Isopropyl salicylate
Description
Properties
IUPAC Name |
propan-2-yl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULQIJMIOWCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060556 | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-85-2 | |
| Record name | Isopropyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl Salicylate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl salicylate (B1505791), the ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol, is a compound of interest in various scientific fields, including fragrance chemistry and pharmacology.[1] Its structural similarity to other salicylates, a class of compounds known for their therapeutic effects, suggests potential applications in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of isopropyl salicylate.
Chemical Structure and Identification
This compound is chemically known as propan-2-yl 2-hydroxybenzoate.[2] It is classified as a benzoate (B1203000) ester, a member of phenols, and a salicylate.[3] The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester group is formed with isopropanol (B130326).
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [2] |
| CAS Number | 607-85-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| SMILES | CC(C)OC(=O)C1=CC=CC=C1O | [2][4] |
| InChI | InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | [2] |
| InChIKey | YEULQIJMIOWCHB-UHFFFAOYSA-N | [2] |
Physicochemical Properties
This compound is a clear, colorless to very slightly yellow liquid at room temperature.[5] It is characterized by a vegetal, green, and herbal odor.[1][4] It is sparingly soluble in water but soluble in organic solvents like ethyl alcohol and ether.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Density | 1.09 g/cm³ | [1] |
| Boiling Point | 237.0 to 238.0 °C at 760 mmHg | [7] |
| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [7] |
| Flash Point | 96.11 °C (205.00 °F) TCC | [7] |
| logP (o/w) | 3.386 (estimated) | [7] |
| pKa | 8.37 ± 0.30 (Predicted) | [5] |
| Refractive Index | 1.5085-1.5115 at 20°C | [6] |
| Solubility in Water | 209.1 mg/L at 25 °C (estimated) | [7] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ | [8][9] |
| ~5.2 | Septet | 1H | -CH (CH₃)₂ | [8][9] |
| ~6.8-7.9 | Multiplet | 4H | Aromatic protons | [8][9] |
| ~10.8 | Singlet | 1H | Phenolic -OH | [10] |
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment | Reference(s) |
| ~21.8 | -CH(C H₃)₂ | [11][12] |
| ~68.5 | -C H(CH₃)₂ | [11][12] |
| ~112.5 | Aromatic C (quaternary) | [11][12] |
| ~117.5 | Aromatic CH | [11][12] |
| ~119.2 | Aromatic CH | [11][12] |
| ~130.0 | Aromatic CH | [11][12] |
| ~135.8 | Aromatic CH | [11][12] |
| ~161.5 | Aromatic C-OH | [11][12] |
| ~169.8 | Ester C=O | [11][12] |
4.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[13][14][15]
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3200 | Broad | O-H stretch (phenolic) | [16][17] |
| ~2980 | Medium | C-H stretch (aliphatic) | [16][17] |
| ~1680 | Strong | C=O stretch (ester) | [16][17] |
| ~1610, ~1485 | Medium-Strong | C=C stretch (aromatic) | [16][17] |
| ~1250 | Strong | C-O stretch (ester) | [16][17] |
4.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 180.[3][18]
Table 6: Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment | Reference(s) |
| 180 | [M]⁺ (Molecular ion) | [2][18] |
| 138 | [M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) | [2][18] |
| 121 | [C₇H₅O₂]⁺ (Loss of isopropoxy radical) | [2][18] |
| 120 | [C₇H₄O₂]⁺ (From m/z 121 by loss of H) | [2][18] |
| 92 | [C₆H₄O]⁺ (Loss of CO from m/z 120) | [2][18] |
Experimental Protocols
5.1 Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from salicylic acid and isopropanol using an acid catalyst, a classic example of Fischer esterification.[4][5][6][7][19]
Materials:
-
Salicylic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine salicylic acid and an excess of isopropanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water to remove the excess isopropanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer again with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be purified by vacuum distillation.
5.2 Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.[13][20][21][22][23]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in MHB without this compound) and a negative/sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).
Biological Activity and Potential Mechanism of Action
This compound has been reported to possess bactericidal activity against both Gram-positive and Gram-negative bacteria.[5] While the specific mechanism for this compound is not extensively detailed in the literature, the antimicrobial action of salicylates, in general, is thought to be multifactorial.
Proposed Mechanisms of Action:
-
Cell Membrane Disruption: Salicylates can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components.[24] This loss of membrane potential and function can ultimately result in cell death.
-
Induction of Oxidative Stress: Salicylates have been shown to induce the formation of reactive oxygen species (ROS) in bacteria.[11] This can lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity.
-
Modulation of Efflux Pumps: In some bacteria, salicylates can induce the expression of multidrug resistance (MDR) efflux pumps, which can lead to increased resistance to certain antibiotics.[25][26][27] This is an important consideration for potential combination therapies.
-
AMPK Activation: Salicylates are known to directly activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis in eukaryotic cells.[28][29] While this is primarily studied in the context of metabolic diseases, it is a noteworthy biological activity of the salicylate class.
Applications and Future Directions
Currently, the primary application of this compound is in the fragrance industry due to its pleasant scent.[30] However, its demonstrated antimicrobial properties suggest potential for further investigation in the following areas:
-
Topical Antiseptics: As a lipophilic molecule, it may have favorable properties for skin penetration, making it a candidate for topical antimicrobial formulations.
-
Food Preservation: Its activity against common foodborne pathogens could be explored for applications as a food preservative.
-
Adjuvant Therapy: The ability of salicylates to modulate bacterial resistance mechanisms could be investigated for use as an adjuvant to conventional antibiotics.
Further research is required to fully elucidate the antimicrobial spectrum, mechanism of action, and safety profile of this compound for potential therapeutic or industrial applications.
Safety and Handling
This compound is considered a combustible liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[30] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[30] Store in a cool, dry place away from heat and open flames.[30]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for professional scientific or medical advice. Always refer to a comprehensive Safety Data Sheet (SDS) before handling any chemical.
References
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- 25. Salicylate Functions as an Efflux Pump Inducer and Promotes the Emergence of Fluoroquinolone-Resistant Campylobacter jejuni Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Salicylate increases the expression of marA and reduces in vitro biofilm formation in uropathogenic Escherichia coli by decreasing type 1 fimbriae expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
Physical properties of propan-2-yl 2-hydroxybenzoate
An In-depth Technical Guide on the Physical Properties of Propan-2-yl 2-hydroxybenzoate
Introduction
Propan-2-yl 2-hydroxybenzoate, commonly known as isopropyl salicylate (B1505791), is an organic ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1][2] It is a colorless to very slightly yellow liquid recognized for its characteristic "green," vegetal, and floral odor.[3][4][5] This compound finds its primary applications in the fragrance and cosmetic industries as a scent ingredient in perfumes, lotions, and other personal care products.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for formulation, quality control, and safety assessment. This guide provides a detailed overview of the key physical characteristics of isopropyl salicylate, methodologies for their determination, and a workflow for its synthesis and purification.
Quantitative Physical Properties
The physical properties of propan-2-yl 2-hydroxybenzoate are summarized in the table below. These values have been compiled from various chemical databases and scientific literature to provide a comprehensive and comparative overview.
| Physical Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Clear, colorless to very slightly yellow liquid | |
| Boiling Point | 237-238 °C | @ 760 mmHg |
| 122 °C | @ 18 mmHg | |
| Density | 1.06 - 1.09 g/cm³ | @ 20-25 °C |
| Refractive Index | 1.5085 - 1.5115 | @ 20 °C |
| Flash Point | 96.11 °C (205 °F) | Closed Cup |
| Vapor Pressure | 0.024 mmHg | @ 25 °C (estimated) |
| Solubility | Sparingly soluble in water | |
| Soluble in alcohol and oils | ||
| Slightly soluble in chloroform (B151607) and ethyl acetate | ||
| logP (o/w) | 3.386 | (estimated) |
| pKa | 8.37 ± 0.30 | (Predicted) |
Experimental Protocols
The accurate determination of the physical properties of propan-2-yl 2-hydroxybenzoate necessitates a pure sample. The following section outlines the experimental protocols for its synthesis and the subsequent measurement of its key physical characteristics.
Synthesis of Propan-2-yl 2-hydroxybenzoate via Fischer Esterification
Propan-2-yl 2-hydroxybenzoate is typically synthesized through the Fischer esterification of salicylic acid with isopropanol (B130326), using a strong acid catalyst such as sulfuric acid.[6]
Materials:
-
Salicylic acid
-
Isopropanol (propan-2-ol)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine salicylic acid and an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture for a specified duration (e.g., 1.5-4 hours) to allow the esterification to proceed.[6]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with distilled water to remove the excess isopropanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. This will also remove unreacted salicylic acid.[6]
-
Separate the organic layer, which contains the crude this compound.
-
Dry the organic layer over anhydrous magnesium sulfate and then filter.
-
Purify the crude ester by vacuum distillation to obtain pure propan-2-yl 2-hydroxybenzoate.[3][4]
Determination of Physical Properties
Boiling Point: The boiling point is determined during the final purification step of vacuum distillation. By recording the temperature at which the liquid boils under a specific, reduced pressure, the boiling point can be accurately measured.[3][4] The boiling point at atmospheric pressure can be extrapolated from this data.
Density: The density of the purified liquid ester is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the substance is determined, and the density is calculated.[3][7]
Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the purified liquid are placed on the prism, and the refractive index is read at a specified temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm).[3][8]
Flash Point: The flash point is determined using a closed-cup flash-point tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[5][9]
Solubility: The solubility is determined by adding a small amount of propan-2-yl 2-hydroxybenzoate to various solvents (water, ethanol, oils, etc.) in test tubes.[1][4] The mixture is agitated, and the solubility is observed qualitatively (e.g., soluble, sparingly soluble, insoluble). For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved ester is determined.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and purification of propan-2-yl 2-hydroxybenzoate.
Caption: Synthesis and Purification Workflow for Propan-2-yl 2-hydroxybenzoate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | 607-85-2 [amp.chemicalbook.com]
- 4. This compound | 607-85-2 [chemicalbook.com]
- 5. This compound, 607-85-2 [perflavory.com]
- 6. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound(607-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound, 607-85-2 [thegoodscentscompany.com]
An In-depth Technical Guide to the Solubility of Isopropyl Salicylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of isopropyl salicylate (B1505791) in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative information for isopropyl salicylate and presenting a comparative analysis of quantitative and qualitative solubility data for structurally analogous salicylate esters: methyl salicylate, ethyl salicylate, propyl salicylate, and butyl salicylate. This guide also furnishes detailed experimental protocols for established methodologies—the shake-flask method, gravimetric analysis, and UV-Vis spectrophotometry—that are suitable for the precise determination of this compound's solubility. Furthermore, this document includes visual representations of experimental workflows to aid in the practical application of these methods. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its solubility characteristics for formulation, quality control, and other research applications.
Introduction
This compound, the ester of salicylic (B10762653) acid and isopropanol, is a colorless liquid with a characteristic wintergreen-like odor. It is utilized in a variety of applications, including as a fragrance ingredient in cosmetics and personal care products, and as a topical analgesic for its rubefacient properties. A fundamental understanding of its solubility in organic solvents is paramount for the formulation of stable, effective, and safe products. Proper solvent selection, guided by solubility data, is critical for achieving desired concentrations, ensuring homogeneity, and controlling the release and dermal penetration of the active ingredient.
This guide addresses the current gap in comprehensive quantitative solubility data for this compound by providing a consolidated reference of its known qualitative solubility and by offering a comparative perspective through the solubility profiles of similar salicylate esters. Additionally, detailed experimental protocols are provided to empower researchers to determine precise solubility data tailored to their specific solvent systems and experimental conditions.
Solubility of this compound
Qualitative Solubility of this compound
| Solvent Class | Solubility Description |
| Alcohols | Soluble[1][2][3] |
| Ethers | Soluble[4] |
| Oils | Soluble[1][2][3] |
| Chloroform | Slightly Soluble[1][2][5] |
| Ethyl Acetate | Slightly Soluble[1][2][5] |
| Water | Sparingly soluble (Estimated at 209.1 mg/L at 25 °C)[4] |
Comparative Solubility of Salicylate Esters
To provide a more comprehensive understanding of the potential solubility of this compound, this section presents a summary of the available quantitative and qualitative solubility data for structurally similar salicylate esters. The trend in solubility among these esters can offer valuable insights for solvent selection for this compound. Generally, as the alkyl chain length of the ester increases, the polarity of the molecule decreases, which can influence its solubility in various organic solvents.
Table 1: Quantitative and Qualitative Solubility of Salicylate Esters in Organic Solvents
| Solvent | Methyl Salicylate | Ethyl Salicylate | Propyl Salicylate | Butyl Salicylate |
| Alcohols | ||||
| Methanol | Miscible | Miscible | Soluble | Soluble |
| Ethanol | Miscible[6] | Miscible[7] | Soluble | Miscible |
| Isopropanol | Soluble | Soluble | Soluble | Soluble |
| n-Propanol | Soluble | Soluble | Soluble | Soluble |
| n-Butanol | Soluble | Soluble | Soluble | Soluble |
| Ethers | ||||
| Diethyl Ether | Soluble | Miscible[7] | Soluble | Soluble |
| Ketones | ||||
| Acetone | Soluble | Soluble | Soluble | Soluble |
| Esters | ||||
| Ethyl Acetate | Soluble | Soluble | Soluble | Soluble |
| Chlorinated Solvents | ||||
| Chloroform | Soluble | Soluble | Soluble | Soluble |
| Apolar Solvents | ||||
| Toluene | Soluble | Soluble | Soluble | Soluble |
| n-Hexane | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
| Amides | ||||
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble | Soluble |
| Other | ||||
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble | Soluble |
| Glacial Acetic Acid | Miscible[6] | Miscible | Miscible | Miscible |
| Oils | Soluble[6] | Soluble | Soluble | Soluble |
| Water | Very slightly soluble (0.74 g/100 mL at 30°C)[6] | Sparingly soluble | Moderately soluble | Insoluble (19.8 mg/L at 25°C) |
Note: "Soluble" and "Miscible" are used as reported in the sources. Miscible implies solubility in all proportions.
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for similar compounds and can be adapted to specific research needs.
Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of an undissolved phase of this compound should be visible.
-
Place the sealed container in a constant-temperature shaker bath.
-
-
Equilibration:
-
Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. The temperature should be rigorously controlled.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved microparticles.
-
-
Analysis:
-
Determine the concentration of this compound in the filtrate using a suitable analytical technique, such as gravimetric analysis, UV-Vis spectrophotometry, or gas chromatography.
-
References
- 1. This compound | 607-85-2 [chemicalbook.com]
- 2. This compound CAS#: 607-85-2 [m.chemicalbook.com]
- 3. This compound | 607-85-2 [amp.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. usbio.net [usbio.net]
- 7. quora.com [quora.com]
Spectral Analysis of Isopropyl Salicylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for isopropyl salicylate (B1505791) (chemical formula C₁₀H₁₂O₃), a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and workflow visualizations.
Quantitative Spectral Data
The following tables summarize the key spectral data for isopropyl salicylate, facilitating straightforward analysis and comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.92 | Doublet | Ar-H |
| 7.49 | Triplet | Ar-H |
| 7.04 | Doublet | Ar-H |
| 6.95 | Triplet | Ar-H |
| 5.33 | Multiplet | -CH(CH₃)₂ |
| 1.27 | Doublet | -CH(CH ₃)₂ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 169.5 | C=O (Ester) |
| 161.1 | C-OH |
| 135.8 | Ar-CH |
| 130.0 | Ar-CH |
| 118.9 | Ar-CH |
| 117.7 | Ar-CH |
| 112.4 | Ar-C |
| 69.1 | -C H(CH₃)₂ |
| 21.8 | -CH(C H₃)₂ |
Solvent: CDCl₃. Note: Assignments are based on typical chemical shifts for similar structures.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3200 (broad) | O-H stretch (phenolic) |
| ~3000-2850 | C-H stretch (aliphatic) |
| 1681 | C=O stretch (ester) |
| 1612 | C=C stretch (aromatic) |
| 1588 | C=C stretch (aromatic) |
| 1539 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Table 4: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 180 | 12.79 | [M]⁺ (Molecular Ion) |
| 138 | 31.66 | [M - C₃H₆]⁺ |
| 121 | 28.97 | [C₇H₅O₂]⁺ |
| 120 | 99.99 | [C₇H₄O₂]⁺ |
| 92 | 24.33 | [C₆H₄O]⁺ |
Ionization Mode: Electron Impact (EI)[1]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a field strength of 300-500 MHz for ¹H nuclei is utilized.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more scans, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source is used.[1]
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Speed: 2-3 scans/second.
Data Processing: The acquired data is processed using the instrument's software. The total ion chromatogram (TIC) is used to identify the retention time of this compound, and the mass spectrum corresponding to that peak is extracted and analyzed for fragmentation patterns.
Visualized Workflows
The following diagrams illustrate the logical flow of each experimental procedure.
References
Isopropyl salicylate synthesis from salicylic acid and isopropanol
Introduction
Isopropyl salicylate (B1505791), an ester recognized for its characteristic wintergreen-like aroma, finds applications in perfumery, cosmetics, and as an intermediate in the synthesis of other organic compounds.[1] It is synthesized through the Fischer-Speier esterification of salicylic (B10762653) acid with isopropanol (B130326). This process involves the reaction of a carboxylic acid (salicylic acid) and an alcohol (isopropanol) in the presence of an acid catalyst.[2][3][4] The reaction is reversible, necessitating specific conditions to favor the formation of the ester product.[2] This technical guide provides an in-depth overview of the synthesis of isopropyl salicylate, detailing various experimental protocols, reaction conditions, and purification methods.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from salicylic acid and isopropanol proceeds via an acid-catalyzed esterification mechanism, commonly known as the Fischer esterification. The overall reaction is depicted below:
Caption: Overall reaction for the synthesis of this compound.
The reaction is an equilibrium process. To drive the reaction towards the formation of this compound, an excess of one of the reactants, typically isopropanol, is used, or the water formed during the reaction is removed.[2][5]
The detailed mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by isopropanol: The oxygen atom of isopropanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Caption: Step-wise mechanism of Fischer esterification.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily varying in the choice of catalyst and reaction conditions.
Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst
This is a common laboratory-scale method.
Materials:
-
Salicylic acid
-
Isopropanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in an excess of isopropanol.[5][6]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[5][6]
-
Heat the reaction mixture to reflux for a period ranging from 1.5 to 4 hours.[6] The progress of the reaction can be monitored by the distinct smell of this compound.[6]
-
After cooling, the excess isopropanol can be removed by distillation.[6]
-
The remaining mixture is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted salicylic acid.[6][7] Carbon dioxide evolution will be observed.
-
The ester is then extracted with an organic solvent like dichloromethane or ether.[7]
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).[5]
-
The solvent is evaporated to yield the crude this compound, which can be further purified by distillation.[6]
Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst
Microwave irradiation can significantly reduce the reaction time.[8]
Materials:
-
Salicylic acid
-
Isopropanol
-
Ionic liquid catalyst (e.g., [bmim]BF4)
-
Saturated sodium carbonate solution
-
Distilled water
Procedure:
-
In a round-bottom flask suitable for microwave irradiation, combine salicylic acid, isopropanol, and the ionic liquid catalyst.[9]
-
Place the flask in a microwave reactor and irradiate at a specified power (e.g., 250W) for a short duration (e.g., 25 minutes).[9]
-
After the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium carbonate solution until neutral.[9]
-
This compound will separate as an oily layer from the aqueous phase containing the ionic liquid.[9]
-
The product is then washed several times with distilled water to remove any residual ionic liquid and dried.[9]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize the quantitative data from various reported synthesis protocols for this compound.
Table 1: Conventional Heating Methods
| Catalyst | Molar Ratio (Salicylic Acid:Isopropanol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 98% H₂SO₄ | - | 110 | 20 | 86 | [1] |
| 70% H₂SO₄ | - | 110 | 20 | 90 | [1] |
| H₂SO₄-H₃PO₄ | - | 100 | 20 | 90 | [1] |
| HD-72 Resin | - | 120 | 30 | 80 | [1] |
| SO₄²⁻/ZrO₂-SiO₂ | - | 120 | 30 | 81 | [1] |
| Phosphotungstic Acid | - | 110 | 30 | 50 | [1] |
| H₂SO₄ | 1:3.7 | Reflux | 1.5 | - | [6] |
| H₂SO₄ | - | 90 | 1.3 | - | [5] |
| H₂SO₄ | 1:excess | Reflux | 8 | - | [10] |
| Novel Solid Acid | 1:3 | 100 | 10 | 93.4 | [11] |
Table 2: Microwave-Assisted Synthesis
| Catalyst | Molar Ratio (Salicylic Acid:Isopropanol) | Power (W) | Time (min) | Yield (%) | Reference |
| [bmim]BF₄ | 1:1.5 | 250 | 25 | 89.14 | [9] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General experimental workflow for this compound synthesis.
Factors Affecting Reaction Yield
Several factors can influence the yield of the esterification reaction. Understanding these relationships is crucial for optimizing the synthesis.
Caption: Factors influencing the yield of this compound.
The synthesis of this compound from salicylic acid and isopropanol is a well-established example of Fischer esterification. While the use of strong mineral acids like sulfuric acid is common, research into alternative catalysts such as solid acids and ionic liquids offers potential advantages in terms of milder reaction conditions, easier separation, and improved environmental friendliness. The choice of methodology will depend on the desired scale of production, available equipment, and purification requirements. Careful control of reaction parameters is essential to maximize the yield and purity of the final product.
References
- 1. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]
- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
An In-depth Technical Guide to Isopropyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isopropyl salicylate (B1505791), a benzoate (B1203000) ester with applications in the fragrance, cosmetic, and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Properties
Isopropyl salicylate, with the IUPAC name propan-2-yl 2-hydroxybenzoate , is the ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1] It is a transparent, colorless to very slightly yellow liquid.[2] While sparingly soluble in water, it is soluble in organic solvents like ethyl alcohol and ether.[1][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [3][4] |
| CAS Number | 607-85-2 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molar Mass | 180.203 g·mol⁻¹ | [3] |
| Appearance | Colorless to very slightly yellow liquid | [2] |
| Odor | Vegetal, green, herbal, with sweet, fruity, and floral notes | [3][5] |
| Density | 1.09 g/cm³ | [3] |
| Boiling Point | 238.0 °C (at 760 mmHg) | [1][3] |
| Flash Point | 96.11 °C (205.00 °F) | [1][6] |
| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [1] |
| Solubility | Sparingly soluble in water; Soluble in alcohol and oils | [1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.
| Spectroscopic Data | Values and Descriptions | Reference |
| Mass Spectrometry (GC-MS) | Key mass-to-charge ratios (m/z) and relative intensities: 120 (99.99), 138 (31.66), 121 (28.97), 92 (24.33), 180 (12.79) | [4] |
| ¹H NMR Spectroscopy | The hydroxyl proton signal for salicylate esters is typically observed downfield. For propyl salicylate, the terminal methyl group protons are found at approximately 0.9 ppm, and the hydroxyl proton is observed around 10.9382 ppm. | [7] |
| Infrared (IR) Spectroscopy | Key stretches include a broad O-H stretch (around 3100-3000 cm⁻¹), a methyl C-H stretch (around 2950 cm⁻¹), a C=O stretch (around 1680 cm⁻¹), and a C=C stretch of the aromatic ring (near 1600 cm⁻¹). | [8] |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of salicylic acid with isopropanol, using an acid catalyst.[9] Common catalysts include concentrated sulfuric acid, thionyl chloride, and various solid acids.[10]
Experimental Protocol: Fischer Esterification
This protocol details a laboratory-scale synthesis of this compound.
Materials:
-
Salicylic acid (0.1 moles, 13.80 g)
-
Isopropyl alcohol (0.371 moles, 28.40 mL)
-
Concentrated sulfuric acid (5 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, combine salicylic acid and isopropyl alcohol.
-
Cool the mixture in an ice water bath.
-
Slowly add concentrated sulfuric acid to the cooled and stirred mixture.
-
Set up the apparatus for reflux and heat the mixture for 1.5 to 4 hours.[2] The appearance of the characteristic odor of this compound indicates the progress of the reaction.
-
After reflux, allow the mixture to cool to room temperature. Unreacted salicylic acid may precipitate out and can be removed by filtration.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic components. Carbon dioxide gas will be evolved, so vent the funnel frequently.
-
An oily layer of this compound will separate from the aqueous layer.
-
Separate the organic layer and wash it again with the sodium bicarbonate solution, followed by a wash with brine (saturated sodium chloride solution).[11]
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude this compound can be purified by distillation.
Applications and Biological Relevance
This compound is primarily utilized in the following areas:
-
Fragrance and Cosmetics: Due to its pleasant vegetal and floral scent, it is a component in perfumes, lotions, and other personal care products.[6]
-
Agrochemicals: It serves as an important intermediate in the synthesis of pesticides such as isocarbophos (B1203156) and isofenphos-methyl.[10]
Currently, there is no significant body of research indicating a direct role for this compound in specific signaling pathways relevant to drug development in the same manner as its parent compound, salicylic acid. Its biological effects are not as extensively studied for therapeutic purposes.
Visualized Workflow
The following diagram illustrates the synthesis and purification workflow for this compound as described in the experimental protocol.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound, 607-85-2 [perflavory.com]
- 2. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. This compound, 607-85-2 [thegoodscentscompany.com]
- 7. sciepub.com [sciepub.com]
- 8. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Molecular weight and formula of isopropyl salicylate
An In-depth Technical Guide to Isopropyl Salicylate (B1505791): Molecular Weight and Formula
This technical guide provides a comprehensive overview of the fundamental chemical properties of isopropyl salicylate, with a specific focus on its molecular weight and chemical formula. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is an organic ester formed through the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1][2] It presents as a clear, colorless to very slightly yellow liquid.[3][4] This compound is primarily utilized as a fragrance agent in cosmetics and personal care products and serves as an intermediate in various organic synthesis processes.[1] While sparingly soluble in water, it is soluble in alcohol and oils.[2][3]
Quantitative Data Summary
The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C10H12O3 | [2][5][6][7] |
| Molecular Weight | 180.2 g/mol | [5][6] |
| CAS Number | 607-85-2 | [5][6] |
| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [5] |
Structural Representation
The two-dimensional chemical structure of this compound is illustrated below. This diagram visualizes the arrangement of atoms and bonds, including the benzene (B151609) ring, the hydroxyl group, and the isopropyl ester group.
Experimental Protocols for Structural and Formula Determination
The determination of the molecular weight and formula of a compound like this compound relies on standard analytical chemistry techniques. The logical workflow for these determinations is outlined below.
Methodology for Molecular Weight Determination: Mass Spectrometry
Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound.
-
Ionization: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized. Techniques such as Electron Ionization (EI) are commonly used, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M+).
-
Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.
-
Deflection: The ions then travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.
-
Detection: A detector measures the m/z ratio and the relative abundance of the deflected ions. For the molecular ion, the m/z value corresponds to the molecular weight of the compound.
Methodology for Chemical Formula Determination: Elemental Analysis
Elemental analysis determines the percentage composition of each element (carbon, hydrogen, oxygen) in this compound.
-
Combustion: A precisely weighed sample of the compound is combusted in a furnace with excess oxygen. This process converts all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O).
-
Quantification: The amounts of CO2 and H2O produced are accurately measured.
-
Calculation: From these measurements, the mass and percentage of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by subtracting the percentages of carbon and hydrogen from 100%.
-
Empirical Formula: The percentage composition is used to calculate the simplest whole-number ratio of atoms in the molecule, known as the empirical formula. By comparing the mass of this empirical formula with the molecular weight obtained from mass spectrometry, the true molecular formula (a multiple of the empirical formula) is established.
References
- 1. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 607-85-2 [chemicalbook.com]
- 4. This compound | 607-85-2 [amp.chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Technical Guide: Health and Safety Handling of Isopropyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for the handling of isopropyl salicylate (B1505791). The information is compiled from safety data sheets, toxicological studies, and research on related salicylate compounds. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies and toxicological signaling pathways are detailed.
Chemical and Physical Properties
Isopropyl salicylate is an ester of salicylic (B10762653) acid and isopropyl alcohol. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[1]
| Property | Value | Reference |
| CAS Number | 607-85-2 | [2] |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.20 g/mol | [4] |
| Boiling Point | 122 °C @ 18 mmHg | [2] |
| Flash Point | > 93 °C (> 199.4 °F) | [2][3] |
| Specific Gravity | 1.060 | [2] |
| Vapor Density | 6.21 | [2][3] |
| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are skin and eye irritation, and it is also considered a combustible liquid.[2][3][6]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | Combustible liquid.[2][3] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | Causes skin irritation.[2][3][6] |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | Causes serious eye irritation.[2][3][6] |
| Specific target organ toxicity (single exposure) | Category 3 |
| Warning | May cause respiratory irritation.[2][3] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 |
| None | Toxic to aquatic life with long lasting effects.[4] |
Toxicological Data
While specific quantitative toxicological data for this compound is limited in publicly available literature, the following summarizes the known effects and provides data for related salicylates for reference.
Acute Toxicity
No specific LD50 value for this compound was found. For structurally related salicylates, the following data is available:
| Compound | Test | Route | Species | LD50 | Reference |
| Methyl Salicylate | Acute Oral | Mouse | 1.39 g/kg | [7] | |
| Hexyl Salicylate | Acute Oral | Rat | > 5.0 g/kg | [7] | |
| Ethylhexyl Salicylate | Acute Oral | Rat | > 5.0 g/kg | [7] | |
| Salicylic Acid | Acute Oral | Rat | 0.5 - 2 g/kg | [7] |
Skin Irritation
This compound is classified as a skin irritant.[2][3][6]
Eye Irritation
This compound is classified as a serious eye irritant.[2][3][6]
Skin Sensitization
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant protocols for the hazards identified for this compound.
Acute Oral Toxicity - OECD 401 (Historical)
This guideline has been deleted but was historically used. It involved the administration of the test substance in graduated doses to groups of fasted experimental animals (typically rats), one dose per group.[9][10] Observations of effects and mortality were made over a 14-day period.[9] The LD50, the statistically derived single dose expected to cause death in 50% of the animals, was then calculated.[9]
Acute Dermal Irritation/Corrosion - OECD 404
A single dose of the test substance (0.5 mL for liquids) is applied to a small area of skin (approximately 6 cm²) of an albino rabbit for 4 hours under a gauze patch.[1][11] The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[1][11] Irritation is scored based on the severity of the observed reactions.[11]
Acute Eye Irritation/Corrosion - OECD 405
A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[12][13][14] The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva, which are scored to determine the irritation level.[12][14] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13]
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429
The principle of the LLNA is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[15] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[16] On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the draining auricular lymph nodes are excised and the radioactivity is measured. A stimulation index (SI) of 3 or greater is considered a positive result for sensitization.[16]
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls
Ensure adequate ventilation in the work area to minimize inhalation of vapors.[5] Use in a well-ventilated area or outdoors.[2] Local exhaust ventilation is recommended.[6]
Personal Protective Equipment
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] |
Hygiene Measures
Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke when using this product.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[2] |
Fire-Fighting Measures
Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish fires.[3] this compound is a combustible liquid and containers may explode when heated.[2][3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures
Remove all sources of ignition.[2] Ensure adequate ventilation.[2] Soak up with inert absorbent material and dispose of in suitable, closed containers.[2]
Storage and Disposal
Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][5] Keep containers tightly closed.[2] Incompatible with acids, bases, reducing agents, and oxidizing agents.[2] Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Mechanisms and Signaling Pathways
Salicylates, including this compound, can exert toxic effects through various mechanisms at the cellular level. The primary metabolite, salicylic acid, is often responsible for systemic toxicity.
Mitochondrial Dysfunction
Salicylates can uncouple oxidative phosphorylation in mitochondria.[6] This process disrupts the electron transport chain, leading to decreased ATP production and an increase in oxygen consumption and heat production.[6] This can result in metabolic acidosis due to the accumulation of lactic acid.[6] Salicylates can also induce the mitochondrial permeability transition (MPT), which can lead to both necrosis and apoptosis.[2][5] The interaction of the hydroxyl group of salicylate with an iron-sulfur cluster in Complex I of the mitochondrial respiratory chain is thought to generate reactive oxygen species (ROS), leading to oxidative stress and triggering the MPT.[2]
Caption: Salicylate-induced mitochondrial dysfunction pathway.
Induction of Apoptosis
Salicylates can induce apoptosis (programmed cell death) in various cell types. This process is often mediated by the activation of specific signaling pathways. One key pathway involves the activation of p38 mitogen-activated protein kinase (p38 MAPK).[17][18] Activation of p38 MAPK can lead to the activation of downstream caspases, such as caspase-3, which are executioner enzymes of apoptosis.[19]
Caption: Salicylate-induced apoptosis via p38 MAPK pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A common method to assess the potential toxicity of a chemical in vitro is the MTT assay, which measures cell viability.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
References
- 1. oecd.org [oecd.org]
- 2. Oxidative stress is responsible for mitochondrial permeability transition induction by salicylate in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Salicylates promote mitochondrial biogenesis by regulating the expression of PGC-1α in murine 3T3-L1 pre-adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. ftp.cdc.gov [ftp.cdc.gov]
- 17. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Salicylate initiates apoptosis in the spiral ganglion neuron of guinea pig cochlea by activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
GHS hazard statements for isopropyl salicylate
An In-depth Technical Guide to the GHS Hazard Statements for Isopropyl Salicylate (B1505791)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with isopropyl salicylate. Due to inconsistencies in classifications across various suppliers, this document aims to present a consolidated view of the available data to aid researchers, scientists, and drug development professionals in conducting accurate risk assessments. The information is compiled from various safety data sheets (SDS) and chemical databases.
Executive Summary
This compound (CAS No. 607-85-2) is a benzoate (B1203000) ester widely used in cosmetic and fragrance industries. Its GHS classification is not uniform across all suppliers, leading to different hazard communications. This guide summarizes the reported GHS classifications, provides available physicochemical and toxicological data, and outlines the criteria for these classifications to offer a clearer understanding of the potential hazards. The lack of publicly available, definitive quantitative toxicity data likely contributes to the observed discrepancies in classification.
GHS Hazard Classification Overview
The GHS classification for this compound varies among suppliers. The following table summarizes the range of classifications found in publicly available safety data sheets and chemical databases.
Table 1: Summary of GHS Classifications for this compound from Various Sources
| GHS Element | Classification 1 | Classification 2 | Classification 3 |
| Pictogram(s) |
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|
|
| Signal Word | Danger | Warning | Warning |
| Hazard Statements (H-Statements) | H301: Toxic if swallowed.[1] | H227: Combustible liquid.[2][3] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3] | H411: Toxic to aquatic life with long lasting effects.[5][6] |
| Precautionary Statements (P-Statements) | P264, P270, P301+P310, P405, P501.[1] | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P403+P235, P405, P501.[2][3] | P273, P391, P501.[5][6][7] |
Note: The pictograms are representations based on the hazard statements.
Physicochemical Properties
Understanding the physicochemical properties of a substance is crucial for evaluating its potential hazards.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [6][8] |
| Molecular Weight | 180.20 g/mol | [5][8] |
| Appearance | Clear, colorless to very slightly yellow liquid | [1][4] |
| Boiling Point | 238.0 °C (460.4 °F; 511.1 K) | [6] |
| Density | 1.060 - 1.09 g/cm³ | [3][6] |
| Flash Point | > 93 °C (> 199.4 °F) | [9] |
| Water Solubility | Sparingly soluble | [6] |
| Vapor Density | 6.21 | [3] |
Toxicological Data
The varied GHS classifications suggest that different suppliers may have access to proprietary data, or they may be using read-across methods from structurally similar substances. For context, the "Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics" provides data for other salicylate esters, but not for this compound specifically.[2]
Experimental Protocols and GHS Classification Criteria
While specific experimental protocols for this compound are not available, this section outlines the general GHS criteria for the hazard statements that have been associated with it. This information helps in understanding the basis for the classifications.
Acute Oral Toxicity (H301: Toxic if swallowed)
This classification falls under GHS Acute Toxicity Category 3. The criteria for this category are:
-
LD50 (oral, rat): > 50 and ≤ 300 mg/kg body weight.
The "Danger" signal word and the skull and crossbones pictogram are associated with this level of toxicity.
Skin Corrosion/Irritation (H315: Causes skin irritation)
This is classified under GHS Skin Irritation Category 2. The classification is based on:
-
Animal studies: Production of reversible damage to the skin following an exposure of up to 4 hours.
-
Human data: Evidence of reversible skin irritation.
The "Warning" signal word and the exclamation mark pictogram are used for this hazard.
Serious Eye Damage/Eye Irritation (H319: Causes serious eye irritation)
This corresponds to GHS Eye Irritation Category 2A. The criteria include:
-
Animal studies: Production of changes in the eye which are fully reversible within an observation period of 21 days.
-
Human data: Evidence of reversible eye irritation.
This hazard is also indicated by the "Warning" signal word and the exclamation mark pictogram.
Specific Target Organ Toxicity - Single Exposure (H335: May cause respiratory irritation)
This classification falls under GHS STOT-SE Category 3. It is assigned when there is evidence of transient respiratory tract irritation.
Hazardous to the Aquatic Environment - Chronic Hazard (H411: Toxic to aquatic life with long lasting effects)
This is classified under GHS Aquatic Chronic Category 2. The criteria for this classification involve:
-
Acute toxicity: LC50/EC50 values for fish, crustaceans, or algae between 1 and 10 mg/L.
-
And the substance is not rapidly degradable or has a high potential for bioaccumulation (BCF ≥ 500 or log Kow ≥ 4).
The "Warning" signal word and the environment pictogram are associated with this hazard.
GHS Classification Workflow
The following diagram illustrates the logical workflow for classifying a chemical substance according to GHS, from data collection to the assignment of hazard statements.
Caption: GHS Hazard Classification Workflow.
Conclusion
The GHS classification of this compound is inconsistent across different suppliers, which presents a challenge for researchers and professionals in drug development. The primary classifications range from acute oral toxicity to skin, eye, and respiratory irritation, as well as chronic aquatic toxicity. This variability is likely due to the absence of publicly available, comprehensive toxicological data, leading to reliance on varied data sources or predictive models.
For a conservative and safety-oriented approach, it is recommended that users consider all potential hazards identified by different suppliers until definitive data becomes available. Professionals handling this compound should implement control measures appropriate for a substance that may be a skin, eye, and respiratory irritant, is potentially toxic if swallowed, and poses a hazard to the aquatic environment. Reviewing the specific safety data sheet provided by the supplier from whom the chemical was procured is essential for compliance and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. This compound, 607-85-2 [perflavory.com]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound, 607-85-2 [thegoodscentscompany.com]
- 6. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. fishersci.com [fishersci.com]
Potential Biological Activity of Isopropyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isopropyl alcohol, is a compound with potential therapeutic applications stemming from its structural relationship to the well-characterized salicylate class of drugs. While direct and extensive experimental data on the biological activity of isopropyl salicylate is not widely available in public literature, its potential as a prodrug of salicylic acid provides a strong basis for predicting its pharmacological profile. This technical guide synthesizes the known biological activities of salicylates, focusing on their anti-inflammatory and analgesic properties, and outlines the established experimental protocols and signaling pathways relevant to their mechanism of action. It is anticipated that this compound, upon hydrolysis to salicylic acid in vivo, will exhibit similar effects. This document aims to provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of this compound.
Introduction
Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been used for their analgesic, anti-inflammatory, and antipyretic properties for centuries.[1] this compound (C10H12O3) is the ester formed from the condensation of salicylic acid and isopropyl alcohol.[2][3] It is presumed that, like other salicylate esters such as methyl salicylate and ethyl salicylate, this compound functions as a prodrug, being hydrolyzed by esterases in tissues to release its active form, salicylic acid.[1][4] The lipophilicity of this compound may influence its absorption and tissue penetration, potentially offering advantages in topical formulations.[5]
This guide will explore the potential biological activities of this compound by examining the well-documented effects of salicylic acid and other salicylates. We will delve into the primary mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways. Furthermore, detailed experimental protocols for evaluating anti-inflammatory and analgesic efficacy are provided to facilitate future research on this compound.
Potential Mechanism of Action
The biological activity of this compound is expected to be primarily mediated by its hydrolysis to salicylic acid. Salicylic acid exerts its effects through multiple mechanisms, principally:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates are known to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid is a weaker, reversible, and competitive inhibitor.[7]
-
Modulation of Inflammatory Signaling Pathways: Salicylates have been shown to influence intracellular signaling cascades involved in inflammation.
-
NF-κB Pathway: Salicylates can inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[8][9] This inhibition is thought to occur through the prevention of the degradation of its inhibitor, IκB.[8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Salicylates can also modulate the activity of MAPKs, such as p38 and ERK, which are involved in cellular responses to inflammatory stimuli.[10]
-
The following diagram illustrates the generally accepted signaling pathway for salicylate-mediated anti-inflammatory effects.
Caption: Potential Anti-Inflammatory Signaling Pathway of Salicylates.
Quantitative Data on Salicylate Activity
Direct quantitative data for the biological activity of this compound is scarce in the literature. Therefore, this section presents data for salicylic acid and other salicylates to provide a benchmark for its potential efficacy. It is important to note that variations in experimental conditions can significantly affect these values.
Table 1: In Vitro COX Inhibition by Salicylates
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |
|---|---|---|---|
| Salicylic Acid | >100 | >100 | Generally considered a weak direct inhibitor of COX activity in purified enzyme assays.[11] |
| Acetylsalicylic Acid (Aspirin) | 15 | 344 | Irreversibly inhibits COX-1 and COX-2. |
| Ibuprofen (Reference) | 2.5 - 16.6 | 10.4 - 44.7 | For comparison with a common NSAID.[12] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Salicylates
| Compound | Animal Model | Assay | Dose/Concentration | Observed Effect |
|---|---|---|---|---|
| Acetylsalicylic Acid (Aspirin) | Mice | Acetic Acid Writhing Test | 100 mg/kg, p.o. | 38.19% inhibition of writhes.[1] |
| Sodium Salicylate | Rheumatoid Arthritis Patients | Clinical Assessment | 4.8 g daily (enteric coated) | Comparable pain relief and anti-inflammatory effects to aspirin.[1] |
| Methyl Salicylate | Healthy Men | Platelet Aggregation | 5g of 30% MS prep. | Produced statistically significant platelet inhibition.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound.
In Vitro Assays
-
Principle: This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. Inhibition is typically quantified by measuring the reduction in prostaglandin (B15479496) E2 (PGE2) production.
-
Materials and Reagents:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (this compound) and reference standards (e.g., ibuprofen, celecoxib).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Prostaglandin E2 (PGE2) ELISA kit.
-
96-well microplates and microplate reader.
-
-
Procedure:
-
Prepare various concentrations of the test compound and reference standards.
-
In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).
-
Add the test compound or reference standard to the respective wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) from the dose-response curve.
-
Principle: This assay assesses the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.
-
Materials and Reagents:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compound (this compound).
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
-
-
Data Analysis: Determine the percentage inhibition of cytokine production at each concentration of the test compound relative to the LPS-only control.
In Vivo Assays
-
Principle: This is a standard model of acute inflammation. The subcutaneous injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials and Reagents:
-
Lambda Carrageenan (1% w/v suspension in sterile saline).
-
Test compound (this compound) and reference drug (e.g., indomethacin).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Divide animals into groups: Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).
-
-
Data Analysis: Calculate the edema volume (Vₜ - V₀) and the percentage inhibition of edema for each group compared to the vehicle control group.
-
Principle: This is a chemical-induced pain model used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). A reduction in the number of writhes indicates an analgesic effect.
-
Animals: Swiss albino mice (20-25 g).
-
Materials and Reagents:
-
Acetic acid (0.6% v/v in saline).
-
Test compound (this compound) and reference drug (e.g., aspirin).
-
Vehicle.
-
-
Procedure:
-
Divide animals into groups and administer the test compound, reference drug, or vehicle.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of analgesic activity (inhibition of writhing) for the treated groups compared to the control group.
The following diagram provides a general workflow for the in vivo evaluation of a potential anti-inflammatory agent like this compound.
Caption: General Workflow for In Vivo Anti-Inflammatory and Analgesic Testing.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent due to its expected conversion to the active moiety, salicylic acid. Based on the extensive research on salicylates, it is hypothesized that this compound will possess both anti-inflammatory and analgesic properties. The primary mechanisms of action are likely to involve the inhibition of prostaglandin synthesis via the COX pathway and the modulation of key inflammatory signaling cascades such as NF-κB and MAPK.
However, a significant gap exists in the literature regarding direct experimental evidence for the biological activity of this compound. Future research should focus on:
-
Quantitative In Vitro Studies: Determining the IC50 values of this compound against COX-1 and COX-2 to understand its direct enzymatic inhibitory potential, if any.
-
Hydrolysis Kinetics: Investigating the rate and extent of hydrolysis of this compound to salicylic acid in relevant biological matrices (e.g., plasma, skin homogenates).
-
In Vivo Efficacy Studies: Conducting dose-response studies using established animal models of inflammation and pain to quantify the analgesic and anti-inflammatory effects of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and duration of action.
By undertaking these studies, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Genesis of a Wonder Drug: An In-depth Technical Guide to the Discovery and History of Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history of salicylate (B1505791) esters, from their natural origins in willow bark to the synthesis of acetylsalicylic acid, a cornerstone of modern pharmacology. We will explore the pivotal discoveries, key scientific figures, and the evolution of experimental methodologies that have shaped our understanding and application of these remarkable compounds. This document provides a comprehensive overview of the historical context, detailed experimental protocols of seminal syntheses, comparative quantitative data, and the intricate signaling pathways through which salicylates exert their therapeutic effects.
A Journey Through Time: The Historical Narrative of Salicylate Esters
The story of salicylate esters begins not in a laboratory, but in the annals of traditional medicine. For millennia, extracts from the willow tree (genus Salix) were used by ancient civilizations, including the Sumerians and Egyptians, to alleviate pain and reduce fever.[1][[“]] The first documented clinical study was conducted in 1763 by Reverend Edward Stone, who successfully used dried willow bark to treat malarial fever.[3]
The 19th century marked a turning point with the application of scientific methodology to these traditional remedies. In 1828, German chemist Johann Andreas Buchner isolated the active compound from willow bark, naming it "salicin."[3] A decade later, in 1838, Italian chemist Raffaele Piria successfully converted salicin (B1681394) into a more potent acidic form: salicylic (B10762653) acid.[1][3]
The growing demand for salicylic acid spurred the development of synthetic production methods. In 1860, Hermann Kolbe and his students developed the first commercially viable synthesis of salicylic acid from phenol, a reaction now known as the Kolbe-Schmitt reaction.[4][5][6][7] This breakthrough made salicylic acid widely available for medicinal use.[6] However, its therapeutic benefits were often accompanied by severe gastric irritation.[6]
This challenge led to a pivotal moment in pharmaceutical history. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid in a pure and stable form.[8][9][10][11] This new compound, later trademarked as Aspirin (B1665792), retained the therapeutic properties of salicylic acid but with significantly reduced gastrointestinal side effects.[6][10] While Hoffmann is officially credited with the discovery, there is a compelling historical argument that his work was directed by his supervisor, Arthur Eichengrün, who was later written out of the official account by the Nazi regime.[11]
The 20th century saw the proliferation of other salicylate esters for various therapeutic applications. Methyl salicylate, first isolated in 1843, became a common ingredient in topical analgesics. Salsalate, a dimer of salicylic acid, was developed as a gastrointestinal-sparing alternative to aspirin. This guide will further explore the discovery and development of these and other significant salicylate esters.
Quantitative Data on Salicylate Esters
To facilitate a comparative understanding of various salicylate esters, the following tables summarize key quantitative data regarding their physicochemical properties, efficacy, and pharmacokinetic profiles.
Table 1: Physicochemical Properties of Common Salicylate Esters
| Property | Salicylic Acid | Acetylsalicylic Acid (Aspirin) | Methyl Salicylate | Ethyl Salicylate | Salsalate |
| Molecular Formula | C₇H₆O₃ | C₉H₈O₄ | C₈H₈O₃ | C₉H₁₀O₃ | C₁₄H₁₀O₅ |
| Molecular Weight ( g/mol ) | 138.12 | 180.16 | 152.15 | 166.17 | 258.23 |
| Melting Point (°C) | 158-161 | 135-140 | -8.6 | 1 | 147 |
| Boiling Point (°C) | 211 | decomposes | 220-224 | 234 | N/A |
| Water Solubility | Slightly soluble | Sparingly soluble | Slightly soluble | Sparingly soluble | Very low |
Table 2: Comparative Efficacy of Salicylate Esters
| Compound | Test Model | Potency (ED₅₀ or IC₅₀) | Efficacy | Reference |
| Acetylsalicylic Acid | Adjuvant-induced lameness (rats) | Not specified | ~5 times more potent than sodium salicylate | [12] |
| Acetylsalicylic Acid | Acetic acid writhing (mice) | 100 mg/kg, p.o. | 38.19% inhibition | [12] |
| Sodium Salicylate | Rheumatoid Arthritis (humans) | 4.8 g daily | Comparable to aspirin | [12] |
| Aspirin | COX-1 Inhibition (in vitro) | 5.35 µM (IC₅₀) | - | [[“]] |
| Sodium Salicylate | COX-1 Inhibition (in vitro) | >100 µM (IC₅₀) | No significant inhibition | [[“]] |
| Aspirin | COX-2 Inhibition (in vitro) | Not specified | - | |
| Sodium Salicylate | COX-2 Inhibition (in vitro) | >100 µM (IC₅₀) | No significant inhibition | [[“]] |
Note: Direct comparative studies are limited, and data is compiled from various sources, which may have different experimental conditions.
Table 3: Pharmacokinetic Parameters of Common Salicylates
| Parameter | Aspirin | Salicylic Acid | Salsalate |
| Bioavailability (%) | ~68 (as aspirin) | - | Hydrolyzed to salicylic acid |
| Half-life (t½) | ~20 minutes (as aspirin) | Dose-dependent (3-16+ hours) | ~1 hour (parent compound) |
| Time to Peak Concentration (Tmax) | 0.25 - 2 hours | - | - |
| Volume of Distribution (Vd) | - | 0.15 - 0.2 L/kg | - |
| Protein Binding (%) | 80-90 | 90-95 | - |
Pharmacokinetic parameters can vary significantly based on formulation and individual patient factors.[13][14]
Key Experimental Protocols
This section provides detailed methodologies for the two most significant historical syntheses in the development of salicylate esters.
The Kolbe-Schmitt Reaction: Synthesis of Salicylic Acid (c. 1860)
The Kolbe-Schmitt reaction is a carboxylation process that synthesizes salicylic acid from phenol.[5][7] The efficiency of this reaction is highly dependent on temperature and pressure.
Materials:
-
Phenol
-
Sodium hydroxide (B78521)
-
Carbon dioxide (gas)
-
Sulfuric acid
Procedure:
-
Formation of Sodium Phenoxide: Phenol is treated with a concentrated aqueous solution of sodium hydroxide to form sodium phenoxide. The water is then evaporated to obtain the dry sodium phenoxide salt.
-
Carboxylation: The dry sodium phenoxide is placed in a high-pressure autoclave. The vessel is heated to approximately 125°C, and carbon dioxide gas is introduced under high pressure (around 100 atm). These conditions are maintained for several hours.
-
Formation of Sodium Salicylate: The sodium phenoxide undergoes electrophilic substitution with carbon dioxide, primarily at the ortho position, to form sodium salicylate.
-
Acidification: The reaction mixture is cooled, and the sodium salicylate is dissolved in water. The solution is then acidified with sulfuric acid.
-
Isolation of Salicylic Acid: The addition of acid protonates the salicylate, causing salicylic acid to precipitate out of the solution as a white solid.
-
Purification: The crude salicylic acid is collected by filtration and can be further purified by recrystallization from hot water.
Hoffmann's Synthesis of Acetylsalicylic Acid (1897)
Felix Hoffmann's synthesis of acetylsalicylic acid involved the esterification of salicylic acid using acetic anhydride (B1165640).[8][9][15]
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: A measured amount of salicylic acid is placed in a flask. An excess of acetic anhydride is added to the flask.
-
Catalysis: A small amount of concentrated sulfuric acid is carefully added to the mixture as a catalyst.
-
Heating: The reaction mixture is gently heated in a water bath for a short period (e.g., 15-20 minutes) to facilitate the esterification reaction.[15]
-
Hydrolysis of Excess Acetic Anhydride: After cooling, water is cautiously added to the flask to hydrolyze any unreacted acetic anhydride to acetic acid.
-
Crystallization: The addition of water also decreases the solubility of the acetylsalicylic acid, causing it to crystallize out of the solution. The flask may be cooled in an ice bath to promote complete crystallization.
-
Isolation: The crude acetylsalicylic acid crystals are collected by vacuum filtration.
-
Purification: The crude product is then purified by recrystallization. The crystals are dissolved in a minimum amount of warm ethanol, and then water is added to induce recrystallization, yielding purified acetylsalicylic acid.
Signaling Pathways and Mechanisms of Action
Salicylates exert their therapeutic effects through both cyclooxygenase (COX)-dependent and -independent pathways.
COX-Dependent Pathway: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for most salicylates is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzyme. Other salicylates, such as salicylic acid itself, are reversible and generally weaker inhibitors of COX activity.
Caption: Salicylate inhibition of the COX pathway.
COX-Independent Pathway: Inhibition of NF-κB Signaling
Salicylates also exert anti-inflammatory effects through a COX-independent mechanism by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[16] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. Salicylates have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκB.[4][17] By preventing the degradation of IκB, salicylates keep NF-κB in an inactive state in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[16]
Caption: Salicylate inhibition of the NF-κB pathway.
Conclusion
The journey of salicylate esters from ancient folk remedies to indispensable modern medicines is a testament to the power of scientific inquiry. The initial observations of the therapeutic effects of willow bark laid the groundwork for the isolation, synthesis, and chemical modification of these compounds. The development of the Kolbe-Schmitt reaction and Hoffmann's synthesis of acetylsalicylic acid were landmark achievements that revolutionized medicine and established the foundation of the modern pharmaceutical industry. Our understanding of the mechanisms of action of salicylates continues to evolve, with research revealing complex interactions with multiple signaling pathways. This in-depth guide provides a comprehensive historical and technical overview for researchers and scientists, highlighting the critical discoveries and methodologies that have shaped this vital class of therapeutic agents.
References
- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. benchchem.com [benchchem.com]
- 4. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. sciencenotes.org [sciencenotes.org]
- 7. nbinno.com [nbinno.com]
- 8. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 9. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]
- 10. Aspirin - Wikipedia [en.wikipedia.org]
- 11. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 16. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]
- 17. scilit.com [scilit.com]
An In-depth Technical Guide to the Functional Group Analysis of Isopropyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the functional groups present in isopropyl salicylate (B1505791). It details the experimental protocols for its synthesis and spectroscopic identification, presents quantitative data in a structured format, and visualizes the procedural workflows.
Functional Group Identification
Isopropyl salicylate (propan-2-yl 2-hydroxybenzoate) is an organic ester synthesized from salicylic (B10762653) acid and isopropanol (B130326). Its structure is characterized by three principal functional groups that dictate its chemical properties and spectroscopic signature:
-
Phenolic Hydroxyl (-OH) Group: This group is directly attached to the aromatic ring, making it weakly acidic. It is a key feature for identifying salicylates.
-
Ester (-COOR) Group: Specifically, an isopropyl ester, which is formed from the carboxylic acid of salicylic acid and the hydroxyl group of isopropanol. This group is susceptible to hydrolysis, especially under basic conditions.
-
Aromatic Ring (Benzene Ring): The substituted benzene (B151609) ring gives rise to characteristic signals in various spectroscopic analyses and influences the reactivity of the other functional groups.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of salicylic acid with isopropanol.[1][2]
Materials:
-
Salicylic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine salicylic acid (e.g., 5.0 g) and an excess of anhydrous isopropanol (e.g., 20 mL).
-
Catalyst Addition: While swirling the flask, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the unreacted salicylic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the CO₂ gas produced.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758).
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by vacuum distillation if necessary.
Spectroscopic Analysis Protocols
This protocol is for obtaining the IR spectrum of neat (undiluted) liquid this compound.[3][4]
Procedure (using NaCl plates):
-
Sample Preparation: Place one drop of this compound onto a clean, dry sodium chloride (NaCl) plate.
-
Assembly: Place a second NaCl plate on top of the first, spreading the liquid into a thin film.
-
Analysis: Mount the plates in the FT-IR spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty NaCl plates should be taken prior to the sample analysis and subtracted from the sample spectrum.
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[5][6]
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
This protocol is for the analysis of this compound, a volatile fragrance compound.[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethanol) at a concentration of approximately 1 mg/mL.
-
GC-MS System: Use a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) and coupled to a mass spectrometer.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum.
Data Presentation
The following tables summarize the quantitative data from the spectroscopic analysis of this compound.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 | Broad | O-H stretch (phenolic) |
| ~2980 | Medium | C-H stretch (sp³ C-H in isopropyl) |
| ~1680 | Strong | C=O stretch (ester) |
| ~1610, 1485 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | Ar-OH |
| ~7.8 | Doublet of doublets | 1H | Aromatic CH |
| ~7.4 | Doublet of triplets | 1H | Aromatic CH |
| ~6.9 | Doublet | 1H | Aromatic CH |
| ~6.8 | Triplet | 1H | Aromatic CH |
| ~5.2 | Septet | 1H | -OCH (CH₃)₂ |
| ~1.4 | Doublet | 6H | -OCH(CH₃ )₂ |
Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester) |
| ~161 | Ar-C -OH |
| ~136 | Aromatic C H |
| ~130 | Aromatic C H |
| ~119 | Aromatic C H |
| ~117 | Aromatic C H |
| ~112 | Ar-C -C=O |
| ~69 | -OC H(CH₃)₂ |
| ~22 | -OCH(C H₃)₂ |
Table 4: Mass Spectrometry Data (Electron Ionization) [8]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 180 | ~14 | [M]⁺ (Molecular Ion) |
| 138 | ~28 | [M - C₃H₆]⁺ |
| 121 | ~28 | [M - OC₃H₇]⁺ |
| 120 | 100 | [M - C₃H₇OH]⁺ (Base Peak) |
| 92 | ~28 | [C₆H₄O]⁺ |
Mandatory Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Caption: Comprehensive workflow for the spectroscopic analysis of this compound.
References
Theoretical yield calculation for isopropyl salicylate synthesis
An In-depth Technical Guide to the Theoretical Yield Calculation for Isopropyl Salicylate (B1505791) Synthesis
Introduction
Isopropyl salicylate is an ester synthesized through the Fischer-Speier esterification of salicylic (B10762653) acid and isopropanol (B130326).[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) and an alcohol (isopropanol) to produce an ester and water.[1][2] For researchers, scientists, and professionals in drug development, accurately calculating the theoretical yield is a fundamental and critical step. It establishes the maximum possible product that can be obtained from a given set of reactants under ideal conditions, providing a crucial benchmark for evaluating the reaction's efficiency and optimizing synthetic protocols.
This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound. It includes detailed experimental protocols, structured data tables for essential chemical properties, and a logical workflow visualization to support both theoretical understanding and practical application.
The Chemical Reaction: Fischer Esterification
The synthesis of this compound is a reversible reaction where salicylic acid reacts with isopropanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][3] The equilibrium nature of the reaction means that its progression towards the product can be influenced by applying Le Châtelier's principle, for instance, by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[4][5]
The balanced chemical equation for this reaction is:
C₇H₆O₃ (Salicylic Acid) + C₃H₈O (Isopropanol) ⇌ C₁₀H₁₂O₃ (this compound) + H₂O (Water)
This 1:1 stoichiometric ratio between salicylic acid and isopropanol is the foundation for all theoretical yield calculations.
Core Principles of Theoretical Yield Calculation
The theoretical yield represents the maximum quantity of product—in this case, this compound—that can be generated from the complete consumption of the limiting reactant. The limiting reactant is the substance that is fully used up first in the chemical reaction, thereby dictating the total amount of product that can be formed.
The calculation process involves four primary steps:
-
Determine the moles of each reactant: Convert the initial mass or volume of salicylic acid and isopropanol into moles.
-
Identify the limiting reactant: Compare the mole ratio of the reactants to the stoichiometry of the balanced equation to determine which reactant will be depleted first.
-
Calculate the moles of the product: Based on the stoichiometry, calculate the number of moles of this compound that can be formed from the limiting reactant.
-
Convert moles of product to mass: Convert the calculated moles of this compound into grams to find the theoretical yield.
Data Presentation: Reactant and Product Properties
Accurate calculation is dependent on precise data. The following table summarizes the essential quantitative information for all substances involved in the synthesis.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (at 20-25°C) |
| Salicylic Acid | C₇H₆O₃ | 138.12[6][7] | 1.443 g/cm³[6][8] |
| Isopropanol | C₃H₈O | 60.10[9][10] | 0.786 g/cm³[11] |
| This compound | C₁₀H₁₂O₃ | 180.20[2][12] | ~1.09 g/cm³[2] |
| Water | H₂O | 18.02 | ~0.998 g/cm³ |
Step-by-Step Calculation Example
To illustrate the process, consider a synthesis initiated with 10.0 grams of salicylic acid and 25.0 mL of isopropanol .
Step 1: Calculate Moles of Reactants
-
Moles of Salicylic Acid:
-
Moles = Mass / Molar Mass
-
Moles = 10.0 g / 138.12 g/mol = 0.0724 mol
-
-
Moles of Isopropanol:
-
First, find the mass: Mass = Volume × Density
-
Mass = 25.0 mL × 0.786 g/mL = 19.65 g
-
Next, find the moles: Moles = Mass / Molar Mass
-
Moles = 19.65 g / 60.10 g/mol = 0.3270 mol
-
Step 2: Identify the Limiting Reactant
The balanced equation shows a 1:1 stoichiometric ratio between salicylic acid and isopropanol.
-
Moles of Salicylic Acid = 0.0724 mol
-
Moles of Isopropanol = 0.3270 mol
Since 0.0724 is less than 0.3270, salicylic acid is the limiting reactant . Isopropanol is in excess.
Step 3: Calculate Moles of this compound Produced
The reaction stoichiometry is 1:1 between the limiting reactant (salicylic acid) and the product (this compound).
-
Moles of this compound = Moles of Salicylic Acid
-
Moles of this compound = 0.0724 mol
Step 4: Calculate the Theoretical Yield in Grams
-
Theoretical Yield = Moles of this compound × Molar Mass of this compound
-
Theoretical Yield = 0.0724 mol × 180.20 g/mol
-
Theoretical Yield = 13.05 g
Thus, the maximum amount of this compound that can be produced from this reaction is 13.05 grams.
Visualization of the Calculation Workflow
The logical flow of the theoretical yield calculation can be represented visually.
Caption: Workflow for Theoretical Yield Calculation.
Experimental Protocol for this compound Synthesis
This section outlines a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials and Equipment
-
Chemicals:
-
Salicylic acid (C₇H₆O₃)
-
Isopropanol (C₃H₈O), anhydrous
-
Concentrated sulfuric acid (H₂SO₄), 98%
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser and water tubing
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Filter paper and funnel
-
Rotary evaporator (optional)
-
Procedure
-
Reaction Setup:
-
Place 10.0 g (0.0724 mol) of salicylic acid into a 100 mL round-bottom flask.
-
Add 25.0 mL (0.3270 mol) of isopropanol to the flask along with a magnetic stir bar.
-
In a fume hood, carefully and slowly add approximately 1.5 mL of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic.[4]
-
Attach the reflux condenser to the flask and secure it with a clamp. Connect the water hoses to the condenser (water in at the bottom, out at the top).
-
-
Reflux:
-
Work-up and Isolation:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold deionized water to the funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate. The lower layer is the aqueous phase containing excess isopropanol and sulfuric acid.
-
Drain and discard the lower aqueous layer.
-
Wash the remaining organic layer by adding 50 mL of 5% sodium bicarbonate solution to the separatory funnel. Shake and vent carefully, as carbon dioxide gas will be produced. This step neutralizes any remaining sulfuric acid and unreacted salicylic acid.
-
Drain and discard the lower aqueous layer. Repeat this wash if necessary until no more gas evolves.
-
Wash the organic layer with 50 mL of brine. This helps to remove residual water and break any emulsions. Allow the layers to separate, then drain and discard the aqueous layer.
-
-
Drying and Product Recovery:
-
Transfer the organic layer (the crude this compound) to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to act as a drying agent. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.
-
Filter the mixture through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
If a rotary evaporator is available, remove the excess isopropanol under reduced pressure. Otherwise, simple distillation can be used to remove the lower-boiling isopropanol, leaving the crude this compound product.
-
Weigh the final product to determine the actual yield and calculate the percent yield using the formula:
-
Percent Yield = (Actual Yield / Theoretical Yield) × 100%
-
-
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Salicylic acid - Wikipedia [en.wikipedia.org]
- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. acs.org [acs.org]
- 10. homework.study.com [homework.study.com]
- 11. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 12. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isopropyl Salicylate: A Technical Guide to its Bactericidal Properties Against Gram-Positive Bacteria
Disclaimer: Direct research on the bactericidal properties of isopropyl salicylate (B1505791) against gram-positive bacteria is limited. This guide synthesizes available data on salicylic (B10762653) acid and related salicylate esters to provide a comprehensive overview of the potential mechanisms and efficacy. The information presented, particularly regarding quantitative data and mechanisms of action, is largely inferred from these closely related compounds and should be interpreted with caution. Further experimental validation is required to definitively establish the bactericidal profile of isopropyl salicylate.
Executive Summary
This compound, an ester of salicylic acid, is a compound of interest for its potential antimicrobial properties. While specific data on its bactericidal activity against gram-positive bacteria are scarce, the well-documented effects of salicylic acid and other salicylate derivatives provide a foundation for understanding its likely mechanisms of action. This technical guide consolidates the current understanding of how salicylates interact with and inhibit the growth of gram-positive bacteria, presents available quantitative data for related compounds, details relevant experimental protocols, and visualizes the proposed bactericidal pathways. The primary proposed mechanisms of action for salicylates against gram-positive bacteria include cell membrane disruption and the induction of oxidative stress, leading to a loss of cellular integrity and eventual cell death.
Quantitative Data on Salicylate Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylic Acid and its Derivatives against Staphylococcus aureus
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL | [1] |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [2] |
| Methyl Salicylate (as main component of an essential oil) | Staphylococcus aureus | Inhibitory potential at 200 mg/mL | [2] |
| Fatty Acid Salicylate Esters (Palmitic Acid conjugate) | Staphylococcus aureus | 31.25 - 125 µg/mL | [2] |
| Salicylanilides (2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µM | [3] |
Table 2: Minimum Bactericidal Concentration (MBC) of Salicylic Acid Microcapsules
| Compound | Test Organism | Minimum Bactericidal Concentration (MBC) | Reference |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL | [1] |
Proposed Mechanisms of Bactericidal Action
The bactericidal activity of salicylates against gram-positive bacteria is thought to be multifactorial, primarily involving the disruption of the cell membrane and the induction of oxidative stress.[2]
Cell Membrane Disruption
Salicylates are proposed to interact with the phospholipid bilayer of the bacterial cell membrane, leading to increased permeability and a loss of structural integrity.[2] This disruption allows for the leakage of essential intracellular components, such as ions, metabolites, and macromolecules (e.g., nucleic acids and proteins), ultimately resulting in cell death.[1] Studies on promysalin, a salicylate-containing antimicrobial, have demonstrated this mechanism of action against gram-positive bacteria.[4][5]
Induction of Oxidative Stress
Salicylates have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[2] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids. The accumulation of ROS can also lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity, contributing to the bactericidal effect.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the bactericidal properties of antimicrobial compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate by transferring a set volume of the solution from one well to the next.
-
Inoculum Preparation: Culture the gram-positive test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promysalin is a salicylate-containing antimicrobial with a cell-membrane-disrupting mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isopropyl Salicylate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of isopropyl salicylate (B1505791) through the Fischer esterification of salicylic (B10762653) acid and isopropyl alcohol. Detailed experimental protocols, data on reaction conditions and yields, and a visual representation of the workflow are presented to facilitate the efficient and safe production of this compound in a laboratory setting. Isopropyl salicylate is a valuable ester with applications in the fragrance, cosmetic, and pharmaceutical industries.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are essential for achieving high yields.[3][4] This typically involves using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[3][5] In the synthesis of this compound, salicylic acid is reacted with isopropyl alcohol in the presence of a catalyst such as concentrated sulfuric acid.[6]
Reaction and Mechanism
The overall reaction for the Fischer esterification of salicylic acid with isopropyl alcohol is as follows:
Salicylic Acid + Isopropyl Alcohol ⇌ this compound + Water
The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the isopropyl alcohol.
Experimental Data
The following tables summarize typical reaction conditions and reported yields for the synthesis of this compound via Fischer esterification.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Salicylic Acid (molar eq.) | 1 | 1 |
| Isopropyl Alcohol (molar eq.) | 1.5 - 3.7 | 1.5 |
| Catalyst | Concentrated H₂SO₄ | Ionic Liquid ([bmim]BF₄) |
| Temperature | Reflux (~90-120°C) | 250W |
| Reaction Time | 1.5 - 40 hours | 25 minutes |
| Reported Yield | Variable, can be improved | ~89%[7] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [8] |
| Appearance | Clear, colorless to slightly yellow liquid[8] |
| Boiling Point | ~222 °C (at 760 mmHg) |
| Density | ~1.06 g/mL |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether.[9] |
| Odor | Described as vegetal, green, spinach-like, limey, floral, and herbal.[10][11] |
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound using conventional heating.
4.1. Materials and Equipment
-
Salicylic acid
-
Isopropyl alcohol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus
4.2. Reaction Procedure
-
To a clean, dry round-bottom flask, add salicylic acid (0.10 mol, 13.81 g) and isopropyl alcohol (0.37 mol, 28.4 mL).
-
Place a magnetic stir bar in the flask and begin stirring.
-
Carefully and slowly add concentrated sulfuric acid (0.09 mol, 5 mL) to the mixture. The addition should be done in an ice bath to control the exothermic reaction.[10]
-
Assemble a reflux condenser on top of the round-bottom flask and connect it to a water source.
-
Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for 1.5 to 4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4.3. Work-up and Purification
-
Allow the reaction mixture to cool to room temperature. Unreacted salicylic acid may precipitate out and can be removed by filtration.[10]
-
Transfer the cooled mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted salicylic acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic to pH paper. An oily layer of crude this compound should separate.[10]
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any remaining water.[12]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be purified by distillation. Distill the liquid under reduced pressure to obtain the pure product.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood.
-
Isopropyl alcohol is flammable; avoid open flames.
-
The neutralization step produces carbon dioxide gas, which can cause pressure buildup. Perform this step with adequate ventilation and vent the separatory funnel frequently.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester.[8][13]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch and the disappearance of the broad carboxylic acid O-H stretch from the starting material.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and confirm its molecular weight.
Conclusion
The Fischer esterification is a reliable and adaptable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the reactant molar ratio and reaction time, and by performing a thorough work-up and purification, a high yield of pure product can be obtained. The protocol and data provided in these application notes serve as a valuable resource for researchers and professionals involved in the synthesis of this and similar ester compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 7. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. This compound(607-85-2) 13C NMR [m.chemicalbook.com]
Application Note: Sulfuric Acid-Catalyzed Synthesis of Isopropyl Salicylate
Introduction
Isopropyl salicylate (B1505791) is an aromatic ester widely utilized in the fragrance and cosmetic industries for its characteristic minty, wintergreen-like aroma. It also serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The most common and cost-effective method for its preparation is the Fischer-Speier esterification of salicylic (B10762653) acid with isopropanol (B130326), catalyzed by a strong acid, typically concentrated sulfuric acid.[1][2] This application note provides a detailed protocol for the synthesis of isopropyl salicylate, summarizing key reaction parameters and expected outcomes. The procedure is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Principle
The synthesis of this compound is achieved through the Fischer esterification, a reversible acid-catalyzed condensation reaction between a carboxylic acid (salicylic acid) and an alcohol (isopropanol). Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the salicylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the isopropanol.[3] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is removed.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the sulfuric acid-catalyzed synthesis of this compound and related salicylates, providing a comparative overview for process optimization.
| Salicylic Acid (moles) | Isopropanol (moles) | Sulfuric Acid (moles) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 0.1 | 0.371 | 0.0933 | Reflux | 1.5 | Not specified | [4] |
| 1 (relative) | Excess | Catalytic | ~90 | 80 minutes | Not specified | [5] |
| 1 (relative) | Excess | Catalytic | 110 | 20 | 86-90 | [1] |
| 0.1 | 0.3 | Catalytic | 100 (Reflux) | 10 | 93.4 | [6] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.
Materials and Equipment:
-
Salicylic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, combine 13.8 g (0.1 mol) of salicylic acid and 28.4 mL (0.371 mol) of isopropanol.
-
Place the flask in an ice-water bath to manage the exothermic reaction upon acid addition.
-
Slowly and carefully add 5 mL (0.0933 mol) of concentrated sulfuric acid to the mixture with continuous stirring.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through it.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at approximately 90-100°C.
-
Continue the reflux for a period of 1.5 to 4 hours. The progress of the reaction can be monitored by the characteristic odor of this compound.[4]
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature. Unreacted salicylic acid may precipitate out upon cooling and can be removed by filtration.
-
Transfer the cooled mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the unreacted sulfuric acid and salicylic acid. Caution: This will produce carbon dioxide gas; vent the separatory funnel frequently to release the pressure.
-
Continue adding the bicarbonate solution until the effervescence ceases. An oily layer of this compound will separate from the aqueous layer.
-
Separate the organic layer (this compound).
-
-
Purification:
-
Wash the collected organic layer with water to remove any remaining salts and impurities.
-
Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried product to remove the drying agent.
-
For higher purity, the product can be further purified by vacuum distillation.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the Fischer esterification mechanism for the synthesis of this compound.
Caption: Fischer esterification reaction mechanism.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated area.
-
Isopropanol is flammable; keep away from open flames and ignition sources.
-
Neutralization with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup. Ensure proper venting.
Conclusion
The sulfuric acid-catalyzed Fischer esterification of salicylic acid with isopropanol is a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol, high-purity this compound can be obtained for various applications in research and industry. The provided data and workflow diagrams serve as a valuable resource for optimizing this synthesis.
References
- 1. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. ivypanda.com [ivypanda.com]
- 4. quora.com [quora.com]
- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Isopropyl Salicylate Using Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of isopropyl salicylate (B1505791), an important intermediate in the pharmaceutical and fragrance industries, can be significantly enhanced through the use of microwave-assisted organic synthesis (MAOS) in conjunction with ionic liquids (ILs) as catalysts. This green chemistry approach offers several advantages over conventional heating methods, including dramatically reduced reaction times, higher product yields, and improved energy efficiency.[1][2] Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid groups (-SO3H), have demonstrated high catalytic activity in esterification reactions.[3] The use of ionic liquids as both solvent and catalyst simplifies the reaction setup and product purification, as they are non-volatile and can often be recycled.[4][5]
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of isopropyl salicylate using ionic liquids.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the esterification of salicylic (B10762653) acid with various alcohols using ionic liquid catalysts under microwave irradiation. While specific data for this compound is limited in the literature, the presented data for similar short-chain alcohols provide a strong basis for protocol development.
Table 1: Effect of Different Brønsted Acidic Ionic Liquids on Salicylate Ester Synthesis
| Ionic Liquid Catalyst | Alcohol | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| SO3H-functionalized ILs | Methanol | 20 | 120 | 91.9–93.6 | [3] |
| [Trps][OTs] | Acetic Anhydride | 35.3 | 87.8 | 88.7 | [6] |
| [Bmim]HSO4 | Methanol | 30 | 120 | >90 | [4] |
| Keggin heteropoly acid-based IL | Various aliphatic alcohols | Not specified | Not specified | "Excellent" | [7] |
Table 2: Optimization of Reaction Conditions for Salicylate Ester Synthesis
| Parameter | Variation | Effect on Yield | Reference |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Increasing alcohol ratio generally increases yield | [7] |
| Catalyst Amount (wt%) | 5% to 15% | Higher catalyst loading can increase reaction rate | [4] |
| Microwave Power (W) | 100 to 300 | Higher power can reduce reaction time but needs optimization | |
| Temperature (°C) | 60 to 150 | Higher temperatures generally favor esterification | [4] |
| Reaction Time (min) | 5 to 60 | Yield increases with time up to an optimal point | [3][4] |
Experimental Protocols
This section details the recommended protocol for the microwave-assisted synthesis of this compound using a Brønsted acidic ionic liquid.
Materials and Equipment
-
Salicylic acid
-
Brønsted acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [Bmim]HSO4)
-
Microwave reactor (e.g., Biotage® Initiator+, CEM Discover)
-
Reaction vials (2-5 mL) with caps (B75204) and stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical equipment for product characterization (e.g., GC-MS, NMR)
Experimental Workflow
Caption: General workflow for the synthesis, purification, and catalyst recycling.
Detailed Synthesis Protocol
-
Reactant Charging: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add salicylic acid (e.g., 1 mmol, 138 mg), isopropanol (e.g., 3 mmol, 0.23 mL to act as both reactant and solvent), and the Brønsted acidic ionic liquid catalyst (e.g., 10 mol%, ~0.1 mmol).
-
Microwave Reaction:
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters. Based on analogous reactions, a starting point could be:
-
Temperature: 120 °C
-
Time: 20 minutes
-
Microwave Power: 100-150 W (or as determined by the instrument to maintain temperature)
-
-
Start the irradiation with stirring.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add ethyl acetate (B1210297) (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) to neutralize any unreacted salicylic acid.
-
Shake the funnel and allow the layers to separate. The ionic liquid will preferentially dissolve in the aqueous phase.
-
Collect the organic layer.
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Catalyst Recycling: The aqueous layer containing the ionic liquid can be washed with a small amount of diethyl ether to remove any residual organic compounds. The water can then be removed under vacuum to recover the ionic liquid for reuse.
-
Purification and Characterization:
-
The crude product can be further purified by column chromatography if necessary.
-
Characterize the final product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Reaction Mechanism
The esterification of salicylic acid with isopropanol in the presence of a Brønsted acidic ionic liquid follows a well-established acid-catalyzed mechanism.
Caption: Simplified mechanism of acid-catalyzed esterification.
Conclusion
The combination of microwave irradiation and ionic liquid catalysis provides a rapid, efficient, and environmentally conscious method for the synthesis of this compound. The protocols and data presented herein offer a solid foundation for researchers to implement and optimize this modern synthetic approach. The reusability of the ionic liquid catalyst further enhances the economic and environmental benefits of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of Isopropyl Salicylate: A Comparative Overview of Analytical Methods
Introduction
Isopropyl salicylate (B1505791), an ester of salicylic (B10762653) acid, is a key ingredient in a variety of pharmaceutical and cosmetic products, valued for its analgesic and aromatic properties. Accurate and reliable quantification of isopropyl salicylate is paramount for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. These methods are critically evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it a robust method for quantification in complex matrices.
Quantitative Data Summary
The performance characteristics of HPLC methods for the quantification of salicylates are summarized in the table below. These values are representative of typical validated methods and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC Performance Data |
| Linearity (R²) | > 0.999[1] |
| Accuracy (% Recovery) | 98% - 102%[2][3] |
| Precision (%RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.0061 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.91 µg/g[4] |
Experimental Protocol: HPLC
This protocol outlines a general procedure for the quantification of this compound using reversed-phase HPLC with UV detection.[5]
1.1. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[5]
1.2. Reagents and Standards
-
HPLC grade acetonitrile (B52724), methanol, and water.
-
This compound reference standard.
1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with 1.0% acetic acid.[1] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 304 nm.[1]
-
Injection Volume: 20 µL.[1]
1.4. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-50 µg/mL).
1.5. Sample Preparation
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent, such as methanol.
-
Further dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.6. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: Experimental workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. This compound can be analyzed directly or after derivatization to improve its volatility and chromatographic behavior.
Quantitative Data Summary
The following table presents typical performance characteristics for GC-based methods for salicylate analysis.
| Parameter | GC Performance Data |
| Linearity (R²) | > 0.997[3] |
| Accuracy (% Recovery) | 93.9% - 106.6%[3] |
| Precision (%RSD/CV%) | 0.5% - 3.0%[3] |
| Limit of Detection (LOD) | 31 ng/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated in search results |
Experimental Protocol: GC
This protocol provides a general method for the quantification of this compound using GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
2.1. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5 or equivalent).
2.2. Reagents and Standards
-
High purity carrier gas (Helium or Nitrogen).
-
Suitable organic solvents (e.g., methanol, dichloromethane).
-
This compound reference standard.
-
(Optional) Silylating agent for derivatization, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
2.3. Chromatographic Conditions
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas Flow Rate: 1 mL/min.
-
Detector Temperature (FID): 270°C.
-
Injection Mode: Split (e.g., 40:1 ratio).[3]
2.4. Standard and Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent and dilute as necessary to fall within the calibration range.
-
(Optional) For derivatization, evaporate the solvent from the standard or sample, add the silylating agent, and heat to complete the reaction before injection.[6]
2.5. Analysis
-
Inject the standards to generate a calibration curve.
-
Inject the samples to determine the concentration of this compound.
Workflow Diagram: GC Analysis
References
- 1. turkjps.org [turkjps.org]
- 2. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oatext.com [oatext.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Identification and Characterization of Isopropyl Salicylate using Fourier-Transform Infrared (FTIR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl salicylate (B1505791) is a salicylic (B10762653) acid ester with applications in the pharmaceutical and cosmetic industries as a fragrance, flavoring agent, and topical analgesic. Accurate and efficient identification and characterization of this compound are crucial for quality control, formulation development, and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose. This application note provides a detailed protocol for the analysis of isopropyl salicylate using FTIR spectroscopy, including data interpretation and expected results.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. The resulting FTIR spectrum serves as a unique molecular "fingerprint," allowing for the unequivocal identification of the compound and the assessment of its purity.
Experimental Protocols
This section details the methodology for analyzing this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and convenient technique for liquid samples.
Materials and Equipment
-
Sample: this compound (liquid)
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Software: FTIR data acquisition and processing software.
-
Cleaning Supplies: Isopropanol (B130326) or ethanol (B145695), and lint-free wipes.
Experimental Workflow
Caption: Experimental workflow for FTIR analysis.
Detailed Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean and empty ATR crystal, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself from the sample spectrum.
-
Typical parameters for background acquisition are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the this compound sample using the same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
-
Data Processing and Analysis:
-
The acquired sample spectrum should be automatically ratioed against the background spectrum by the software to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and smoothing if necessary.
-
Identify the characteristic absorption peaks and compare them to a reference spectrum or the expected wavenumbers for this compound's functional groups.
-
Data Presentation: Characteristic FTIR Absorption Bands for this compound
The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on the analysis of its functional groups and comparison with similar salicylate esters.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| ~3060 | Medium | C-H Stretch | Aromatic |
| ~2980 | Medium | C-H Stretch | Aliphatic (Isopropyl group) |
| ~1680 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1610 & ~1485 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1440 | Medium | C-H Bend | Aliphatic (Isopropyl group) |
| ~1300 | Strong | C-O Stretch | Ester |
| ~1245 | Strong | O-H Bend | Phenolic Hydroxyl |
| ~1150 | Strong | C-O Stretch | Ester |
| ~750 | Strong | C-H Bend (out-of-plane) | Aromatic (ortho-disubstituted) |
Logical Relationships in Data Interpretation
The identification of this compound via FTIR is based on the presence of its key functional groups, each giving rise to characteristic absorption bands in the spectrum. The logical flow of interpretation is as follows:
Caption: Logic for identifying this compound from its FTIR spectrum.
Conclusion
FTIR spectroscopy is a highly effective and efficient method for the identification and characterization of this compound. The detailed protocol and data provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to perform this analysis accurately and reliably. The characteristic absorption bands of the phenolic hydroxyl, ester, and aromatic functional groups provide a unique spectral fingerprint for the unambiguous confirmation of this compound's identity and purity, making FTIR an indispensable tool in a quality control setting.
Isopropyl Salicylate: A Key Intermediate in the Synthesis of Organophosphate Pesticides
Application Note
Introduction
Isopropyl salicylate (B1505791) is a significant chemical intermediate in the production of a specific class of organophosphate pesticides. Its chemical structure, containing a hydroxyl group and an isopropyl ester, allows for targeted modification to create potent active ingredients for crop protection. This document outlines the role of isopropyl salicylate in the synthesis of two such pesticides, isocarbophos (B1203156) and isofenphos-methyl (B51689), providing detailed protocols and reaction parameters based on established chemical literature.
Pesticide Synthesis Pathways
The general synthetic route involves the reaction of this compound with a suitable phosphoryl or thiophosphoryl chloride. This reaction, a nucleophilic substitution, results in the formation of the final pesticide molecule.
Synthesis of Isocarbophos
Isocarbophos is synthesized by reacting this compound with O-methyl phosphoramidothioic chloride.[1] This reaction introduces the phosphoramidothioate moiety onto the phenolic oxygen of the salicylate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis of Isofenphos-methyl
The synthesis of isofenphos-methyl follows a similar pathway, involving the reaction of this compound with a suitable phosphinothioylation agent.[2] The key raw materials for its production include phosphorus trichloride, isopropyl alcohol, and salicylic (B10762653) acid derivatives, with the synthesis involving esterification and phosphinothioylation reactions to form the active compound.[2]
Experimental Protocols
The following are generalized protocols for the synthesis of the aforementioned pesticides, based on typical organophosphate synthesis procedures.
Protocol 1: Synthesis of Isocarbophos from this compound
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with this compound and a suitable organic solvent (e.g., toluene (B28343) or dichloromethane).[1]
-
Base Addition: A base (e.g., triethylamine (B128534) or potassium carbonate) is added to the mixture to act as an acid scavenger.
-
Reactant Addition: O-methyl phosphoramidothioic chloride is added dropwise to the stirred mixture, maintaining a controlled temperature.
-
Reaction: The reaction mixture is stirred at a specific temperature for a set duration to ensure complete conversion.
-
Workup: The reaction mixture is washed with water to remove the salt byproduct. The organic layer is then separated and dried.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography, to yield pure isocarbophos.
Protocol 2: Synthesis of Isofenphos-methyl from this compound
-
Reaction Setup: A reaction vessel is charged with this compound and an appropriate solvent.
-
Base Addition: An acid scavenger is added to the vessel.
-
Reactant Addition: The specific phosphinothioylation agent for isofenphos-methyl is added gradually to the reaction mixture while monitoring the temperature.
-
Reaction: The mixture is allowed to react for a sufficient period to achieve a high yield of the desired product.
-
Workup and Purification: Similar to the isocarbophos synthesis, the workup involves washing, extraction, and drying, followed by purification of the final product.
Quantitative Data Summary
The following table summarizes typical, though not exhaustive, quantitative data for the synthesis of these pesticides. Actual yields and optimal conditions can vary based on specific laboratory or industrial processes.
| Parameter | Synthesis of Isocarbophos | Synthesis of Isofenphos-methyl |
| Starting Material | This compound | This compound |
| Key Reagent | O-methyl phosphoramidothioic chloride[1] | O-ethyl-N-isopropylphosphoramidochloridothioate |
| Solvent | Toluene or Dichloromethane[1] | Inert organic solvent |
| Base | Triethylamine or Potassium Carbonate | Acid Scavenger |
| Reaction Type | Nucleophilic Substitution[1] | Phosphinothioylation[2] |
Signaling Pathways and Experimental Workflows
References
Application of Isopropyl Salicylate in Fragrance Formulation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl salicylate (B1505791) is an ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol.[1][2] It is a versatile fragrance ingredient valued for its unique aromatic profile, which is described as sweet, herbal, green, fruity, and floral.[3][4][5] This document provides detailed application notes and protocols for the use of isopropyl salicylate in fragrance formulations, intended for researchers, scientists, and professionals in drug development who may be exploring its potential in various scented products. This compound is utilized for its green, clover-like scent in perfumes and other scented cosmetic products such as lotions and creams.[1]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in fragrance formulations.
| Property | Value | Reference |
| CAS Number | 607-85-2 | [3] |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.2 g/mol | [3] |
| Appearance | Colorless clear liquid | [2][6] |
| Odor Profile | Sweet, Herbal, Green, Fruity, Floral, Vegetal, Spinach, Limey | [3][4][5] |
| Boiling Point | 237.00 to 238.00 °C @ 760.00 mm Hg | [6][7] |
| Vapor Pressure | 0.0328 hPa @ 20°C; 0.0521 hPa @ 25°C | [3] |
| Flash Point | 205.00 °F (96.11 °C) TCC | [6][7] |
| Solubility | Soluble in alcohol and oils; Sparingly soluble in water (209.1 mg/L @ 25 °C est.) | [2][6][7][8] |
| logP (o/w) | 3.386 (est) | [6] |
Olfactory Profile and Application in Fragrance Formulation
This compound possesses a complex and multifaceted odor profile, making it a valuable component in various fragrance types. Its primary characteristics are green, herbal, and sweet, with floral and fruity undertones.[3] This profile allows it to be used as a modifier and blender in floral, green, and chypre compositions. It can impart a natural, fresh, and slightly medicinal character to a fragrance.
Key Olfactory Notes:
Experimental Protocols
Protocol 1: Preparation of a Simple Floral-Green Fragrance Accord
Objective: To create a basic floral-green fragrance accord demonstrating the blending properties of this compound.
Materials:
-
This compound
-
Phenethyl alcohol (rose, floral)
-
Linalool (floral, citrus)
-
Hexyl cinnamal (floral, jasmine)
-
Galbanum essential oil (green, bitter)
-
Ethanol (B145695) (perfumer's grade)
-
Glass beakers
-
Pipettes or digital micropipettes
-
Vials for storage
Procedure:
-
Prepare stock solutions of each ingredient in ethanol at a concentration of 10% (w/w).
-
In a clean glass beaker, combine the stock solutions in the following proportions (parts by weight):
-
Phenethyl alcohol: 40 parts
-
Linalool: 20 parts
-
Hexyl cinnamal: 15 parts
-
This compound: 15 parts
-
Galbanum essential oil: 10 parts
-
-
Mix the blend thoroughly by gentle swirling.
-
Transfer the accord to a labeled glass vial and allow it to mature for at least 48 hours before evaluation.
-
For evaluation, dip a fragrance strip into the accord and allow the alcohol to evaporate for a few seconds before smelling.
Protocol 2: Stability Testing of a Fragrance Formulation Containing this compound
Objective: To assess the stability of a fragrance formulation containing this compound under accelerated aging conditions.
Materials:
-
Fragrance formulation containing this compound
-
Control fragrance formulation (without this compound)
-
Oven capable of maintaining a constant temperature of 45°C
-
pH meter
-
Viscometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
Sealed, airtight containers
Procedure:
-
Place aliquots of both the test and control fragrance formulations into separate, sealed, airtight containers.
-
Store one set of samples at room temperature (25°C) and another set in the oven at 45°C.[10]
-
At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Evaluate the following parameters for each sample:[10]
-
Organoleptic properties: Color, odor, and general appearance.
-
Physicochemical properties: pH and viscosity.
-
Chemical stability: Analyze the concentration of this compound and other key fragrance components using GC-MS to detect any degradation.
-
-
Compare the results of the samples stored at 45°C to those stored at room temperature to assess the impact of accelerated aging.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Olfactory signaling pathway of an odorant molecule.
Caption: Experimental workflow for fragrance evaluation.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic products when handled properly.[1] However, as with all fragrance ingredients, it is important to adhere to recommended usage levels and to conduct appropriate safety assessments for the final product. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that salicylic acid and its salicylate ingredients are safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating and non-sensitizing.[11] It is also noted that some salicylates, like methyl salicylate, can be toxic if ingested in high concentrations.[12] While this compound is distinct from methyl salicylate, care should always be taken when handling concentrated fragrance materials. It is important to note that isopropylbenzyl salicylate is listed as a UV absorber, which protects cosmetic products from damage by UV light.[13]
References
- 1. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scent.vn [scent.vn]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound, 607-85-2 [thegoodscentscompany.com]
- 7. This compound, 607-85-2 [perflavory.com]
- 8. This compound | 607-85-2 [amp.chemicalbook.com]
- 9. Perfume Shrine: Perfume Ingredient: Salicylates ~Smell, Role and Function [perfumeshrine.blogspot.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. cir-safety.org [cir-safety.org]
- 12. youtube.com [youtube.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
Application Notes and Protocols: Isopropyl Salicylate as a Solvent in Chemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isopropanol, is a colorless liquid with a characteristic vegetal odor.[1] While primarily utilized in the fragrance and cosmetics industries, its physical and chemical properties—such as a high boiling point and ester functionality—suggest potential applications as a specialized solvent in chemical synthesis and extraction processes.[2][3] This document provides an overview of its properties, safety information, and detailed protocols for its synthesis and a notable application in solvent extraction systems.
Physicochemical Properties of Isopropyl Salicylate
A comprehensive understanding of a solvent's properties is crucial for its application in chemical reactions. This compound is sparingly soluble in water but soluble in organic solvents like ethyl alcohol and ether.[1] Key physical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |
| Molar Mass | 180.203 g·mol⁻¹ | [1][4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.09 g/cm³ | [1] |
| Boiling Point | 238.0 °C (460.4 °F; 511.1 K) | [1][5] |
| Flash Point | 96.11 °C (205.00 °F) | [5] |
| Vapor Pressure | 0.024 mmHg @ 25.00 °C (est.) | [5] |
| Water Solubility | 209.1 mg/L @ 25 °C (est.) | [5] |
| logP (o/w) | 3.386 (est.) | [5] |
Safety and Handling
Proper safety precautions are essential when working with any chemical.
-
Storage : Store in a cool, dry, well-ventilated area away from heat and open flames.[2]
-
Personal Protective Equipment (PPE) : Use chemical-resistant gloves and safety goggles to prevent skin and eye contact.[2]
-
Handling : Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[2]
-
First Aid :
Experimental Protocols
While the use of this compound as a general-purpose reaction solvent is not widely documented, it plays a key role in specific applications such as synergistic solvent extraction systems. Below are detailed protocols for its synthesis and its use in an extraction system for alkali metals.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from salicylic acid and isopropyl alcohol, a classic example of a Fischer esterification reaction.
Materials:
-
Salicylic acid
-
Isopropyl alcohol (IPA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup : To a round-bottom flask, add salicylic acid (1.0 mole equivalent) and an excess of dry isopropyl alcohol (e.g., 3-5 mole equivalents).
-
Catalyst Addition : While stirring the mixture in an ice bath (to control the initial exothermic reaction), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mole equivalents).
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Cooling and Neutralization : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Washing :
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the unreacted salicylic acid and the sulfuric acid catalyst. Caution : CO₂ gas will be evolved; vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.
-
Allow the layers to separate. The upper organic layer contains the this compound. The lower aqueous layer can be discarded.
-
Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
-
Drying and Isolation : Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Purification : Decant or filter the dried organic layer to remove the drying agent. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Protocol 2: Application in a Synergistic Extraction System for Alkali Metals
This compound can be used as a key component in a synergistic extraction system for the selective separation of alkali metal cations, particularly lithium.[2][6] It functions as a chelating agent in conjunction with an electron-donating additive like trioctylphosphine (B1581425) oxide (TOPO).[6][7]
Materials:
-
This compound (as the chelating agent/extractant)
-
Trioctylphosphine oxide (TOPO) (as the synergist)
-
Heptane or other suitable non-polar organic solvent
-
Aqueous solution containing a mixture of alkali metal salts (e.g., LiCl, NaCl, KCl)
-
Sodium hydroxide (B78521) (NaOH) solution to adjust pH
-
Separatory funnels
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) instrument for metal ion concentration analysis
Procedure:
-
Preparation of the Organic Phase : Prepare the extraction solvent by dissolving this compound and TOPO in heptane. An effective molar ratio is often 1:1 for this compound to TOPO.[7]
-
Preparation of the Aqueous Phase : Prepare an aqueous solution containing the alkali metal salts. Adjust the pH of this solution to a highly alkaline condition using NaOH, as the extraction is efficient under these conditions.[7]
-
Extraction :
-
In a separatory funnel, combine equal volumes of the organic phase and the pH-adjusted aqueous phase.
-
Shake the funnel vigorously for a sufficient time (e.g., 30 minutes) to allow for the complexation and transfer of the metal ions into the organic phase.
-
Allow the two phases to separate completely. This compound, in the presence of TOPO, helps to prevent the precipitation of metal salicylates that can occur otherwise.[7]
-
-
Separation and Analysis :
-
Carefully separate the organic and aqueous layers.
-
Analyze the concentration of each alkali metal ion remaining in the aqueous phase using AAS or ICP.
-
The concentration of the extracted metal in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.
-
-
Data Analysis : Calculate the distribution coefficient (D) and separation factors (α) to quantify the efficiency and selectivity of the extraction.
Caption: Role of this compound in a Synergistic Solvent Extraction System.
Potential Applications as a High-Boiling Point Solvent
Given its high boiling point of 238 °C, this compound could theoretically serve as a solvent for reactions requiring elevated temperatures where common solvents like toluene (B28343) (b.p. 111 °C) or DMF (b.p. 153 °C) are not suitable. Such potential applications might include:
-
High-temperature esterification or transesterification reactions.
-
Certain metal-catalyzed cross-coupling reactions that benefit from high temperatures.
-
Reactions where the solvent's aromaticity and ester functionality could aid in the solubility of specific reactants or intermediates.
However, researchers must consider the potential for this compound to participate in side reactions, particularly transesterification if other esters or alcohols are present. Empirical testing would be required to validate its suitability for any specific reaction. To date, there is a lack of published literature detailing its use in these contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 4. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 607-85-2 [perflavory.com]
- 6. A New Extraction System Based on this compound and Trioctylphosphine Oxide for Separating Alkali Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Isocarbophos and Isofenphos-Methyl from Isopropyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl salicylate (B1505791) is a key chemical intermediate in the synthesis of two important organophosphate pesticides: isocarbophos (B1203156) and isofenphos-methyl (B51689). These compounds are effective as high-efficiency, low-toxicity insecticides and acaricides with good contact-killing effects.[1][2] This document provides detailed application notes and protocols for the synthesis of these two pesticides, starting from isopropyl salicylate. The synthesis involves the esterification of salicylic (B10762653) acid to this compound, followed by a phosphorylation or phosphinothioylation step to yield the final products.
Synthesis of this compound
The initial step in the synthesis of both isocarbophos and isofenphos-methyl is the preparation of this compound. This is typically achieved through the Fischer esterification of salicylic acid with isopropanol (B130326) or by reaction with propylene.
Experimental Protocol: Synthesis of this compound from Salicylic Acid and Isopropanol
This protocol is based on a general esterification procedure and may require optimization for specific laboratory conditions.
Materials:
-
Salicylic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated, brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add salicylic acid (1.0 equivalent) and an excess of isopropanol (e.g., 3-5 equivalents).
-
If using azeotropic removal of water, add toluene to the mixture.
-
Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If a solid (unreacted salicylic acid) is present, it can be removed by filtration.
-
Transfer the liquid mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (and excess isopropanol) under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[2]
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Salicylic acid, Isopropanol | [2] |
| Catalyst | Sulfuric acid | [2] |
| Reaction Time | 10 hours | [2] |
| Reaction Temperature | Reflux (approx. 100 °C) | [2] |
| Yield | 93.4% | [2] |
Synthesis of Isocarbophos from this compound
Isocarbophos, with the chemical name O-(2-isopropoxycarbonylphenyl) O-methyl phosphoramidothioate, is synthesized by the reaction of this compound with O-methyl phosphoramidochloridothioate.
Experimental Protocol: Synthesis of Isocarbophos
Materials:
-
This compound
-
O-methyl phosphoramidochloridothioate
-
Anhydrous aprotic solvent (e.g., toluene, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent.
-
Add a non-nucleophilic base (1.1-1.2 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of O-methyl phosphoramidochloridothioate (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at a low temperature for a period, then let it warm to room temperature and stir until completion (monitored by TLC or GC).
-
Filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude isocarbophos.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Isocarbophos
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆NO₄PS | |
| Molecular Weight | 289.29 g/mol | |
| Purity | >98% (Analytical Standard) |
Synthesis of Isofenphos-Methyl from this compound
Isofenphos-methyl, or isopropyl 2-{[(isopropylamino)(methoxy)phosphorothioyl]oxy}benzoate, is synthesized by reacting this compound with O-methyl N-isopropylphosphoramidochloridothioate.[3]
Experimental Protocol: Synthesis of Isofenphos-Methyl
Materials:
-
This compound
-
O-methyl N-isopropylphosphoramidochloridothioate
-
Anhydrous aprotic solvent (e.g., toluene, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent.
-
Add a non-nucleophilic base (1.1-1.2 equivalents) and stir.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of O-methyl N-isopropylphosphoramidochloridothioate (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Stir the reaction at low temperature and then allow it to warm to room temperature. Continue stirring until the reaction is complete (monitored by TLC or GC).
-
Filter the mixture to remove the precipitated salt.
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude isofenphos-methyl by column chromatography.
Quantitative Data for Isofenphos-Methyl
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂NO₄PS | [3] |
| Molecular Weight | 331.37 g/mol | [3] |
| Purity | ≥95% (Analytical Standard) | [3] |
Visualizations
Caption: Overall synthetic pathway from salicylic acid to isocarbophos and isofenphos-methyl.
Caption: Generalized experimental workflow for the synthesis of organophosphate pesticides.
References
Application Notes and Protocols for Lithium Extraction Using Isopropyl Salicylate and Trioctylphosphine Oxide (TOPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic solvent extraction system comprising isopropyl salicylate (B1505791) and trioctylphosphine (B1581425) oxide (TOPO) presents a highly efficient and selective method for the extraction of lithium (Li⁺) from alkaline aqueous solutions. This system is particularly noteworthy for its high separation factors for lithium over other alkali metals such as sodium (Na⁺) and potassium (K⁺). The underlying mechanism involves the formation of a stable six-membered metallacycle, a coordination complex involving the lithium ion, isopropyl salicylate, and TOPO.[1][2][3][4] The stability of this complex is significantly greater for lithium than for sodium or potassium, which is the basis for the observed selectivity.[1][2][3][4] The extraction process is conducted under highly alkaline conditions, and the most probable stoichiometry of the extracted complex is a 1:1:1 ratio of Li:this compound:TOPO.[2]
This document provides detailed application notes, experimental protocols, and performance data for the use of this synergistic extraction system.
Quantitative Data Summary
The efficiency and selectivity of the lithium extraction process are influenced by several key parameters, including the relative concentration of TOPO and the hydroxide (B78521) concentration in the aqueous phase. The following tables summarize the quantitative data derived from experimental studies.
Table 1: Influence of TOPO Molar Fraction on Lithium Distribution Coefficient
| Molar Fraction of TOPO (XTOPO) | Lithium Distribution Coefficient (DLi) |
| 0.0 | ~ 0.0 |
| 0.2 | ~ 0.6 |
| 0.4 | ~ 1.8 |
| 0.5 | ~ 2.5 |
| 0.6 | ~ 2.2 |
| 0.8 | ~ 1.0 |
Aqueous Phase: [Li⁺] = 0.02 mol L⁻¹, [NaOH] = 0.1 M. Organic Phase: this compound and TOPO in heptane. Organic to Aqueous Phase Ratio (O/A) = 1:1.
Table 2: Influence of Hydroxide Concentration on Lithium Extraction Efficiency
| Hydroxide Concentration [OH⁻] (mol L⁻¹) | Lithium Extraction (%) |
| 0.01 | ~ 20 |
| 0.02 | ~ 40 |
| 0.05 | ~ 70 |
| 0.10 | ~ 85 |
| 0.20 | ~ 90 |
Aqueous Phase: [Li⁺] = 0.5 g L⁻¹. Organic Phase: [this compound] = 0.05 mol L⁻¹, [TOPO] = 0.05 mol L⁻¹ in heptane. O/A = 1:1. Temperature = 25 °C.
Table 3: Separation Factors for Lithium over Sodium and Potassium
| Metal Ion Pair | Separation Factor (β) |
| Li⁺ / Na⁺ | Extremely High |
| Li⁺ / K⁺ | Extremely High |
Note: Specific numerical values for the "extremely high" separation coefficients were not detailed in the reviewed abstracts, but the literature consistently emphasizes the exceptional selectivity of this system.[1][2][3][4]
Experimental Protocols
The following are detailed protocols for performing lithium extraction using this compound and TOPO.
Protocol 1: Preparation of Organic and Aqueous Phases
1. Organic Phase Preparation: a. Dissolve appropriate amounts of this compound and trioctylphosphine oxide (TOPO) in a suitable organic solvent, such as heptane, to achieve the desired concentrations. For optimal results, a 1:1 molar ratio of this compound to TOPO is recommended (e.g., 0.05 M of each).[2] b. Ensure complete dissolution by stirring the mixture at room temperature.
2. Aqueous Phase Preparation: a. Prepare a stock solution of lithium chloride (LiCl) or another lithium salt in deionized water. b. Prepare a stock solution of sodium hydroxide (NaOH) to adjust the pH of the aqueous phase. c. In a volumetric flask, combine the lithium salt solution and add the necessary volume of NaOH solution to achieve the desired final lithium and hydroxide concentrations for the extraction experiment.
Protocol 2: Solvent Extraction Procedure
-
Place equal volumes of the prepared organic and aqueous phases into a separatory funnel (an organic to aqueous phase ratio of 1:1 is standard for initial studies).
-
Stopper the funnel and shake vigorously for a predetermined contact time (e.g., 30 minutes) to ensure the system reaches equilibrium. A mechanical shaker can be used for consistency.
-
Allow the phases to separate completely. The organic phase (top layer) and the aqueous phase (bottom layer) should be distinct.
-
Carefully drain the aqueous phase from the bottom of the separatory funnel.
-
Collect the organic phase (now containing the extracted lithium complex) from the top of the funnel.
-
Analyze the lithium concentration in the raffinate (the post-extraction aqueous phase) using atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), or a similar analytical technique.
-
The lithium concentration in the organic phase can be determined by mass balance or by stripping the lithium into a fresh aqueous solution and analyzing that solution.
Protocol 3: Stripping of Lithium from the Organic Phase
Note: While the primary focus of the cited literature is on the extraction process, stripping is a necessary step for lithium recovery. A standard approach using an acidic solution is outlined below.
-
Take the lithium-loaded organic phase from the extraction step and place it in a clean separatory funnel.
-
Add a volume of an acidic stripping solution (e.g., 0.5 M sulfuric acid or hydrochloric acid). The phase ratio can be adjusted to achieve the desired concentration of the final lithium solution.
-
Shake the mixture for a sufficient time to allow the lithium to transfer from the organic phase to the acidic aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous phase, which is now a lithium-rich strip solution.
-
The regenerated organic phase can be washed and reused for subsequent extraction cycles.
Visualizations
Diagram 1: Synergistic Extraction Mechanism
Caption: Mechanism of lithium extraction by this compound and TOPO.
Diagram 2: Experimental Workflow
Caption: Workflow for lithium extraction and recovery.
References
Isopropyl Salicylate as an Internal Donor in Ziegler-Natta Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of isopropyl salicylate (B1505791) and its derivatives as internal donors in Ziegler-Natta catalyzed polymerization of propylene (B89431). It includes a summary of performance data, detailed experimental procedures, and visualizations of the catalytic mechanism and experimental workflow.
Introduction
The Ziegler-Natta (ZN) catalyst system is a cornerstone of the polyolefin industry, enabling the production of stereoregular polymers like isotactic polypropylene (B1209903). The performance of these catalysts is significantly influenced by the choice of internal electron donors, which are incorporated into the solid catalyst component. Traditionally, phthalates have been widely used as internal donors. However, due to environmental and health concerns, there is a growing interest in developing phthalate-free alternatives. Salicylates, a class of aromatic esters, have emerged as promising candidates. This document focuses on the application of isopropyl salicylate and its derivatives as effective internal donors in ZN catalysis.
Performance Data
The use of salicylate-based internal donors has been shown to significantly impact catalyst activity, polymer isotacticity, and molecular weight. The following tables summarize the quantitative data from studies comparing salicylate donors with the conventional diisobutyl phthalate (B1215562) (DIBP) internal donor.
Table 1: Comparison of Catalyst Activity and Polymer Properties with Different Internal Donors
| Internal Donor | Catalyst Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Diisobutyl phthalate (DIBP) | 25.3 | 97.5 | 3.5 x 10⁵ | 5.2 |
| Isobutyl 2-benzyloxybenzoate | 45.1 | 96.3 | 2.8 x 10⁵ | 4.8 |
| Isobutyl 2-benzyloxy-3-methylbenzoate | 52.4 | 97.1 | 3.1 x 10⁵ | 5.1 |
| Isobutyl 2-benzyloxy-3,5-isopropylbenzoate | 60.2 | 98.2 | 3.3 x 10⁵ | 5.5 |
| Isobutyl 2-benzyloxy-3,5-di-tert-butylbenzoate | 35.8 | 98.5 | 3.8 x 10⁵ | 5.8 |
Data synthesized from studies on salicylate derivatives as internal donors.
Mechanism of Action
Density Functional Theory (DFT) calculations have provided insights into the mechanism by which salicylate internal donors enhance the performance of Ziegler-Natta catalysts. The salicylate donor adsorbs onto the MgCl₂ support, influencing the stereochemistry of the active sites.
Signaling Pathway of this compound as an Internal Donor
Caption: Proposed mechanism of this compound in Ziegler-Natta catalysis.
The salicylate donor, through its carbonyl and hydroxyl groups, is believed to chelate with the magnesium atoms on the MgCl₂ surface. This interaction influences the coordination of TiCl₄, leading to the formation of highly stereospecific active centers. During polymerization, the cocatalyst (e.g., triethylaluminum) activates these titanium centers, which then coordinate with propylene monomers and facilitate their insertion into the growing polymer chain in a highly controlled manner, resulting in isotactic polypropylene.
Experimental Protocols
The following are detailed protocols for the synthesis of a Ziegler-Natta catalyst using a salicylate internal donor and the subsequent polymerization of propylene.
Protocol for Ziegler-Natta Catalyst Synthesis
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Isobutyl 2-benzyloxy-3,5-isopropylbenzoate (or other this compound derivative)
-
Anhydrous Toluene (B28343)
-
Anhydrous n-Heptane
-
Triethylaluminum (TEAl)
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the MgCl₂ Support:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 10 g of anhydrous MgCl₂.
-
Heat the flask to 60°C under a stream of dry nitrogen for 2 hours to ensure complete dryness.
-
Cool the flask to room temperature.
-
-
Addition of Internal Donor and TiCl₄:
-
Under an inert atmosphere, add 100 mL of anhydrous toluene to the flask containing MgCl₂.
-
Slowly add a solution of 1.5 g of isobutyl 2-benzyloxy-3,5-isopropylbenzoate in 20 mL of toluene to the stirred suspension.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the mixture to -20°C in a cooling bath.
-
Slowly add 50 mL of TiCl₄ to the suspension over 1 hour, maintaining the temperature at -20°C.
-
After the addition is complete, slowly warm the mixture to 110°C over 2 hours.
-
-
Titanation and Washing:
-
Maintain the reaction mixture at 110°C for 2 hours with constant stirring.
-
Stop stirring and allow the solid to settle.
-
Decant the supernatant liquid.
-
Add 100 mL of fresh anhydrous toluene and stir at 110°C for 30 minutes.
-
Repeat the settling and decanting process.
-
Add another 50 mL of TiCl₄ and 50 mL of toluene and heat at 110°C for 2 hours.
-
Allow the solid to settle and decant the supernatant.
-
Wash the resulting solid catalyst five times with 100 mL portions of anhydrous n-heptane at 60°C.
-
Dry the solid catalyst under a vacuum at 40°C to obtain a free-flowing powder.
-
Protocol for Propylene Polymerization
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAl) solution in n-heptane (e.g., 1 M)
-
Anhydrous n-Heptane
-
Polymerization-grade Propylene
-
Pressurized polymerization reactor
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Preparation:
-
Thoroughly dry a 1 L stainless steel polymerization reactor by heating under vacuum.
-
Purge the reactor with high-purity nitrogen or argon.
-
-
Polymerization:
-
Introduce 500 mL of anhydrous n-heptane into the reactor.
-
Add a specified amount of TEAl solution (e.g., to achieve an Al/Ti molar ratio of 250).
-
Introduce a specific amount of the prepared solid catalyst (e.g., 10-20 mg) into the reactor.
-
Pressurize the reactor with propylene to the desired pressure (e.g., 7 bar).
-
Raise the temperature to the desired polymerization temperature (e.g., 70°C) and maintain it for the desired duration (e.g., 2 hours).
-
Continuously feed propylene to maintain a constant pressure.
-
-
Termination and Polymer Isolation:
-
After the desired polymerization time, stop the propylene feed and vent the reactor.
-
Quench the reaction by adding 20 mL of methanol.
-
Pour the polymer slurry into a beaker containing 500 mL of a 10% HCl solution in methanol to remove catalyst residues.
-
Stir for 30 minutes.
-
Filter the polymer and wash it thoroughly with methanol.
-
Dry the polypropylene product in a vacuum oven at 60°C to a constant weight.
-
Protocol for Polymer Characterization
1. Determination of Isotacticity Index by ¹³C NMR:
-
Dissolve approximately 50-100 mg of the polypropylene sample in 2.5 mL of 1,2,4-trichlorobenzene (B33124) (TCB) or a mixture of TCB and deuterated benzene (B151609) (C₆D₆) in a 10 mm NMR tube.
-
Heat the sample at 120-140°C to ensure complete dissolution.
-
Acquire the ¹³C NMR spectrum at high temperature (e.g., 125°C) using a high-field NMR spectrometer.
-
The isotacticity index (II%) is typically calculated from the relative intensity of the methyl region of the spectrum, specifically from the intensity of the mmmm pentad peak.
2. Determination of Molecular Weight by High-Temperature Gel Permeation Chromatography (GPC):
-
Dissolve a small amount of the polypropylene sample (2-5 mg) in a suitable solvent like 1,2,4-trichlorobenzene (TCB) at high temperature (e.g., 140-160°C).
-
Inject the filtered solution into a high-temperature GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene standards with known molecular weights to calibrate the system.
-
The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are determined from the resulting chromatogram.[1]
Experimental Workflow
The following diagram illustrates the overall experimental workflow from catalyst synthesis to polymer characterization.
Caption: Experimental workflow for Ziegler-Natta polymerization using this compound.
References
Application Note and Protocol for the Separation of Isopropyl Salicylate from a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the separation and purification of isopropyl salicylate (B1505791) from a typical Fischer-Speier esterification reaction mixture. The procedure outlines the necessary steps for neutralization, liquid-liquid extraction, drying, and final purification by vacuum distillation to obtain high-purity isopropyl salicylate. This protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
This compound is an organic ester commonly used as a fragrance, in cosmetic formulations, and as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] It is typically synthesized by the Fischer-Speier esterification of salicylic (B10762653) acid with isopropanol (B130326), using a strong acid catalyst such as sulfuric acid. The resulting reaction mixture contains the desired this compound product, as well as unreacted starting materials (salicylic acid and isopropanol), the acid catalyst, and water as a byproduct. A thorough purification process is crucial to remove these impurities and obtain a product of high purity.
This protocol details a robust and reliable method for the separation of this compound from the crude reaction mixture. The procedure involves a series of steps including neutralization of the acidic components, extraction to separate the organic product from aqueous-soluble impurities, drying to remove residual water, and a final vacuum distillation to achieve high purity.
Materials and Equipment
Materials
-
Crude this compound reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium Carbonate (Na₂CO₃) solution[2]
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Toluene (optional, as a dehydrating agent during reaction)[2]
-
Chloroform (B151607) or other suitable extraction solvent[3]
-
Calcium oxide (CaO) or calcium carbonate (CaCO₃) (alternative for neutralization)[1]
Equipment
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Round-bottom flasks
-
Distillation apparatus (simple and vacuum) with a condenser and receiving flask
-
Heating mantle or oil bath
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Magnetic stirrer and stir bars
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
This protocol is based on a typical laboratory-scale synthesis of this compound. Adjustments may be necessary for larger or smaller-scale reactions.
Workflow Diagram
Caption: Overall workflow for the separation of this compound.
Step-by-Step Procedure
-
Neutralization:
-
Allow the crude reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel of appropriate size.
-
Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or a 1 M sodium carbonate (Na₂CO₃) solution in portions.[2] Swirl gently after each addition and vent the separatory funnel frequently to release the carbon dioxide gas that evolves.
-
Continue adding the basic solution until the evolution of gas ceases and the aqueous layer is neutral or slightly basic (pH 7-8), as confirmed with pH paper.
-
-
Liquid-Liquid Extraction:
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer is typically the organic layer containing the this compound, while the lower layer is the aqueous layer. The density of this compound is approximately 1.09 g/cm³, which is close to that of water, so the layers may not be distinct if significant amounts of isopropanol are present. If an extraction solvent like chloroform is used, the organic layer will be the bottom layer.[3]
-
Carefully drain the lower aqueous layer and set it aside.
-
-
Washing the Organic Layer:
-
To the organic layer remaining in the separatory funnel, add deionized water (approximately 20-30% of the organic layer volume).
-
Shake the funnel, allow the layers to separate, and drain the aqueous layer.
-
Perform a final wash with a saturated sodium chloride (brine) solution (approximately 20-30% of the organic layer volume) to aid in the removal of dissolved water from the organic layer.
-
Separate and discard the aqueous brine layer.
-
-
Drying the Organic Layer:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask. The amount should be sufficient to have some free-flowing drying agent after swirling.
-
Swirl the flask and let it stand for at least 15-20 minutes to ensure all residual water is absorbed.
-
-
Isolation of Crude Product:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a clean, dry round-bottom flask.
-
If an extraction solvent was used, it can be removed at this stage using a rotary evaporator.
-
-
Purification by Vacuum Distillation:
-
Assemble a vacuum distillation apparatus using the round-bottom flask containing the crude this compound.
-
Gradually apply vacuum and begin heating the flask.
-
Collect any low-boiling fractions (e.g., residual isopropanol or toluene) first.
-
Collect the pure this compound fraction at the appropriate temperature and pressure.
-
Data Presentation
The following tables summarize key quantitative data for the separation and purification of this compound.
Table 1: Example Reagent Quantities for Synthesis and Workup
| Reagent/Material | Example 1[2] | Example 2[3] |
| Salicylic Acid | 13.9 g (0.1 mol) | 13.81 g |
| Isopropanol | 18.2 g (0.3 mol) | 150 mL |
| Sulfuric Acid (catalyst) | Not specified, but a catalytic amount is typical. | 3 mL |
| Toluene (dehydrating agent) | 9 mL | - |
| Neutralizing Agent | 1 M Na₂CO₃ solution | Concentrated NaHCO₃ solution |
| Extraction Solvent | - | Chloroform (2 x 50 mL) |
| Washing Solution | Saturated NaCl solution | Distilled Water (3 x 50 mL) |
| Drying Agent | Anhydrous MgSO₄ | Anhydrous Na₂SO₄ |
| Expected Yield | 16.8 g (93.4%) | Not specified |
Table 2: Physical Properties and Distillation Parameters for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molar Mass | 180.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.09 g/cm³ |
| Boiling Point (atm) | 238.0 °C |
| Boiling Point (vacuum) | 113-114 °C @ 2 kPa (~15 mmHg) [2] |
| Purity (commercial) | ≥98.5% (GC) |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
The neutralization reaction with bicarbonate or carbonate solutions produces carbon dioxide gas, which can cause pressure buildup. Perform this step slowly and with adequate venting.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Vacuum distillation should be performed with appropriate glassware and behind a safety shield.
Conclusion
The protocol described provides a comprehensive and effective method for the separation and purification of this compound from a crude reaction mixture. By following these steps, researchers can obtain a high-purity product suitable for a variety of applications. The provided quantitative data serves as a useful reference for planning and executing the purification process.
References
Application Notes and Protocols: Azeotropic Esterification of Salicylic Acid with Isopropanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isopropyl salicylate (B1505791) through the azeotropic esterification of salicylic (B10762653) acid and isopropanol (B130326). Isopropyl salicylate is a valuable compound in the pharmaceutical and cosmetic industries, often used as a fragrance, flavoring agent, and intermediate in the synthesis of other active pharmaceutical ingredients.[1]
The Fischer esterification is a reversible reaction.[2] To achieve high yields, the equilibrium must be shifted towards the product side. One effective method is the continuous removal of water, a byproduct of the reaction, through azeotropic distillation.[2] This protocol will detail the use of an azeotropic agent, such as toluene (B28343), to facilitate water removal.
Reaction Principle
The esterification of salicylic acid with isopropanol is an acid-catalyzed reaction. The addition of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isopropanol.[3] The subsequent elimination of a water molecule yields the ester, this compound. The overall reaction is shown below:
Salicylic Acid + Isopropanol ⇌ this compound + Water
To drive this equilibrium reaction to completion, the water produced is removed as an azeotrope with a suitable solvent.[2][3]
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of this compound. This data is compiled from multiple sources to provide a comparative overview for reaction optimization.
| Salicylic Acid (molar ratio) | Isopropanol (molar ratio) | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3.7 | Sulfuric Acid | 0.933 (molar ratio) | None | Reflux | 1.5 | Not specified | [4] |
| 1 | 1.5 | [bmim]BF4 (Ionic Liquid) | 20 mL | None (Microwave) | Not specified | 0.42 | 89.14 | [5] |
| 1 | 3 | Solid Acid Catalyst | 0.70 g | Toluene (9 mL) | 100 (Reflux) | 10 | 93.4 | [1] |
| 1 | 1.05 | Sulfuric Acid (98%) | 2.0 mL | Propylene | 110 | 20 | Not specified | [6] |
Experimental Protocols
This section provides a detailed methodology for the azeotropic esterification of salicylic acid with isopropanol using a Dean-Stark apparatus.
Materials and Reagents
-
Salicylic Acid (0.1 mol, 13.81 g)
-
Isopropanol (0.3 mol, 22.9 mL)[1]
-
Toluene (azeotropic agent, 50-100 mL)[2]
-
Concentrated Sulfuric Acid (catalyst, 1-2 mL)[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[4]
-
Saturated Sodium Chloride (NaCl) solution (Brine)[1]
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)[1]
-
Boiling chips[7]
Equipment
-
Round-bottom flask (250 mL)[7]
-
Dean-Stark apparatus[2]
-
Reflux condenser[2]
-
Heating mantle or sand bath[7]
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus for purification
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add salicylic acid (13.81 g, 0.1 mol), isopropanol (22.9 mL, 0.3 mol), toluene (70 mL), and a magnetic stir bar.[1][2]
-
Swirl the flask to dissolve the salicylic acid.
-
Carefully add concentrated sulfuric acid (1-2 mL) dropwise to the mixture while stirring.[2]
-
Add a few boiling chips to the flask to ensure smooth boiling.[7]
-
Assemble the Dean-Stark apparatus with the round-bottom flask and a reflux condenser.[2]
-
-
Azeotropic Distillation:
-
Heat the mixture to a gentle reflux using a heating mantle or sand bath.[7] The mixture will begin to boil, and the vapor (an azeotrope of toluene and water, and some isopropanol) will condense and collect in the Dean-Stark trap.
-
As the condensed liquid cools in the trap, it will separate into two layers: an upper organic layer (toluene) and a lower aqueous layer.[2]
-
The toluene will overflow from the trap and return to the reaction flask, while the water remains in the trap.
-
Continue the reflux for several hours, or until no more water collects in the trap, indicating the reaction is complete.[1][2] This typically takes 3-10 hours depending on the scale and efficiency of the setup.
-
-
Workup and Isolation:
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.[7]
-
Disassemble the apparatus and transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and any unreacted salicylic acid.[4] Be sure to vent the separatory funnel frequently to release the CO₂ gas produced.
-
Saturated sodium chloride solution (1 x 50 mL) to remove any remaining water-soluble impurities.[1]
-
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for about 15-20 minutes, swirling occasionally.[1]
-
Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.
-
Remove the toluene and any excess isopropanol using a rotary evaporator.
-
For higher purity, the crude this compound can be purified by vacuum distillation.[1] Collect the fraction boiling at approximately 113-114 °C at 2 kPa.[1]
-
-
Characterization:
-
Determine the yield of the purified this compound.
-
The product can be characterized by its physical properties (boiling point, refractive index) and spectroscopic methods (¹H NMR, ¹³C NMR, IR spectroscopy). This compound is known for its distinct herbal, floral, and lime-like odor.[4]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Toluene and isopropanol are flammable. Keep away from open flames and ignition sources.
-
Be cautious when venting the separatory funnel during the sodium bicarbonate wash, as pressure can build up.
References
- 1. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 6. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 7. brandonu.ca [brandonu.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isopropyl Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isopropyl salicylate (B1505791) and increasing its yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of isopropyl salicylate, offering solutions based on experimental data.
Low Product Yield
A low yield of this compound is a frequent problem. The following table summarizes key factors influencing the yield and provides recommendations for optimization.
| Parameter | Issue | Recommendation | Expected Outcome |
| Catalyst | Inefficient catalysis can lead to low conversion rates. | Use an effective acid catalyst. Concentrated sulfuric acid is common, but solid acids like acidic cation exchange resins can also be effective and simplify purification.[1] | A 70% H2SO4 solution has been shown to achieve a 90% yield.[1] |
| Reactant Ratio | An inappropriate molar ratio of salicylic (B10762653) acid to isopropanol (B130326) can limit the reaction. | An excess of one reactant, typically the less expensive one (isopropanol), can shift the equilibrium towards the product.[2] A molar ratio of salicylic acid to isopropanol of 1:1.5-1.8 has been found to be optimal in some methods.[3] | Increased conversion of the limiting reactant. |
| Water Removal | The formation of water as a byproduct can inhibit the forward reaction in Fischer-Speier esterification.[2][4] | Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture.[2][4] | Drives the equilibrium towards the formation of the ester, increasing the yield. |
| Reaction Temperature | Suboptimal temperature can result in slow reaction rates or unwanted side reactions. | The optimal temperature range is typically between 100-120°C.[1][5] | Faster reaction kinetics without significant decomposition or side product formation. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion. | Reaction times can range from 10 to 40 hours depending on the specific conditions and catalyst used.[1] | Maximizes the conversion of reactants to the product. |
| Side Reactions | Excessive amounts of strong acid catalysts can lead to side reactions like the dehydration of isopropanol.[2] | Use a smaller, catalytic amount of the acid.[2] | Minimizes the formation of impurities and increases the purity of the final product. |
Product Purification Issues
Impurities can co-distill or be difficult to separate from the final product.
| Issue | Cause | Troubleshooting Step |
| Colored Impurities | Trace metal contamination, often from equipment, can cause coloration. | Wash the crude product with a dilute aqueous solution of phosphoric acid.[6] |
| Unreacted Salicylic Acid | Incomplete reaction or inefficient workup. | Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted salicylic acid.[2] |
| Residual Isopropanol | Excess isopropanol remaining after the reaction. | Distill off the excess isopropanol before purifying the this compound.[7] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Salicylic Acid with Isopropanol
This protocol describes the synthesis of this compound using a strong acid catalyst.
Materials:
-
Salicylic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve salicylic acid in an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Set up the apparatus for reflux and heat the mixture at approximately 90-100°C for several hours.[2] To improve the yield, a Dean-Stark trap can be used to remove water as it forms.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (vent frequently to release CO2), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isopropanol and the extraction solvent by distillation.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis using Propylene (B89431) and Salicylic Acid
This method avoids the formation of water as a byproduct.[1]
Materials:
-
Salicylic acid
-
Propylene
-
Concentrated sulfuric acid (98%) or a solid acid catalyst
-
Stainless steel reactor
-
Calcium oxide or calcium carbonate
Procedure:
-
Charge a stainless steel reactor with salicylic acid and the acid catalyst.
-
Pressurize the reactor with propylene to 0.5-1.5 MPa.
-
Heat the reactor to 100-120°C and maintain the reaction for 10-40 hours.[1]
-
After the reaction, cool the reactor to room temperature and vent the excess propylene.
-
Filter the reaction mixture to recover any unreacted salicylic acid.
-
Neutralize the filtrate with calcium oxide or calcium carbonate to remove the acid catalyst and any remaining salicylic acid.
-
Filter the mixture to remove the solid salts. The filtrate is the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent industrial method is the direct esterification of salicylic acid with isopropanol, a process known as Fischer-Speier esterification.[1][4] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1]
Q2: How can I drive the Fischer-Speier esterification reaction to completion?
Since Fischer-Speier esterification is a reversible reaction, Le Châtelier's principle can be applied to increase the product yield.[8] This can be achieved by:
-
Using a large excess of one of the reactants, usually the less expensive alcohol (isopropanol).[2]
-
Removing one of the products as it is formed. In this case, water is removed, often by azeotropic distillation using a Dean-Stark apparatus.[4]
Q3: What are some alternative catalysts to sulfuric acid?
While sulfuric acid is effective, it can cause corrosion and lead to side reactions.[9] Alternative catalysts include:
-
Solid acid catalysts such as acidic cation exchange resins (e.g., HD-72), SO42-/ZrO2, and SO42-/ZrO2-SiO2.[1]
-
Phosphotungstic acid.[1]
-
Thionyl chloride, although it can be expensive and produce hazardous byproducts.[1]
Q4: Are there any "greener" synthesis methods available?
Yes, research has explored more environmentally friendly approaches. One such method involves the use of ionic liquids as a recyclable reaction medium combined with microwave irradiation. This technique has been shown to result in shorter reaction times, high yields, and simpler product purification.[3]
Q5: My final product has a purple tint. What is the cause and how can I remove it?
A purple coloration in salicylate preparations is often due to trace iron contamination.[2] This can be removed by washing the product with a dilute solution of a non-oxidizing acid like phosphoric acid.[6]
Visualizations
Caption: Fischer-Speier esterification of salicylic acid and isopropanol.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. athabascau.ca [athabascau.ca]
- 9. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
Removing water byproduct in isopropyl salicylate production
Technical Support Center: Isopropyl Salicylate (B1505791) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl salicylate, with a specific focus on the critical step of removing the water byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is removing water so important during this compound synthesis?
The synthesis of this compound from salicylic (B10762653) acid and isopropanol (B130326) is a Fischer-Speier esterification, which is an equilibrium reaction.[1][2][3] Water is a product of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (salicylic acid and isopropanol), thereby decreasing the final yield of the desired ester.[1][4][5] Continuous removal of water as it is formed is crucial to drive the reaction to completion and maximize product yield.[1][4][6]
Q2: What are the most common laboratory methods for removing water in this esterification?
There are three primary methods used at the laboratory scale:
-
Azeotropic Distillation: This is a highly effective method that involves using a solvent (an entrainer) like toluene (B28343) or hexane, which forms a low-boiling azeotrope with water.[1][7] The azeotrope is continuously distilled from the reaction mixture, condensed, and collected in a Dean-Stark apparatus, which separates the water and returns the solvent to the reaction flask.[1][8][9]
-
Use of Dehydrating Agents: A chemical drying agent can be added directly to the reaction mixture to absorb water as it is formed.[1] Common agents include molecular sieves (specifically 3Å or 4Å), which are effective but can be degraded by strong acids.[10][11] Concentrated sulfuric acid, often used as the reaction catalyst, also serves as a powerful dehydrating agent by sequestering water molecules.[12][13]
-
Using Excess Reagent: While not a removal method per se, using a large excess of the alcohol (isopropanol) can also shift the equilibrium towards the product side to improve yields.[14][15]
Q3: Can I use concentrated sulfuric acid as both the catalyst and the sole dehydrating agent?
Yes, sulfuric acid serves a dual role as both a catalyst and a dehydrating agent.[12][13] It protonates the carboxylic acid, making it more susceptible to nucleophilic attack, and it also readily absorbs the water produced during the reaction.[16] However, using a very large quantity of sulfuric acid can lead to unwanted side reactions, such as the dehydration of isopropanol to propene or charring of the organic materials.[14] Therefore, a balance must be struck.
Q4: My final product has a strong odor of isopropanol even after washing. How can I remove it?
Residual isopropanol can be difficult to remove completely with simple water washes due to its solubility in the ester product.[17] The most effective method for removing unreacted isopropanol is simple distillation after the initial workup.[17] This will separate the lower-boiling isopropanol from the higher-boiling this compound product.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | 1. Ineffective Water Removal: The reaction has reached equilibrium due to the presence of water byproduct.[1][4] | 1. Implement or optimize a water removal technique. Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene).[4] Alternatively, add activated 3Å molecular sieves.[10] |
| 2. Insufficient Catalyst: The reaction rate is too slow. | 2. Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used.[2] | |
| 3. Incorrect Temperature: The reaction temperature is too low for an effective reaction rate or too high, causing decomposition. | 3. Maintain the reaction at a gentle reflux temperature appropriate for the solvent and reactants. For isopropanol, this is typically around 85-95°C.[14] | |
| Dark Brown/Black Reaction Mixture | Charring/Decomposition: The acid catalyst (especially excess H₂SO₄) is too concentrated or the temperature is too high, causing decomposition of the organic reagents.[14] | 1. Reduce the amount of concentrated sulfuric acid. 2. Control the heating mantle temperature carefully to avoid overheating. 3. Consider using a milder catalyst like p-toluenesulfonic acid. |
| Two Layers Form After Cooling (Before Workup) | Precipitation of Unreacted Salicylic Acid: If the reaction is incomplete, the unreacted salicylic acid (which is a solid at room temperature) will precipitate out of the cooler solution.[17] | 1. This indicates an incomplete reaction. Consider extending the reflux time.[17] 2. Filter the solid salicylic acid before proceeding to the aqueous workup to simplify the separation process. |
| Product Fails to Separate During Aqueous Wash | Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion between the organic and aqueous layers. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of saturated sodium chloride solution (brine) to help break the emulsion.[14] |
Quantitative Data: Comparison of Water Removal Methods
The selection of a water removal technique can significantly impact reaction time and yield. The following table provides a summary of typical outcomes for different approaches.
| Method | Key Reagents & Conditions | Typical Reaction Time | Estimated Yield | Purity Considerations |
| Excess Sulfuric Acid | Salicylic Acid, Isopropanol, High conc. H₂SO₄ (acts as catalyst and dehydrator).[12][13] | 2 - 4 hours | 60-75% | Risk of side products from dehydration of alcohol and charring.[14] Requires careful neutralization. |
| Azeotropic Distillation | Salicylic Acid, Isopropanol, Toluene (entrainer), catalytic H₂SO₄, Dean-Stark Apparatus.[1][8][18] | 4 - 8 hours | 85-95% | Generally high purity. Toluene must be removed from the final product via distillation.[18] |
| Molecular Sieves | Salicylic Acid, Isopropanol, catalytic H₂SO₄, 3Å Molecular Sieves in a Soxhlet extractor or reflux column.[10][19] | 8 - 16 hours | >90% | High purity. Slower method as it relies on diffusion. Sieves must be activated (dried) before use and are not compatible with high concentrations of strong acids.[10][11] |
Experimental Protocols
Protocol: Synthesis via Azeotropic Distillation with a Dean-Stark Apparatus
This protocol describes the synthesis of this compound using an acid catalyst and removal of the water byproduct via azeotropic distillation.
Materials:
-
Salicylic Acid (13.8 g, 0.1 mol)
-
Isopropanol (18.0 g, 23 mL, 0.3 mol)
-
Toluene (80-100 mL)
-
Concentrated Sulfuric Acid (1 mL)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
250 mL Round-bottom flask
-
Reflux Condenser
-
Heating Mantle with Stirrer
-
Separatory Funnel
-
Distillation Apparatus
Procedure:
-
Setup: Assemble the reflux apparatus with the 250 mL round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.
-
Charging Flask: To the round-bottom flask, add salicylic acid (13.8 g), isopropanol (23 mL), and toluene (80 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture.
-
Reflux: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to vaporize, condense, and collect in the Dean-Stark trap.[9] As the condensate collects, it will separate into two layers: water (denser) at the bottom and toluene (less dense) at the top.[9] The excess toluene will overflow from the sidearm and return to the reaction flask.[9]
-
Monitoring: Continue the reflux until no more water collects in the bottom of the trap (typically 4-8 hours). The theoretical amount of water produced is ~1.8 mL.
-
Cooling & Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the toluene solvent and any unreacted isopropanol using a simple distillation or rotary evaporator. The remaining liquid is the crude this compound product. For higher purity, the product can be further purified by vacuum distillation.
Visualizations
Caption: Fischer-Speier esterification pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - molecular sieve and acids (esterification) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. Esterifications: A chemical reaction that combines alcohol with an acid .. [askfilo.com]
- 17. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Optimizing Catalyst Concentration for Salicylic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the esterification of salicylic (B10762653) acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the esterification of salicylic acid?
A1: In the esterification of salicylic acid, a strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to increase the reaction rate.[1][2] The catalyst works by protonating the carbonyl oxygen of the salicylic acid's carboxylic group.[3][4][5] This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the alcohol (e.g., methanol).[1][3] The catalyst also facilitates the removal of a water molecule from the tetrahedral intermediate, lowering the overall activation energy of the reaction.[1][6]
Q2: What are the common types of catalysts used for salicylic acid esterification?
A2: Both homogeneous and heterogeneous catalysts are used. Concentrated sulfuric acid is a common, cost-effective homogeneous catalyst.[7][8] However, heterogeneous solid acid catalysts are gaining favor as they are often less corrosive, easier to separate from the reaction mixture, and can be recycled.[9] Examples of solid acid catalysts include cation-exchange resins, sulfated zirconia, and various modified metal oxides.[10][11][12]
Q3: How does the concentration of the catalyst affect the reaction yield?
A3: Catalyst concentration is a critical parameter. Insufficient catalyst will result in a very slow reaction rate.[1][6] Conversely, an excessive concentration of a strong acid catalyst like sulfuric acid can lead to unwanted side reactions, such as dehydration of the alcohol or polymerization and degradation of the salicylic acid, which can decrease the final yield and complicate purification.[5][13] For each catalyst system, there is an optimal concentration that maximizes the ester yield by balancing reaction rate and minimizing side reactions.[10][14]
Q4: Can the esterification reaction proceed without a catalyst?
A4: The direct esterification of a carboxylic acid and an alcohol is a very slow process without a catalyst and often takes a long time to reach equilibrium.[8][9] For practical laboratory and industrial synthesis, a catalyst is necessary to achieve a reasonable reaction rate and yield in a shorter timeframe.[1][6]
Troubleshooting Guide
Problem 1: Low or no yield of the desired ester product.
-
Question: My reaction has run for the recommended time, but analysis (e.g., TLC, GC) shows a low conversion of salicylic acid. What are the likely causes related to the catalyst?
-
Answer:
-
Inadequate Catalyst Concentration: The amount of catalyst may be too low to effectively increase the reaction rate. Verify your calculations for the catalyst loading. For heterogeneous catalysts, ensure it is properly activated and has not lost activity from previous uses.[9]
-
Inactive Catalyst: If using a solid acid catalyst, it may have become deactivated. Consider regenerating or replacing the catalyst. For sulfuric acid, ensure it is concentrated and has not been diluted by absorbing atmospheric moisture.
-
Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface, limiting the reaction rate.[9] Ensure the reaction mixture is being agitated effectively.
-
Problem 2: The reaction mixture has turned dark brown or black, and the product is difficult to purify.
-
Question: My reaction mixture darkened significantly upon adding the catalyst or during heating. What could be the cause?
-
Answer:
-
Excessive Catalyst Concentration: This is a common issue when using strong mineral acids like concentrated sulfuric acid.[13] An overly high concentration can cause charring and decomposition of the organic reactants, especially at elevated temperatures.[5]
-
Reaction Temperature is Too High: High temperatures combined with a strong acid catalyst can accelerate side reactions and degradation.[15] Review the recommended temperature for your specific protocol and ensure your heating apparatus is accurately controlled.
-
Solution: Reduce the catalyst concentration to the optimal recommended level. If darkening persists, consider using a milder solid acid catalyst, which can offer higher selectivity and reduce the formation of degradation byproducts.[11]
-
Problem 3: Formation of an unexpected white precipitate upon catalyst addition.
-
Question: A white solid formed immediately after I added concentrated sulfuric acid to my mixture of salicylic acid and alcohol. What is this precipitate?
-
Answer:
-
Polymerization of Salicylic Acid: When an excess of a strong dehydrating agent like concentrated sulfuric acid is used, it can cause salicylic acid to polymerize, forming a white precipitate.[5][13] This side reaction consumes the starting material and reduces the yield of the desired ester.
-
Solution: Carefully control the amount of sulfuric acid added. It should be added slowly and in small portions while stirring.[1] Adhering to established protocols with optimized catalyst ratios is crucial to avoid this issue.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Salicylic Acid Conversion (Heterogeneous Catalyst)
| Catalyst Amount (g) | Salicylic Acid Conversion (%) |
| 0.1 | 46.7[10][14] |
| 0.2 | Not specified |
| 0.3 | Not specified |
| 0.4 | 93.3 - 94.1[10][14] |
| 0.5 | >94.1[10][14] |
Data synthesized from a study on the esterification of salicylic acid with methanol (B129727) using a Ce(SO₄)₂-modified cation-exchange resin. Reaction conditions: 1:3 molar ratio of salicylic acid to methanol, 12 hours, 368 K.[10][14] Note that conversion increases significantly up to 0.4 g, after which the increase is less pronounced.[14]
Table 2: Recommended Catalyst Ratios for Different Catalytic Systems
| Catalyst Type | Recommended Ratio/Loading | Source |
| Boron Trifluoride (BF₃) | 0.05 to 0.5 moles per mole of salicylic acid | [15] |
| Strong Acidic Cation Exchange Resin (NKC-9) | 20% catalyst loading | [12] |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.2 equivalents relative to salicylic acid | [7] |
| Sulfonated Silica (SiO₂–SO₃H) | 20% w/w in relation to salicylic acid | [16] |
Experimental Protocols
Protocol: Fischer Esterification of Salicylic Acid with Methanol using Sulfuric Acid
This protocol describes the laboratory-scale synthesis of methyl salicylate.
Materials:
-
Salicylic acid (1.0 equivalent)
-
Methanol (excess, e.g., 10-20 equivalents)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.2-0.3 equivalents)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylic acid in an excess of methanol.[1]
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add the concentrated sulfuric acid dropwise to the mixture.[1][6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.[1] Continue heating for the specified time (typically 1-2 hours). The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up - Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water and an extraction solvent like dichloromethane.[1][7]
-
Washing: Wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[6][7]
-
Solvent Removal and Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude methyl salicylate.[7]
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.
Visualizations
Caption: Experimental workflow for salicylic acid esterification.
Caption: Troubleshooting logic for low yield in esterification.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylat.. [askfilo.com]
- 4. ivypanda.com [ivypanda.com]
- 5. ivypanda.com [ivypanda.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor [ouci.dntb.gov.ua]
- 13. ivypanda.com [ivypanda.com]
- 14. researchgate.net [researchgate.net]
- 15. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 16. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in isopropyl salicylate preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of isopropyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isopropyl salicylate?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of salicylic (B10762653) acid with isopropanol (B130326).[1][2] Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the primary reasons for this?
A2: The Fischer esterification is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants (salicylic acid and isopropanol), thus limiting the yield of the ester.[2][3] To favor the formation of the product, the equilibrium must be shifted to the right.
Q3: How can I improve the yield of my this compound synthesis?
A3: To enhance the yield, you can employ Le Chatelier's principle in a few ways:
-
Use an excess of one reactant: Typically, using a large excess of isopropanol is cost-effective and helps drive the reaction forward.[2][3][4]
-
Remove water as it forms: This is a critical step. Methods include azeotropic distillation using a Dean-Stark apparatus or using a drying agent like anhydrous salts or molecular sieves.[1][4][5] Some strong acid catalysts like sulfuric acid also act as dehydrating agents.[2][4]
Q4: I observe significant amounts of unreacted salicylic acid in my final product. How can I remove it?
A4: Unreacted salicylic acid can be removed by washing the crude product with a basic solution, such as a saturated sodium bicarbonate solution.[4][6] The acidic salicylic acid will react with the base to form a water-soluble salt, which can then be separated from the organic layer containing the this compound. It's crucial to wash with water subsequently to remove any remaining base, as it can catalyze the hydrolysis of the ester upon heating.[6]
Q5: Are there any common side reactions I should be aware of?
A5: Yes, a significant side reaction is the acid-catalyzed dehydration of isopropanol to propene, especially at higher temperatures.[6][7] Using a large excess of sulfuric acid can also promote this and other side reactions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Salicylic Acid | The reaction has not reached equilibrium or the equilibrium is unfavorable. | Increase the reaction time. Common reflux times range from 1.5 to over 8 hours.[6][8] Consider using a higher molar ratio of isopropanol to salicylic acid (e.g., 3:1 or greater).[6][9] |
| Insufficient catalysis. | Ensure the proper amount and concentration of the acid catalyst are used. While a higher concentration can speed up the reaction, it may also increase side reactions.[4][6] | |
| Product Loss During Workup | Incomplete extraction of the ester. | This compound is an oily layer that forms on top of the aqueous layer.[6] Ensure complete separation of the layers. Multiple extractions with a suitable organic solvent can improve recovery. |
| Hydrolysis of the ester during purification. | Avoid excessive heating of the ester in the presence of acid or base. Ensure all acidic and basic residues are washed out before any distillation step.[6] | |
| Formation of Byproducts | Dehydration of isopropanol. | Maintain careful temperature control during the reaction. Avoid excessively high temperatures and high concentrations of strong acid catalysts.[6][7] |
| Unidentified impurities. | Consider alternative catalysts that may offer higher selectivity and milder reaction conditions, such as solid acid catalysts or ionic liquids.[10][11][12] | |
| Difficulty in Purification | Residual isopropanol in the final product. | Isopropanol can be difficult to remove completely by washing due to its solubility in this compound.[6] Simple distillation or vacuum distillation of the final product is an effective purification method.[6][9] |
Experimental Protocols
Protocol 1: Fischer Esterification with Sulfuric Acid Catalyst
This protocol is based on a commonly cited laboratory procedure.[6][8]
-
Reaction Setup: In a round-bottom flask, combine salicylic acid (e.g., 0.1 moles, 13.8 g) and isopropanol (e.g., 0.3 to 0.5 moles).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mL) to the stirred mixture, keeping the flask in an ice-water bath to control the initial exothermic reaction.
-
Reflux: Heat the mixture to reflux for a period of 1.5 to 8 hours. The progress of the reaction can be monitored by the disappearance of the solid salicylic acid.
-
Workup:
-
Cool the reaction mixture to room temperature. Unreacted salicylic acid may precipitate out and can be removed by filtration.[6]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate until no more gas evolves. This neutralizes the sulfuric acid and removes unreacted salicylic acid.[4][6]
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to aid in the removal of water.[4]
-
-
Drying and Purification:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can be purified by simple or vacuum distillation.[6][9]
-
| Parameter | Value | Reference |
| Reactant Ratio (Salicylic Acid:Isopropanol) | 1:3 to 1:5 (molar ratio) | [6][9] |
| Catalyst (H₂SO₄) | 0.9 to 5 mL per 0.1 mol Salicylic Acid | [6][8] |
| Reaction Temperature | Reflux (approx. 90-100 °C) | [4][9] |
| Reaction Time | 1.5 - 24 hours | [6][11] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Crap from "attempt to make this compound, something interesting happened" - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. A New Extraction System Based on this compound and Trioctylphosphine Oxide for Separating Alkali Metals [mdpi.com]
- 9. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 10. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
Technical Support Center: Dehydration of Isopropanol to Propene in Synthesis Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of isopropanol (B130326) to propene, a key step for producing precursors in various synthesis pathways, including those potentially leading to salicylates.
Troubleshooting Guide
Low isopropanol conversion, poor selectivity towards propene, and rapid catalyst deactivation are common challenges in the gas-phase dehydration of isopropanol. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low Isopropanol (IPA) Conversion
| Potential Cause | Recommended Action | Expected Outcome |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature. The optimal range is typically between 180°C and 400°C.[1] | Increased conversion rate. Be cautious of temperatures exceeding 450°C, which can lead to cracking and unwanted byproducts.[1] |
| Insufficient Catalyst Activity | Ensure the catalyst is properly activated. If using a commercial catalyst, follow the manufacturer's activation protocol. For self-prepared catalysts, verify the synthesis and calcination procedures. | A properly activated catalyst will exhibit higher activity at lower temperatures. |
| High Space Velocity (Low Contact Time) | Decrease the flow rate of the isopropanol feed to increase the contact time with the catalyst. A typical liquid hourly space velocity (LHSV) is between 0.1 and 20 hr⁻¹.[1] | Higher conversion as the reactant has more time to interact with the catalyst surface. |
| Catalyst Poisoning | Analyze the isopropanol feed for impurities such as water or other organic compounds that could act as catalyst poisons. | Removal of impurities will restore catalyst activity and improve conversion. |
| Reaction Equilibrium | The dehydration of isopropanol is a reversible reaction. Operating at lower pressures can shift the equilibrium towards the products, as the reaction involves an increase in the number of moles.[2] | Improved conversion, especially at higher temperatures where equilibrium limitations are more significant. |
Issue 2: Low Selectivity to Propene
| Potential Cause | Recommended Action | Expected Outcome |
| Formation of Diisopropyl Ether (DIPE) | Increase the reaction temperature. DIPE formation is more favorable at lower temperatures, typically below 200°C.[2][3] | Reduced DIPE formation and increased propene selectivity. |
| Formation of Acetone | This indicates the presence of basic sites on the catalyst, which favor dehydrogenation.[2][3] Use a catalyst with higher acidity or treat the existing catalyst to neutralize basic sites. | Suppression of the dehydrogenation side reaction, leading to higher propene selectivity. |
| Polymerization of Propene | High reaction temperatures or highly acidic catalysts can promote the polymerization of the propene product.[1] Consider using a catalyst with moderate acidity or slightly lowering the reaction temperature. | Minimized polymer formation, which can also help prevent catalyst deactivation. |
| Cracking Reactions | Operating at excessively high temperatures (above 450°C) can lead to the cracking of isopropanol or propene, forming smaller hydrocarbons like methane (B114726) and ethane.[1] Reduce the reaction temperature. | Reduced formation of cracking byproducts and improved propene purity. |
Issue 3: Rapid Catalyst Deactivation
| Potential Cause | Recommended Action | Expected Outcome |
| Coke Formation | Coke deposition is a common cause of deactivation. Perform periodic catalyst regeneration by controlled combustion of the coke in air. Regeneration temperatures are typically between 400°C and 550°C.[1] | Restoration of catalyst activity. The frequency of regeneration will depend on the reaction conditions. |
| Sintering of the Catalyst | Operating at excessively high temperatures can cause the catalyst support to sinter, leading to a loss of surface area and activity. Adhere to the recommended operating temperature range for the specific catalyst. | Prolonged catalyst lifetime and stable performance. |
| Poisoning from Feed Impurities | As mentioned for low conversion, impurities in the isopropanol feed can irreversibly poison the catalyst. Ensure the feed is of high purity. | Stable catalyst performance over a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the role of an acid catalyst in the dehydration of isopropanol?
A1: An acid catalyst facilitates the dehydration reaction by protonating the hydroxyl group of the isopropanol, turning it into a better leaving group (water). This is followed by the elimination of a proton from an adjacent carbon, forming the propene double bond.[4][5] The reaction can proceed through E1 or E2 mechanisms depending on the catalyst and conditions.[2][6]
Q2: What are the typical catalysts used for isopropanol dehydration?
A2: A variety of solid acid catalysts are effective, with γ-alumina being a common choice.[1][2] Other suitable catalysts include silica-alumina, zeolites (like ZSM-5), and supported heteropoly acids.[1][7][8] The choice of catalyst influences the optimal reaction conditions and the product selectivity.
Q3: What are the main side reactions to be aware of?
A3: The primary side reactions include the formation of diisopropyl ether (intermolecular dehydration), which is favored at lower temperatures, and the dehydrogenation to acetone, which occurs on basic catalyst sites.[2][3] At higher temperatures, polymerization and cracking of propene can also occur.[1]
Q4: How does reaction pressure affect the dehydration of isopropanol?
A4: The dehydration of isopropanol to propene involves an increase in the number of moles, so lower pressures favor the forward reaction according to Le Chatelier's principle.[2] However, operating at higher pressures can facilitate the downstream separation and purification of propene.[2][3]
Q5: Is there a direct reaction pathway from the produced propene to salicylates?
A5: The synthesis of salicylates, such as methyl salicylate (B1505791), typically involves the esterification of salicylic (B10762653) acid with an alcohol like methanol.[9][10] Propene itself is not a direct precursor to the salicylate structure. However, propene is a crucial building block in the chemical industry and can be used in multi-step syntheses to produce a wide range of chemicals, which could include precursors for more complex molecules. For instance, propene is used to produce cumene, which is a precursor in the synthesis of phenol, a key component in some industrial routes to salicylic acid derivatives.
Experimental Protocols
Catalytic Dehydration of Isopropanol in a Fixed-Bed Reactor
-
Catalyst Loading: A tubular reactor (e.g., 25.4 mm internal diameter, 500 mm length) is loaded with a known amount (e.g., 20 mL) of the chosen catalyst (e.g., γ-alumina particles, 1.19-2.38 mm).[2]
-
System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.
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Heating: The reactor is heated to the desired reaction temperature (e.g., 320°C) under a continuous flow of inert gas.
-
Reaction Initiation: Isopropanol is introduced into a vaporizer and then fed into the reactor at a controlled flow rate (e.g., 40 mL/h) and pressure (e.g., 1 MPa).[2]
-
Product Collection: The reactor effluent is cooled to condense any liquid products (water, unreacted isopropanol, and any liquid byproducts). The gaseous products, primarily propene, are collected in a gas bag or directed to an online gas chromatograph (GC) for analysis.
-
Analysis: The composition of the gaseous and liquid products is determined using gas chromatography to calculate the conversion of isopropanol and the selectivity to propene and other products.
Visualizations
Caption: E1 mechanism for the acid-catalyzed dehydration of isopropanol.
Caption: A logical workflow for troubleshooting low propene yield.
Caption: General experimental workflow for isopropanol dehydration.
References
- 1. US5227563A - Preparation of propylene by dehydration of isopropanol in the presence of a pseudo-boehmite derived gamma alumina catalyst - Google Patents [patents.google.com]
- 2. Catalytic Dehydration of Isopropanol to Propylene [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. askfilo.com [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. sciencemadness.org [sciencemadness.org]
Isopropyl Salicicate Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude isopropyl salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude isopropyl salicylate synthesized via Fischer esterification?
Common impurities in crude this compound prepared by Fischer esterification of salicylic (B10762653) acid and isopropanol (B130326) with an acid catalyst (e.g., sulfuric acid) include:
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Unreacted starting materials: Salicylic acid and isopropanol.
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Catalyst: The acid catalyst, typically sulfuric acid.[1]
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Water: A byproduct of the esterification reaction.[1]
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Side reaction products: Dehydration of isopropanol can lead to the formation of propene and diisopropyl ether, especially with excessive acid catalyst or high temperatures.[1][2]
-
Contaminants: Traces of iron can cause a purple discoloration.[1]
Q2: My crude this compound has a purple/red/orange color. What is the cause and how can I remove it?
A purple coloration in salicylate preparations is often due to trace iron contamination.[1] Red or orange hues might indicate the presence of other byproducts from side reactions.[2]
Troubleshooting:
-
Source of Contamination: The iron contamination can originate from the reagents or the equipment used.
-
Purification: While washing with sodium bicarbonate can help remove acidic impurities, the color may persist.[1] Distillation is often the most effective method to separate the colorless this compound from non-volatile colored impurities. Passing the crude product through a short column of a drying agent like anhydrous sodium sulfate (B86663) can also help remove some colored impurities and emulsions.[1]
Q3: After the reaction, I have two layers. How do I know which one is my product?
To identify the organic layer containing your this compound, you can perform a simple water test. Take a small sample from each layer in separate test tubes and add a small amount of water to each. The aqueous layer will be miscible with the added water, while the organic layer containing the ester will not mix.[1]
Q4: What is the purpose of washing the crude product with sodium bicarbonate solution?
Washing the organic layer with a saturated sodium bicarbonate solution is crucial to neutralize and remove any unreacted salicylic acid and the acid catalyst (e.g., sulfuric acid).[1][3] It is important to vent the separatory funnel frequently during this step, as the reaction between the acid and bicarbonate releases carbon dioxide gas, causing pressure buildup.[1]
Q5: How can I effectively remove water from my crude this compound?
Water is a byproduct of the esterification and can also be introduced during the washing steps. To remove water:
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to draw water out of the organic phase.[1]
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Drying Agent: After separating the organic layer, treat it with an anhydrous drying agent such as anhydrous sodium sulfate, magnesium sulfate, or calcium chloride.[1] The solution should be left in contact with the drying agent for at least 15-20 minutes.[1] If the solution is clear after this time, the drying agent can be filtered off. If it remains cloudy, more drying agent may be needed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase the reflux time. Using a drying tube or a Dean-Stark apparatus can help drive the equilibrium towards the product by removing water as it is formed.[1][4] |
| Product loss during workup. | Minimize the number of transfers. When washing, perform multiple smaller extractions rather than one large one for better efficiency.[5] Use brine to reduce the solubility of the ester in the aqueous wash.[1] | |
| Hydrolysis of the ester. | Avoid excessive heating during bicarbonate washing, as this can promote hydrolysis of the ester back to sodium salicylate.[5] | |
| Product is Cloudy or Hazy | Presence of water. | Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1] The solution should become clear. |
| Formation of an emulsion. | Passing the product through a column packed with a drying agent like anhydrous sodium sulfate can help break emulsions.[1] | |
| Smell of Isopropanol in the Final Product | Incomplete removal of unreacted isopropanol. | Isopropanol can be difficult to remove completely by washing alone due to its solubility in this compound.[6] Distillation is the most effective method to separate the higher-boiling this compound from the more volatile isopropanol.[6] |
| Solid Precipitate Forms After Cooling the Reaction Mixture | Unreacted salicylic acid. | This is common if the reaction has not gone to completion. The unreacted salicylic acid can be filtered off before proceeding with the aqueous workup.[3][6] |
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
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Cooling and Transfer: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Phase Separation: If two layers are not clearly visible, add deionized water to the separatory funnel to dissolve the water-soluble components.
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Identification of Organic Layer: Identify the organic layer containing the this compound using the water test described in the FAQs.
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Neutralization Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide gas. Continue washing until no more gas is evolved. Separate the aqueous layer.
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Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water. Separate the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for at least 15-20 minutes. The solution should be clear. If it remains cloudy, add more drying agent.
-
Isolation: Decant or filter the dried organic layer to remove the drying agent. The resulting liquid is the purified, though still potentially crude, this compound which can be further purified by distillation.
Protocol 2: Purification by Distillation
-
Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Transfer: Place the dried crude this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation: Heat the distillation flask. Collect the fraction that distills at the boiling point of this compound (approximately 231-234 °C at atmospheric pressure). Lower boiling point fractions may contain residual isopropanol or other volatile impurities. Higher boiling point residues will contain non-volatile impurities.
Visual Guides
Caption: General experimental workflow for the purification of crude this compound.
Caption: Logical troubleshooting guide for common issues in this compound purification.
References
- 1. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Crap from "attempt to make this compound, something interesting happened" - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - this compound sensitivity - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
Minimizing charring and color impurities in isopropyl salicylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl salicylate (B1505791). Our aim is to help you minimize charring and color impurities in your experiments, leading to a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isopropyl salicylate?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating salicylic (B10762653) acid with an excess of isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible and driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[1][3]
Q2: My final product has a dark or charred appearance. What is the likely cause?
A2: Charring during this compound synthesis is often a result of side reactions caused by overly aggressive reaction conditions. The primary culprits are typically an excessive amount of acid catalyst or too high a reaction temperature.[4][5] Concentrated sulfuric acid, if used in large quantities, can dehydrate the isopropyl alcohol to propene, which can then polymerize into dark, tarry substances.[5]
Q3: I've observed a purple, pink, or yellow discoloration in my product. What causes these color impurities?
A3: Color impurities in salicylate synthesis can arise from several sources:
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Purple or Violet Color: This is a classic indication of the presence of free salicylic acid reacting with trace amounts of iron contamination.[4] Salicylic acid forms a colored complex with ferric ions.
-
Yellow Discoloration: A slight yellow tint can be inherent to the crude product but may also indicate some degree of decomposition or side reactions.[6][7]
-
Pink/Red/Orange Tones: These colors can also be due to impurities formed during the reaction, potentially from oxidation or other side reactions promoted by the acid catalyst and heat.[4]
Q4: How can I improve the yield of my this compound synthesis?
A4: To improve the yield, you can employ Le Chatelier's principle to shift the reaction equilibrium towards the products.[4] This can be achieved by:
-
Using a large excess of one of the reactants, typically the less expensive isopropyl alcohol.[4][8]
-
Removing water as it is formed. This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[1]
-
Increasing the reaction time can also help drive the reaction to completion, especially if milder conditions are used.[8]
-
Microwave-assisted synthesis has been reported to provide faster reaction times and higher yields compared to conventional heating methods.[9]
Q5: What are the best practices for purifying crude this compound?
A5: A multi-step purification process is generally recommended:
-
Neutralization: After the reaction, the mixture should be cooled and then washed with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst and remove any unreacted salicylic acid.[4][8][10]
-
Aqueous Washes: Subsequent washes with water and/or a saturated brine solution will help remove any remaining salts and water-soluble impurities.[4]
-
Drying: The organic layer containing the ester should be dried over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[4][11]
-
Distillation: The final purification is typically achieved by distillation under reduced pressure (vacuum distillation) to separate the this compound from any remaining isopropyl alcohol and other non-volatile impurities.[8][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Charring or Darkening of Reaction Mixture | 1. Excessive amount of sulfuric acid catalyst.[4][5] 2. Reaction temperature is too high. | 1. Reduce the amount of sulfuric acid catalyst. A few drops may be sufficient for a lab-scale reaction.[5] 2. Maintain a controlled reflux temperature and avoid aggressive heating. |
| Product is a Purple or Violet Color | Presence of unreacted salicylic acid and trace iron contamination.[4] | 1. Ensure thorough washing of the crude product with a saturated sodium bicarbonate solution to remove all acidic components. 2. Use high-purity, iron-free reagents and clean glassware. |
| Low Product Yield | 1. Incomplete reaction due to insufficient reaction time or unfavorable equilibrium.[8][12] 2. Presence of water in the reactants (e.g., 91% isopropanol (B130326) instead of anhydrous).[12] 3. Loss of product during workup. | 1. Increase the reflux time (e.g., 4 hours or more).[8] 2. Use a large excess of anhydrous isopropyl alcohol. 3. Remove water as it forms using a Dean-Stark apparatus.[1] 4. Ensure proper phase separation during extractions. |
| Product has a Strong Odor of Isopropyl Alcohol after Purification | Isopropyl alcohol can be difficult to remove completely due to its solubility in the ester.[8] | 1. Ensure multiple aqueous washes during the workup. 2. Perform a careful distillation, potentially under vacuum, to effectively separate the lower-boiling isopropyl alcohol from the product.[8] |
| Formation of a Solid Precipitate Upon Cooling | Unreacted salicylic acid is precipitating out of the solution.[8] | This indicates an incomplete reaction. The solid can be filtered off, and the filtrate can proceed to the workup and purification steps. To improve the yield in subsequent experiments, consider increasing the reaction time or using a more effective method for water removal.[8] |
Experimental Protocols
Protocol 1: Standard Fischer-Speier Esterification of Salicylic Acid
This protocol is a conventional method using an acid catalyst and reflux.
-
Reactant Setup: In a round-bottom flask, combine salicylic acid (1.0 molar equivalent) and anhydrous isopropyl alcohol (3-5 molar equivalents).
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[8]
-
Extraction and Washing: Wash the organic layer sequentially with water and then a saturated brine solution.[4]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the excess isopropyl alcohol using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.[8][11]
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.[9]
-
Reactant Setup: In a microwave-safe reaction vessel, combine salicylic acid (1.0 molar equivalent), isopropyl alcohol (1.5 molar equivalents), and an ionic liquid such as [bmim]BF₄ as the solvent.[10]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 250W) for a short duration (e.g., 25 minutes).[10]
-
Workup: After cooling, wash the reaction mixture with a saturated sodium carbonate solution to neutrality. The this compound will separate as an oil phase.[10]
-
Purification: Separate the organic layer and wash it several times with distilled water to remove any residual ionic liquid. The product can then be dried under an infrared lamp or with a standard drying agent.[10]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Conventional Heating (Fischer-Speier) | Microwave Irradiation | Synthesis from Propylene |
| Reactants | Salicylic Acid, Isopropanol | Salicylic Acid, Isopropanol | Salicylic Acid, Propylene |
| Catalyst | Conc. H₂SO₄, p-TsOH, Solid Acids | Ionic Liquid ([bmim]BF₄) | H₂SO₄, Solid Acids |
| Temperature | Reflux (approx. 82-110°C)[1] | 100-110°C | 100-120°C[13] |
| Pressure | Atmospheric | N/A (Sealed Vessel) | 0.5 - 1.5 MPa[13] |
| Reaction Time | 1.5 - 10 hours[1][8] | ~25 minutes[10] | 9 - 40 hours[13] |
| Reported Yield | Variable, can be >90% with optimization[11] | 89.14%[10] | High Conversion Reported[13] |
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Impurities.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Crap from "attempt to make this compound, something interesting happened" - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 607-85-2 [amp.chemicalbook.com]
- 7. This compound | 607-85-2 [chemicalbook.com]
- 8. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 11. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - this compound sensitivity - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
Technical Support Center: Isopropyl Salicylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl salicylate (B1505791). The following sections address common challenges encountered during the scaling up of production, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing isopropyl salicylate on a larger scale?
A1: The two main industrial methods for synthesizing this compound are:
-
Direct Esterification: This is the most common method, involving the reaction of salicylic (B10762653) acid with isopropanol (B130326) in the presence of an acid catalyst.[1]
-
Reaction with Propylene (B89431): An alternative method involves reacting salicylic acid with propylene under pressure, which can avoid the formation of water as a byproduct.[1]
Q2: How does the choice of catalyst impact the synthesis of this compound?
A2: The catalyst plays a crucial role in the reaction rate and overall yield.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid are effective but can lead to side reactions and purification challenges.[2][3]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins or supported polyoxometalates, are gaining traction as they are more environmentally friendly, reusable, and can simplify downstream processing.[4][5]
Q3: What are the most significant challenges when scaling up this compound production?
A3: Key challenges include:
-
Equilibrium Limitation: The esterification reaction is reversible, and the water produced can drive the reaction backward, thus lowering the yield.[2][6]
-
Side Reactions: Dehydration of isopropanol to propene is a common side reaction, especially at high temperatures and with strong acid catalysts.[2][3]
-
Water Removal: Efficiently removing water from the reaction mixture is critical to achieving high conversion.[2][7]
-
Product Purification: Removing unreacted starting materials, the catalyst, and byproducts to achieve high purity can be complex at a larger scale.[8][9]
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors is essential for consistent product quality.[10]
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of the final product, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The Fischer esterification is an equilibrium-controlled reaction. Insufficient reaction time or temperature will result in a low yield.[14] | - Ensure the reaction mixture is refluxing at the appropriate temperature for a sufficient duration (can range from 1.5 to over 24 hours depending on the catalyst and scale).[4][15] - Consider using a higher molar excess of isopropanol to shift the equilibrium towards the product.[2] |
| 2. Presence of Water: Water is a byproduct of the reaction and its presence will shift the equilibrium back towards the reactants.[2][16] | - Use anhydrous isopropanol and ensure all glassware is thoroughly dried.[2] - Employ a method for continuous water removal, such as a Dean-Stark apparatus or by using a catalyst that also acts as a dehydrating agent (e.g., concentrated sulfuric acid).[2][7] | |
| 3. Ineffective Catalyst: The choice and amount of catalyst are crucial. An insufficient amount or a weak catalyst will result in a slow reaction rate. | - Use a strong acid catalyst like concentrated sulfuric acid or consider solid acid catalysts for easier removal.[1][3] - Ensure the catalyst loading is appropriate for the scale of the reaction. | |
| Product Discoloration (Dark or Yellowish Tint) | 1. Side Reactions and Degradation: High reaction temperatures can lead to the degradation of reactants or products, causing discoloration.[9] | - Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize degradation. - Consider using a milder catalyst that is less likely to cause charring. |
| 2. Catalyst-Induced Discoloration: Strong mineral acids can sometimes cause charring.[9] | - Add the acid catalyst slowly and with efficient stirring to avoid localized overheating. - Consider alternative catalysts that are known to produce lighter-colored products. | |
| Difficult Product Purification | 1. Presence of Unreacted Salicylic Acid: Salicylic acid is a solid and may be present in the final product if not completely reacted or removed. | - During the workup, wash the organic layer with a weak base solution (e.g., sodium bicarbonate) to convert unreacted salicylic acid into its water-soluble salt, which can then be removed in the aqueous layer.[14][15] |
| 2. Emulsion Formation During Workup: The presence of unreacted starting materials and byproducts can sometimes lead to the formation of stable emulsions during aqueous washes. | - Add brine (saturated NaCl solution) to the wash to help break the emulsion.[2] - Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Fischer Esterification
This protocol is suitable for a laboratory setting and can be a starting point for scaling up.
Materials:
-
Salicylic Acid
-
Anhydrous Isopropanol
-
Concentrated Sulfuric Acid
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (B109758) (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in an excess of anhydrous isopropanol (e.g., a 1:3 to 1:5 molar ratio of salicylic acid to isopropanol).[5][15]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to a gentle reflux and maintain for 1.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add cold water and dichloromethane to extract the product.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted salicylic acid and the acid catalyst), and finally with brine.[2][15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
Visualizations
Reaction Equilibrium
Caption: Fischer-Speier esterification equilibrium for this compound synthesis.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in this compound synthesis.
References
- 1. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sciepub.com [sciepub.com]
- 14. benchchem.com [benchchem.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Heterogeneous Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in heterogeneous esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for solid acid catalysts in esterification?
A1: The main causes of deactivation for solid acid catalysts in esterification are poisoning, fouling (coking), thermal degradation, and leaching of active sites.[1][2] Poisoning can occur from impurities in the feedstock or from byproducts like water.[3][4] Fouling is the physical blockage of active sites by carbonaceous deposits, often called coke.[1] Thermal degradation involves structural changes to the catalyst at high temperatures, while leaching is the dissolution of active components into the reaction mixture.[1]
Q2: How can I tell if my catalyst is deactivating?
A2: Signs of catalyst deactivation include a noticeable decrease in the reaction rate or a lower conversion of reactants over time. You may also observe a change in product selectivity or find that more extreme reaction conditions, such as higher temperatures, are needed to achieve the same performance. Visual changes to the catalyst, like a change in color or clumping, can also indicate deactivation.
Q3: Is catalyst deactivation reversible?
A3: Whether deactivation is reversible depends on the cause. Fouling by coke is often reversible through regeneration processes like calcination.[5] Some forms of poisoning can be reversed by washing the catalyst to remove the adsorbed impurities.[6] However, thermal degradation and significant leaching of active sites are generally irreversible.[2]
Q4: How does water affect my solid acid catalyst during esterification?
A4: Water, a byproduct of esterification, can act as a poison to solid acid catalysts by adsorbing onto the active sites and inhibiting reactant access.[3][7] This is particularly problematic for hydrophilic catalysts.[7][8] The presence of water can significantly decrease the rate of esterification and may even promote the reverse reaction (hydrolysis).[8][9] In some cases, excess water can lead to the leaching of active sites.[7]
Q5: Can I reuse my solid acid catalyst?
A5: Yes, one of the key advantages of heterogeneous catalysts is their potential for reuse. However, their activity may decrease with each cycle due to deactivation. To maintain performance, regeneration of the catalyst between cycles is often necessary. The reusability of a catalyst depends on its stability and the effectiveness of the regeneration procedure.
Troubleshooting Guides
Problem 1: A significant drop in ester conversion in a batch reaction.
Q: My esterification reaction is showing a much lower conversion rate compared to previous runs with the same catalyst batch. What could be the cause and how do I fix it?
A: A significant drop in conversion is a classic sign of catalyst deactivation. The most likely causes are poisoning, coking, or leaching of active sites.
Troubleshooting Steps:
-
Suspect Poisoning:
-
Cause: Impurities in your feedstock (e.g., water, basic nitrogen compounds, metal ions) can neutralize acid sites or block them.[4][6] Water, as a reaction byproduct, can also poison the catalyst, especially in later stages of the reaction.[3][9]
-
Diagnosis:
-
Analyze your feedstock for water content and other impurities.
-
Perform a Temperature-Programmed Desorption (TPD) analysis of the used catalyst to identify strongly adsorbed species.[10]
-
-
Solution:
-
Pre-treat your feedstock to remove impurities. For example, use molecular sieves to remove water.
-
If poisoning is confirmed, you can attempt to regenerate the catalyst. For poisoning by metal ions, an acid wash can be effective.[6]
-
-
-
Suspect Coking (Fouling):
-
Cause: At elevated temperatures, reactants or products can decompose and polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites and pores.[1]
-
Diagnosis:
-
A visual inspection of the catalyst may reveal a darkening in color.
-
Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.
-
-
Solution:
-
Coke can typically be removed by calcination (burning off the coke in the presence of air or oxygen).[5] Be mindful of the catalyst's thermal stability to avoid sintering.
-
-
-
Suspect Leaching:
-
Cause: The active acid sites (e.g., sulfonic acid groups on a resin catalyst) may be detaching from the support and dissolving into the reaction medium.[1] This is an irreversible form of deactivation.
-
Diagnosis:
-
Filter the catalyst from the reaction mixture at reaction temperature and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that active species have leached into the solution.
-
Analyze the reaction mixture for traces of the leached active component (e.g., sulfur for sulfonic acid catalysts).
-
-
Solution:
-
If leaching is significant, the catalyst cannot be effectively regenerated and will need to be replaced.
-
To prevent leaching in future experiments, consider using a more stable catalyst support or operating at a lower temperature.
-
-
Problem 2: The catalyst appears physically changed after the reaction.
Q: My catalyst, which was a fine powder, has agglomerated into clumps after the reaction. What happened?
A: Catalyst agglomeration can be due to a few factors:
-
Sintering: Exposure to high temperatures can cause the small catalyst particles to fuse together, reducing the surface area. This is a form of thermal degradation and is irreversible.[1]
-
Coke Formation: Heavy coke deposits can act as a "glue," causing catalyst particles to stick together.
-
Reaction with Byproducts: In some cases, reaction byproducts can form sticky polymeric materials that lead to agglomeration.[6]
Troubleshooting Steps:
-
Assess Reaction Temperature: Ensure your reaction temperature is within the recommended operating range for your specific catalyst to avoid thermal degradation.
-
Characterize the Used Catalyst: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect the catalyst's morphology and BET surface area analysis to measure any loss in surface area.[10]
-
Attempt Regeneration: If coking is suspected, a calcination procedure may break up the agglomerates and restore activity.
Data Presentation
Table 1: Deactivation and Regeneration of a Carbon-Based Solid Acid Catalyst in Oleic Acid Esterification
| Cycle Number | FFA Conversion (%) |
| 1 | 97.98 |
| 2 | 89.56 |
| 3 | 83.24 |
| 4 | 79.19 |
Data synthesized from a study on a one-step sulfonated carbon-based solid-acid catalyst. The primary cause of deactivation in the first cycle was the formation of sulfonic esters, while sulfur leaching was the main contributor in subsequent cycles.[9][11]
Table 2: Effect of Regeneration Method on Amberlyst-15 Activity in Ethyl Oleate Synthesis
| Reuse Cycle | Yield with Ethanol (B145695) Wash (%) | Yield with 0.5M Ethanolic H2SO4 Wash (%) |
| 1 | ~73 | ~73 |
| 8 | ~12 | ~46 |
| Yield Decrease over 8 Cycles | 61% | 27% |
This table illustrates that regeneration with an ethanolic sulfuric acid solution is more effective at maintaining the catalytic activity of Amberlyst-15 compared to a simple ethanol wash.[12]
Experimental Protocols
Protocol 1: Regeneration of Amberlyst-15 Deactivated by Cation Poisoning
This protocol is suitable for regenerating Amberlyst-15 that has been deactivated by the exchange of its proton active sites with metal cations from the feedstock.
Materials:
-
Deactivated Amberlyst-15 catalyst
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Beaker, filtration apparatus, pH meter/strips, oven
Procedure:
-
Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with methanol to remove any adsorbed organic species.
-
Acid Treatment: Suspend the washed catalyst in a 1 M solution of HCl or H₂SO₄. Use a sufficient volume to fully immerse the catalyst.
-
Ion Exchange: Stir the suspension at room temperature for 1-2 hours. This process allows the H+ ions from the acid to replace the metal cations on the resin.
-
Filtration and Rinsing: Filter the catalyst from the acid solution. Wash the catalyst repeatedly with deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual acid.
-
Drying: Dry the regenerated catalyst in an oven at a temperature not exceeding 120°C to avoid thermal degradation of the sulfonic acid groups. The catalyst is now ready for reuse.
Protocol 2: Determination of Total Acidity of a Solid Catalyst by Titration
This protocol can be used to quantify the number of acid sites on a fresh or used catalyst to assess deactivation.
Materials:
-
Solid acid catalyst sample (weighed accurately)
-
0.1 M Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flask
-
Burette
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dry catalyst (e.g., 0.1-0.2 g) and place it in an Erlenmeyer flask.
-
Neutralization: Add a known excess volume of standardized 0.1 M NaOH solution to the flask (e.g., 50 mL). Ensure the catalyst is fully submerged and stir the mixture for several hours (or overnight) to allow the base to neutralize all accessible acid sites on the catalyst.
-
Separation: Filter the solid catalyst from the solution.
-
Titration: Add a few drops of phenolphthalein indicator to the filtrate. Titrate the unreacted NaOH in the filtrate with a standardized acid solution (e.g., 0.1 M HCl) until the pink color disappears. Record the volume of acid used.
-
Calculation: The total acidity of the catalyst (in mmol/g) can be calculated using the following formula:
Total Acidity = [(Initial moles of NaOH) - (Moles of unreacted NaOH)] / (Mass of catalyst in g)
Where the moles of unreacted NaOH are determined from the titration with HCl.
Mandatory Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. mdpi.com [mdpi.com]
- 3. Effects of water on the esterification of free fatty acids by acid catalysts [ideas.repec.org]
- 4. digital.csic.es [digital.csic.es]
- 5. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 6. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. researchgate.net [researchgate.net]
- 12. REGENERASI KATALIS AMBERLYST-15 DENGAN LARUTAN ASAM SULFAT ETANOLIK DAN PENGARUHNYA TERHADAP SINTESIS ETIL OLEAT [etd.repository.ugm.ac.id]
How to neutralize excess acid catalyst in esterification reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with neutralizing excess acid catalysts in esterification reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to neutralize the excess acid catalyst after an esterification reaction?
Neutralization is a critical step in the workup of esterification reactions for several key reasons:
-
To Stop the Reverse Reaction: Esterification is a reversible reaction. The presence of a strong acid catalyst can promote the hydrolysis of the newly formed ester back to the carboxylic acid and alcohol, especially in the presence of water, which is a byproduct of the reaction. Neutralizing the acid catalyst effectively quenches the reaction and preserves the ester product.[1][2][3][4][5]
-
To Remove Unreacted Carboxylic Acid: Often, an excess of the carboxylic acid is used to drive the equilibrium towards the ester product. This unreacted acid is an impurity that must be removed. Basic washing converts the carboxylic acid into its corresponding carboxylate salt, which is soluble in the aqueous phase and can be easily separated from the organic ester layer.
-
To Prevent Product Degradation During Purification: Many esters are sensitive to acidic conditions, especially at elevated temperatures required for distillation. Removing the acid catalyst prevents potential degradation or side reactions during subsequent purification steps.
-
To Avoid Interference in Subsequent Reactions: If the ester is an intermediate in a multi-step synthesis, the residual acid catalyst can interfere with subsequent reactions.
Q2: What are the most common neutralizing agents for esterification reactions?
The most commonly used neutralizing agents are weak inorganic bases. These include:
-
Sodium Bicarbonate (NaHCO₃): A mild and widely used base. It reacts with strong acids like sulfuric acid and weaker carboxylic acids to form the corresponding sodium salt, water, and carbon dioxide gas.[6][7][8][9][10]
-
Sodium Carbonate (Na₂CO₃): A stronger base than sodium bicarbonate. It is also effective at neutralizing both the catalyst and unreacted carboxylic acid.[11]
-
Calcium Hydroxide (B78521) (Ca(OH)₂): A less common but effective neutralizing agent, particularly in industrial settings. It forms a filterable curd with the acidic components, which can simplify separation.
Q3: How do I choose between sodium bicarbonate and sodium carbonate?
The choice between sodium bicarbonate and sodium carbonate depends on the sensitivity of your ester and the acidity of the reaction mixture.
-
Use Sodium Bicarbonate for:
-
Sensitive Esters: If your ester is susceptible to hydrolysis, the milder conditions provided by sodium bicarbonate are preferable.
-
Reactions with a slight excess of acid: It is sufficient for neutralizing the catalytic amount of strong acid and any unreacted carboxylic acid without making the aqueous layer strongly basic.
-
-
Use Sodium Carbonate for:
-
More Robust Esters: If your ester is not prone to base-catalyzed hydrolysis.
-
Reactions with a significant amount of unreacted acid: Its stronger basicity can be more efficient in these cases.
-
A key visual indicator for both is the cessation of carbon dioxide bubbling upon addition, which signals that the acid has been neutralized.[1]
Q4: Can I use a strong base like sodium hydroxide (NaOH) for neutralization?
Using strong bases like sodium hydroxide is generally not recommended for neutralizing esterification reactions. Strong bases can readily promote the saponification (hydrolysis) of the ester product back to the carboxylate salt and the alcohol, thereby reducing the yield of the desired product.[12][13][14][15]
Troubleshooting Guide
Issue 1: Emulsion formation during aqueous workup.
An emulsion is a stable mixture of two immiscible liquids (in this case, the organic and aqueous layers), which can make separation in a separatory funnel difficult or impossible.
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactants or other impurities.
-
High concentration of reactants or products.
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic components and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified droplets.
-
Temperature Change: Gently warming or cooling the separatory funnel in a water bath can sometimes disrupt the emulsion.
Issue 2: Incomplete neutralization of the acid.
Symptoms:
-
The pH of the aqueous wash layer remains acidic after washing with a basic solution.
-
The final product is unstable or degrades over time.
-
Low yield after purification due to acid-catalyzed hydrolysis.
Solutions:
-
Monitor the pH: After each basic wash, test the pH of the aqueous layer using pH paper or a pH meter. Continue washing until the aqueous layer is neutral or slightly basic (pH 7-8).[8]
-
Sufficient Amount of Base: Ensure you are using a sufficient amount of the neutralizing agent. A saturated solution of sodium bicarbonate is often a good choice. You can calculate the stoichiometric amount of base needed to neutralize the estimated amount of residual acid catalyst.
-
Increase Contact Time: Gently swirl the layers in the separatory funnel for a longer period to ensure complete reaction between the acid and the base.
-
Additional Washes: Perform multiple washes with the basic solution. Two to three washes are typically sufficient.
Issue 3: Low yield of the ester after workup.
Possible Causes:
-
Saponification: If a strong base was used for neutralization, or if the ester is particularly sensitive to base, some of the product may have been hydrolyzed.
-
Incomplete Extraction: The ester may have some solubility in the aqueous layer, leading to loss during separation.
-
Premature Hydrolysis: The presence of the acid catalyst during the workup could have caused the ester to hydrolyze back to the starting materials.
Solutions:
-
Use a Weak Base: Always opt for a weak base like sodium bicarbonate for neutralization, especially with sensitive esters.
-
"Salting Out": Washing the organic layer with brine can reduce the solubility of the ester in the aqueous phase and drive it into the organic layer.
-
Back-Extraction: If you suspect significant product loss to the aqueous layer, you can perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.
-
Efficient Neutralization: Prompt and thorough neutralization of the acid catalyst is crucial to prevent hydrolysis during the workup.
Quantitative Data Summary
| Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Basicity | Key Characteristics & Considerations |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Weak | Mild base, suitable for sensitive esters. Reaction with acid produces CO₂ gas, which can be a visual indicator of neutralization.[6][7][9][10] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Moderate | Stronger base than sodium bicarbonate. Can be more effective for large amounts of residual acid but poses a higher risk of ester saponification. |
| Calcium Hydroxide | Ca(OH)₂ | 74.09 | Strong | Forms insoluble calcium salts with sulfate (B86663) and some carboxylates, which can be removed by filtration. Primarily used in industrial applications. |
Note: The choice of neutralizing agent and its concentration should be optimized for each specific esterification reaction.
Experimental Protocols
Protocol 1: General Procedure for Neutralization using Saturated Sodium Bicarbonate Solution
This protocol is suitable for most common esterification reactions where a strong acid like sulfuric acid is used as a catalyst.
Materials:
-
Reaction mixture containing the ester, residual acid catalyst, and unreacted carboxylic acid.
-
Separatory funnel.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
pH paper or pH meter.
Procedure:
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel of appropriate size.
-
Initial Water Wash (Optional but Recommended): Add a volume of deionized water equal to the volume of the organic layer. Gently swirl the funnel and then shake, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer. This step helps to remove the bulk of the water-soluble impurities, including some of the acid.[16]
-
Bicarbonate Wash:
-
Add a volume of saturated sodium bicarbonate solution equal to the volume of the organic layer.
-
Stopper the funnel and gently swirl. You will likely observe bubbling as carbon dioxide is evolved.
-
Gently shake the funnel, making sure to vent frequently to release the pressure from the CO₂ gas.[8]
-
Allow the layers to separate.
-
Drain the lower aqueous layer and test its pH. It should be neutral or slightly basic (pH 7-8).
-
Repeat the bicarbonate wash until the aqueous layer is no longer acidic.
-
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer. Allow the layers to separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., anhydrous sodium sulfate) and swirl. If the drying agent clumps together, add more until some of it moves freely in the solution.
-
Isolation: Decant or filter the dried organic solution to remove the drying agent. The resulting solution contains the purified ester, which can be further purified by distillation or other methods if necessary.
Protocol 2: Stoichiometric Calculation for Neutralizing Sulfuric Acid with Sodium Bicarbonate
To ensure complete neutralization without using a large excess of base, you can calculate the stoichiometric amount of sodium bicarbonate required.
The balanced chemical equation is:
H₂SO₄ + 2 NaHCO₃ → Na₂SO₄ + 2 H₂O + 2 CO₂[6][7]
This equation shows that 2 moles of sodium bicarbonate are required to neutralize 1 mole of sulfuric acid.
Example Calculation:
If your esterification reaction used 0.8 mL of concentrated sulfuric acid (98%, density = 1.84 g/mL).
-
Calculate the mass of H₂SO₄:
-
Mass = Volume × Density = 0.8 mL × 1.84 g/mL = 1.472 g
-
-
Calculate the moles of H₂SO₄:
-
Molar mass of H₂SO₄ = 98.08 g/mol
-
Moles = Mass / Molar Mass = 1.472 g / 98.08 g/mol ≈ 0.015 moles H₂SO₄
-
-
Calculate the moles of NaHCO₃ needed:
-
Moles of NaHCO₃ = 2 × Moles of H₂SO₄ = 2 × 0.015 moles = 0.030 moles NaHCO₃[6]
-
-
Calculate the mass of NaHCO₃ needed:
-
Molar mass of NaHCO₃ = 84.01 g/mol
-
Mass = Moles × Molar Mass = 0.030 moles × 84.01 g/mol ≈ 2.52 g NaHCO₃
-
This calculated amount can be dissolved in water to create the washing solution. It is still recommended to use a slight excess and to verify the neutralization with a pH test.
Visualizations
Caption: Workflow for neutralizing and purifying an ester after an acid-catalyzed esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. gauthmath.com [gauthmath.com]
- 7. Some sulfuric acid is spilled on a lab bench. You can neutralize - Brown 14th Edition Ch 4 Problem 83 [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. youtube.com [youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
Improving reaction time for isopropyl salicylate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of isopropyl salicylate (B1505791), focusing on improving reaction time and yield.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of isopropyl salicylate synthesis?
A1: The synthesis is a Fischer-Speier esterification, a type of nucleophilic acyl substitution.[1] It involves the reaction of salicylic (B10762653) acid (a carboxylic acid) with isopropanol (B130326) (an alcohol) in the presence of an acid catalyst.[2][3] The reaction mechanism proceeds in several reversible steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic.[4][5]
-
Nucleophilic Attack: The nucleophilic oxygen atom of isopropanol attacks the electrophilic carbonyl carbon.[4][5]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[4]
-
Water Elimination: A molecule of water (a good leaving group) is eliminated.[1][4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[1][4]
Q2: Why is my reaction so slow?
A2: Fischer esterification is an equilibrium-driven reaction and can be inherently slow.[6][7] Several factors can contribute to a slow reaction rate:
-
Insufficient Catalyst: The reaction requires a strong acid catalyst to proceed at a practical rate.[7][8]
-
Presence of Water: Water is a product of the reaction. Its accumulation can shift the equilibrium back towards the reactants, slowing down the net forward reaction, in accordance with Le Châtelier's principle.[4][7][9]
-
Low Temperature: Reaction temperatures are typically in the 60–110 °C range to ensure a sufficient rate.[2] Lower temperatures will significantly decrease the reaction speed.
-
Reactant Molar Ratio: The ratio of isopropanol to salicylic acid can influence the reaction equilibrium.[4][7]
Q3: What are the most common catalysts for this reaction?
A3: Strong Brønsted acids are typically used. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][5] Lewis acids and various solid acid catalysts, such as cation exchange resins or superacids like SO₄²⁻/ZrO₂, have also been employed to simplify purification and reduce corrosion.[2][10][11]
Q4: Can I use a tertiary alcohol instead of isopropanol (a secondary alcohol)?
A4: It is not recommended. Tertiary alcohols, like tert-butanol, are prone to elimination (dehydration to form alkenes) under the strong acidic conditions required for Fischer esterification.[2][6] Isopropanol, being a secondary alcohol, is suitable for this reaction.[2]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or not reaching completion. | 1. Water accumulation: The presence of water, a reaction byproduct, shifts the equilibrium towards the starting materials.[2][4][9] 2. Insufficient catalyst: The amount or strength of the acid catalyst is too low. 3. Low reaction temperature: The reaction is not being heated sufficiently. | 1. Remove water: Use a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water as it forms.[4][12] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[1][2] 2. Increase catalyst: Add a catalytic amount of concentrated H₂SO₄ or p-TsOH. 3. Increase temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent system (typically 80-110°C).[2][10] |
| Low product yield. | 1. Unfavorable equilibrium: The reaction has reached equilibrium with significant amounts of starting material remaining. 2. Side reactions: Excessive catalyst or high temperatures can lead to side reactions, such as the dehydration of isopropanol.[9] 3. Inefficient workup: Product is being lost during the extraction and purification phases. | 1. Shift equilibrium: Use a large excess of one reactant, typically the less expensive one (isopropanol).[4][7][12] Using a 5 to 10-fold excess of the alcohol can significantly improve yield.[4][11] Also, ensure water is being removed (see above). 2. Optimize conditions: Reduce the amount of catalyst or lower the reaction temperature slightly. While higher temperatures increase the rate, they can also promote side reactions.[9] 3. Refine workup: Ensure complete extraction with a suitable organic solvent and minimize loss during washing and drying steps. Neutralize the acid catalyst with a weak base like sodium bicarbonate solution during the workup.[8][12] |
| Product is dark or discolored. | 1. Degradation: High temperatures or excessive amounts of strong acid catalyst (especially H₂SO₄) can cause decomposition or side reactions, leading to colored impurities.[9] | 1. Use a milder catalyst: Consider using p-TsOH or a solid acid catalyst, which can be less aggressive. 2. Control temperature: Avoid excessive heating. Maintain a gentle reflux. 3. Purification: Purify the crude product via distillation or column chromatography to remove colored impurities. |
Comparative Data on Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for salicylate synthesis, highlighting the impact on reaction time and yield.
| Catalyst | Reactants (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Salicylic Acid:Isopropanol | ~90 | 1.3 | - | [9] |
| p-TsOH | Hippuric Acid:Cyclohexanol | Reflux (Toluene) | 30 | 96 | [12] |
| Solid Superacid (SO₄²⁻/Al₂O₃) | Salicylic Acid:Isopropanol (1:5) | - | 5 | 83.5 | [11] |
| Solid Superacid (ZrO₂/SO₄²⁻) | Salicylic Acid:Isoamyl Alcohol (1:10) | - | 4 | >90 | [11] |
| Ionic Liquid [bmim]BF₄ (Microwave) | Salicylic Acid:Isopropanol (1:1.5-1.8) | Microwave (250W) | 0.5 | >95 | [13] |
| SEA-70 | Salicylic Acid:Propylene | 100-110 | 9-14 | - | [14] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for synthesizing this compound using sulfuric acid as a catalyst and a large excess of isopropanol to drive the reaction.
Materials:
-
Salicylic Acid
-
Isopropanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether (or Ethyl Acetate)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, glassware for extraction and distillation.
Procedure:
-
Reactant Setup: In a round-bottom flask, combine salicylic acid and a significant excess of anhydrous isopropanol (e.g., a 1:10 molar ratio of acid to alcohol). The isopropanol acts as both a reactant and the solvent.[4][12]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., ~5% of the salicylic acid mass).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours.[12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add an equal volume of cold water and diethyl ether (or ethyl acetate). Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[8][9]
-
Solvent Removal: Filter the drying agent and remove the solvent (diethyl ether/ethyl acetate) and excess isopropanol using a rotary evaporator.
-
Purification (Optional): If necessary, the crude this compound can be further purified by vacuum distillation to yield a colorless, pure product.
Visual Guides
Caption: Fischer esterification pathway for this compound synthesis.
Caption: General experimental workflow for synthesis and purification.
References
- 1. byjus.com [byjus.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 11. CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents [patents.google.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Equipment Corrosion in Salicylic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating equipment corrosion during salicylic (B10762653) acid esterification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of corrosion during salicylic acid esterification?
A1: The primary corrosive agent in traditional salicylic acid esterification is the strong acid catalyst, typically concentrated sulfuric acid.[1][2] The combination of acidic conditions, elevated reaction temperatures, and the presence of potential contaminants like water and chlorides can lead to significant corrosion of metallic equipment.[3][4]
Q2: My stainless steel reactor is showing signs of corrosion. What type of corrosion is likely occurring?
A2: In the acidic and potentially chloride-containing environment of salicylic acid esterification, several types of corrosion can affect stainless steel reactors. The most common forms include:
-
Uniform Corrosion: A general loss of material across the surface of the reactor.
-
Pitting Corrosion: Localized corrosion that leads to the formation of small holes or "pits" in the metal. This is often initiated by the presence of chloride ions.[5][6]
-
Crevice Corrosion: Localized corrosion that occurs in tight spaces or crevices, such as under gaskets or seals, where stagnant conditions can lead to a concentration of corrosive species.[5][6][7]
-
Stress Corrosion Cracking (SCC): Cracking caused by the combined action of a corrosive environment and tensile stress on the material.
Q3: What materials are recommended for constructing a reactor for salicylic acid esterification?
A3: The choice of material is critical for preventing corrosion.
-
316L Stainless Steel: This is a common choice for pharmaceutical reactors due to its good corrosion resistance and cleanability.[4][8][9] However, its resistance can be limited in the presence of high concentrations of sulfuric acid and chlorides, especially at elevated temperatures.[10][11]
-
Hastelloy C-276: This nickel-molybdenum-chromium alloy offers superior corrosion resistance compared to stainless steel, particularly in acidic and chloride-containing environments.[12][13][14][15] It is highly resistant to pitting and crevice corrosion.[7][12][14]
-
Glass-Lined Reactors: These reactors provide excellent corrosion resistance to a wide range of chemicals, including strong acids.[16][17] However, they are susceptible to mechanical shock and thermal stress.
Q4: Are there less corrosive alternatives to sulfuric acid as a catalyst?
A4: Yes, several solid acid catalysts can be used for salicylic acid esterification, which are generally less corrosive and easier to handle than concentrated sulfuric acid. These include zirconia, alumina, silica, and their sulfated, phosphated, or borated forms.[18][19]
Q5: How can I monitor corrosion in my reactor?
A5: Regular monitoring can help detect corrosion before it leads to equipment failure. Common methods include:
-
Visual Inspection: Regularly inspect the internal surfaces of the reactor for any signs of discoloration, pitting, or other forms of corrosion.
-
Corrosion Coupons: Placing pre-weighed coupons of the reactor material inside the vessel during a reaction run and measuring the weight loss afterward provides a quantitative measure of the corrosion rate.[20][21]
-
Electrochemical Testing: Techniques like linear polarization resistance (LPR) and electrochemical impedance spectroscopy (EIS) can provide real-time corrosion rate data.[22][23]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the product (e.g., pinkish hue) | Iron contamination from corrosion of the reactor. | 1. Verify the integrity of the reactor surface. 2. Consider using a more corrosion-resistant material like Hastelloy C-276 or a glass-lined reactor. 3. Use a corrosion inhibitor. |
| Visible pitting on the reactor surface | Presence of chloride ions in the reactants or process water, leading to localized breakdown of the passive film on stainless steel.[5][6] | 1. Analyze reactants for chloride content. 2. Use deionized water. 3. Upgrade to a more pitting-resistant alloy like Hastelloy C-276.[12][14] 4. Ensure proper cleaning and passivation of the stainless steel surface. |
| Corrosion at welds | Improper welding techniques or sensitization of stainless steel, leading to reduced corrosion resistance in the heat-affected zone. | 1. Ensure welding procedures are optimized for the specific alloy. 2. Use low-carbon grades of stainless steel (e.g., 316L) to minimize sensitization. 3. Consider post-weld heat treatment. |
| Leaks at gaskets or seals | Crevice corrosion under the gasket or seal.[5][6] | 1. Redesign the joint to eliminate the crevice if possible. 2. Use gaskets made of inert materials. 3. Select a more crevice-corrosion-resistant alloy. |
| Unexpectedly high general corrosion rate | Higher than anticipated reaction temperature or acid concentration. | 1. Verify and control reaction temperature and catalyst concentration. 2. Consider using a corrosion inhibitor. 3. Evaluate the suitability of the current reactor material for the process conditions. |
Data Presentation
Table 1: Qualitative Corrosion Resistance of Common Reactor Materials
| Material | Salicylic Acid | Sulfuric Acid (Catalyst) | Chlorides | General Recommendation for Salicylic Acid Esterification |
| 304 Stainless Steel | Good | Poor to Moderate | Poor | Not recommended with sulfuric acid catalyst. |
| 316L Stainless Steel | Excellent | Moderate | Fair | Suitable for mild conditions; may be susceptible to pitting and crevice corrosion with chlorides and higher acid concentrations/temperatures.[10][11] |
| Hastelloy C-276 | Excellent | Excellent | Excellent | Highly recommended, especially for processes with high temperatures, high acid concentrations, or potential chloride contamination.[12][13][14][15] |
| Glass-Lined Steel | Excellent | Excellent | Excellent | Excellent choice for corrosion resistance, but requires careful handling to avoid mechanical damage.[16][17] |
Table 2: Corrosion Rate of 316L Stainless Steel in Sulfuric Acid
Note: This data is for sulfuric acid solutions and may not be fully representative of the multi-component mixture in salicylic acid esterification. It is intended for illustrative purposes. In-situ testing is highly recommended.
| Sulfuric Acid Concentration (wt%) | Temperature (°C) | Corrosion Rate (mm/year) |
| < 15% | Room Temperature | < 0.1 |
| 15-85% | Room Temperature | > 0.1 (significant corrosion) |
| > 85% | Room Temperature | < 0.1 |
| 45% | > 80°C | Significantly Increased Corrosion |
Source: Adapted from literature data on 316L stainless steel corrosion in sulfuric acid.[11]
Experimental Protocols
Weight Loss Corrosion Coupon Test (Adapted from ASTM G31)
Objective: To determine the average corrosion rate of a material in the salicylic acid esterification reaction environment.
Methodology:
-
Coupon Preparation:
-
Obtain coupons of the material of interest (e.g., 316L SS, Hastelloy C-276) with known surface area.
-
Clean the coupons with a non-corrosive solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Weigh each coupon to the nearest 0.1 mg.
-
-
Exposure:
-
Suspend the coupons in the reaction vessel using a non-metallic holder (e.g., PTFE) so they are fully immersed in the reaction mixture.
-
Run the salicylic acid esterification reaction under the desired process conditions (temperature, time, catalyst concentration).
-
-
Post-Exposure Cleaning and Evaluation:
-
After the reaction, carefully remove the coupons.
-
Clean the coupons to remove all corrosion products. This may involve chemical cleaning according to ASTM G1 procedures.
-
Rinse with deionized water and dry thoroughly.
-
Weigh the cleaned coupons to the nearest 0.1 mg.
-
-
Corrosion Rate Calculation:
-
Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate = (K * W) / (A * T * D) Where:
-
K = a constant (8.76 x 10^4 for mm/y)
-
W = mass loss in grams
-
A = surface area in cm^2
-
T = exposure time in hours
-
D = density of the material in g/cm^3
-
-
Electrochemical Corrosion Testing (Potentiodynamic Polarization - Adapted from ASTM G5)
Objective: To rapidly evaluate the corrosion behavior, including pitting susceptibility, of a material in the reaction environment.
Methodology:
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell.
-
The working electrode is a sample of the material being tested.
-
A graphite (B72142) rod or platinum wire can serve as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode can be used as the reference electrode.
-
The electrolyte is the salicylic acid esterification reaction mixture.
-
-
Procedure:
-
Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value at a controlled scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot.
-
Calculate the corrosion rate from the icorr value.
-
Examine the polarization curve for evidence of passivation and pitting (a sharp increase in current density at a certain potential).
-
Visualizations
Caption: A logical workflow for troubleshooting corrosion issues.
Caption: Decision tree for selecting an appropriate reactor material.
References
- 1. Why Are Batch Reactors Used In Pharmaceutical Industry? Unmatched Flexibility & Control For Drug Manufacturing - Kintek Solution [kindle-tech.com]
- 2. tinitamfg.com [tinitamfg.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stainless steel - Wikipedia [en.wikipedia.org]
- 6. Pitting and Crevice Corrosion - SSINA [ssina.com]
- 7. gpss.com [gpss.com]
- 8. achievechem.com [achievechem.com]
- 9. aeroliteengineers.com [aeroliteengineers.com]
- 10. bssa.org.uk [bssa.org.uk]
- 11. biomicro-giant.com [biomicro-giant.com]
- 12. parrinst.com [parrinst.com]
- 13. acuityprocess.com [acuityprocess.com]
- 14. neonickel.com [neonickel.com]
- 15. enerquip.com [enerquip.com]
- 16. robenmfg.com [robenmfg.com]
- 17. ddpsinc.com [ddpsinc.com]
- 18. US3887488A - Inhibition of corrosion in sulfuric acid solutions - Google Patents [patents.google.com]
- 19. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 20. Corrosion testing: best practices for the pharmaceutical sector | METALogic - Your Corrosion Partner [news.metalogic.be]
- 21. alspi.com [alspi.com]
- 22. imrtest.com [imrtest.com]
- 23. corrosionpedia.com [corrosionpedia.com]
Optimizing reflux time and temperature for ester synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reflux time and temperature during ester synthesis.
Troubleshooting Guides
Issue 1: Low or No Ester Yield After Reflux
Q1: My esterification reaction has been refluxing for the recommended time, but analysis (e.g., TLC, GC) shows a low yield or significant unreacted starting materials. What are the primary causes?
A1: Low conversion in esterification is a common issue, often stemming from the reversible nature of the reaction.[1][2][3] Several factors can contribute to this:
-
Equilibrium Limitation: Fischer esterification is an equilibrium process. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[1][2][3]
-
Insufficient Reflux Time: The reaction may not have had enough time to reach equilibrium or completion.[4]
-
Suboptimal Temperature: The reflux temperature might be too low, resulting in a slow reaction rate. Conversely, excessively high temperatures can lead to the degradation of reactants or products.
-
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow or stalled reaction.[1]
-
Presence of Water: Starting with wet reagents or glassware will inhibit the forward reaction from the outset.[3]
Q2: I've confirmed my reagents are dry and the catalyst is active, yet my yield remains poor. How can I improve it?
A2: To drive the equilibrium towards the product and boost your yield, consider these strategies:
-
Water Removal: Actively removing water as it forms is one of the most effective ways to increase ester yield. This can be achieved by:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive and more easily removed alcohol, can shift the equilibrium towards the ester.[1][8] Studies have shown that increasing the alcohol excess from equimolar to a 10-fold excess can dramatically increase the yield.[1][8]
-
Increase Reflux Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Optimize Temperature: While the reflux temperature is often dictated by the solvent's boiling point, ensure the heating is adequate to maintain a steady reflux.
Issue 2: Formation of Impurities and Side Products
Q1: My reaction produces the desired ester, but also significant impurities that are difficult to separate. What are common side reactions and how can I minimize them?
A1: Side reactions can significantly reduce the purity and yield of your ester. The type and extent of side reactions are often dependent on the reaction temperature and the specific substrates used.
-
Dehydration of Alcohol: At high temperatures, particularly with secondary and tertiary alcohols, acid-catalyzed dehydration can occur, leading to the formation of alkenes or ethers.[9] To mitigate this, use the lowest effective reflux temperature or consider a milder acid catalyst.
-
Ether Formation: Two molecules of the alcohol can condense to form an ether, especially at elevated temperatures.
-
Charring or Decomposition: Sensitive substrates may decompose or polymerize at high temperatures, indicated by a darkening of the reaction mixture. If this occurs, reducing the reflux temperature is crucial.[2]
Q2: How does reflux time affect the formation of impurities?
A2: Prolonged reflux times, especially at high temperatures, can increase the likelihood of side reactions and product degradation.[10] It is essential to monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the starting material is consumed to avoid over-exposure to harsh conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal reflux temperature for ester synthesis?
A1: The optimal reflux temperature is dependent on the specific alcohol, carboxylic acid, and solvent used. Generally, the reaction is carried out at the boiling point of the solvent or the excess alcohol.[11] It is a balance between achieving a sufficient reaction rate and avoiding side reactions. For volatile esters, the reaction temperature might be limited by the ester's boiling point if it is distilled off as it is formed.[4][9]
Q2: How long should I reflux my esterification reaction?
A2: The ideal reflux time can range from 1 to over 30 hours, depending on the reactivity of the substrates, the catalyst used, and the reaction scale.[9][11] It is crucial to monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the point of completion.[4] Continuing to heat after the reaction is complete can lead to the formation of byproducts.[10]
Q3: Can I run the reaction at a lower temperature for a longer time?
A3: Yes, in many cases, a lower temperature with a longer reaction time can provide a cleaner reaction profile with fewer side products, especially for temperature-sensitive substrates.[1] However, the reaction rate will be slower, and you will need to determine the optimal balance for your specific synthesis.
Q4: Does the choice of acid catalyst affect the optimal time and temperature?
A4: Yes, the activity of the acid catalyst influences the reaction rate. Stronger acids like sulfuric acid will typically lead to faster reactions at a given temperature compared to milder catalysts like p-toluenesulfonic acid.[11] The choice of catalyst should be tailored to the reactivity and sensitivity of your starting materials.
Data Presentation
Table 1: Effect of Temperature on Esterification Yield
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oleic Acid | Ethylene Glycol | KSF Clay | 100 | 5 | ~65 | [12] |
| Oleic Acid | Ethylene Glycol | KSF Clay | 140 | 5 | ~85 | [12] |
| Oleic Acid | Ethylene Glycol | KSF Clay | 170 | 5 | ~90 | [12] |
| Waste Palm Oil | Methanol | NaOH | 50 | - | 41 | [13] |
| Waste Palm Oil | Methanol | NaOH | 55 | - | 61 | [13] |
| Waste Palm Oil | Methanol | NaOH | 60 | - | 61 | [13] |
| Waste Palm Oil | Methanol | NaOH | 65 | - | 58 | [13] |
Table 2: Effect of Reflux Time on Esterification Yield
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| High FFA Oil | Methanol | H₂SO₄ | 30 | 30 | ~60 (acid value reduction) | [14] |
| High FFA Oil | Methanol | H₂SO₄ | 30 | 60 | ~75 (acid value reduction) | [14] |
| High FFA Oil | Methanol | H₂SO₄ | 30 | 90 | ~85 (acid value reduction) | [14] |
| High FFA Oil | Methanol | H₂SO₄ | 30 | 120 | ~82 (acid value reduction) | [14] |
| Butyric Acid | n-Butanol | H₂SO₄ | 100 | 30 | ~40 | |
| Butyric Acid | n-Butanol | H₂SO₄ | 100 | 60 | ~60 | |
| Butyric Acid | n-Butanol | H₂SO₄ | 100 | 120 | ~75 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reflux Temperature
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle with a temperature controller and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents: To the flask, add the carboxylic acid, the alcohol (often in excess to act as the solvent), and a catalytic amount of a strong acid (e.g., 1-2 mol% H₂SO₄ or p-TsOH).
-
Reaction: Heat the reaction mixture to the desired reflux temperature and maintain for a set period (e.g., 4 hours).
-
Monitoring: At regular intervals, take small aliquots from the reaction mixture and analyze them by TLC or GC to monitor the consumption of starting materials and the formation of the product.
-
Repeat: Set up parallel reactions or repeat the experiment at different temperatures (e.g., in 10 °C increments) while keeping all other parameters constant.
-
Analysis: Compare the reaction progress and final yield at each temperature to determine the optimal condition that provides a good reaction rate with minimal byproduct formation.
Protocol 2: General Procedure for Optimizing Reflux Time
-
Setup: Assemble the reflux apparatus as described in Protocol 1.
-
Reagents: Charge the flask with the carboxylic acid, alcohol, and acid catalyst.
-
Reaction: Heat the mixture to the optimal reflux temperature determined from Protocol 1.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 1, 2, 4, 6, and 8 hours).
-
Quench and Analyze: Quench each aliquot appropriately and analyze by a quantitative method (e.g., GC with an internal standard or quantitative NMR) to determine the yield of the ester at each time point.
-
Determine Optimum Time: Plot the yield versus time. The optimal reflux time is the point at which the yield plateaus, indicating the reaction has reached completion.
Mandatory Visualization
Caption: Troubleshooting workflow for low ester yield.
Caption: Experimental workflow for optimizing reflux conditions.
Signaling Pathway Diagram
Caption: Fischer esterification signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. srvr.in [srvr.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Isopropyl Salicylate vs. Methyl Salicylate: A Comparative Olfactory Profile Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the odor profiles of isopropyl salicylate (B1505791) and methyl salicylate, two commonly used salicylate esters in pharmaceuticals and fragrances. The information presented is based on available data and standardized sensory evaluation methodologies to assist in the selection of appropriate compounds for formulation and development.
Odor Profile Comparison
The olfactory characteristics of isopropyl salicylate and methyl salicylate differ significantly, influencing their application in various products. Methyl salicylate possesses a well-known and potent sweet, minty aroma, whereas this compound offers a more complex, milder, and greener scent profile.
| Odor Descriptor | This compound | Methyl Salicylate |
| Primary Scent | Green, Herbal, Floral | Sweet, Minty, Wintergreen |
| Sweetness | Moderate | High |
| Sub-notes | Fruity, Clover, Orchid-like[1] | Root beer, Spicy, Phenolic[2][3][4][5] |
| Odor Strength | Medium | Strong |
| Description | Described as having a "green type odor" with sweet, herbal, and floral notes.[1][6] Some sources also characterize it as having a clover and orchid-like nuance. | Consistently described as having a characteristic sweet, wintergreen, and minty odor, often associated with the scent of root beer.[2][3][4][5] |
Experimental Protocols
To quantitatively and qualitatively assess the odor profiles of this compound and methyl salicylate, standardized sensory evaluation and instrumental analysis methods are employed.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the specific volatile compounds contributing to the overall aroma of each salicylate.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and methyl salicylate in a suitable volatile solvent (e.g., ethanol) at a concentration of 1% (w/v).
-
Instrumentation: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector: Splitless injection of 1 µL of the sample solution at 250°C.
-
-
Olfactometry:
-
The GC effluent is split between the MS detector and the olfactometry port.
-
A trained sensory panel of at least three assessors sniffs the effluent from the olfactometry port.
-
Assessors record the retention time, odor descriptor, and intensity of each detected aroma compound.
-
-
Data Analysis: Correlate the sensory data from the olfactometry with the mass spectrometry data to identify the specific compounds responsible for the different aroma notes.
Sensory Panel Evaluation: Triangle Test
Objective: To determine if a statistically significant difference in odor exists between this compound and methyl salicylate.
Methodology:
-
Panelist Selection: Select a panel of at least 15 trained sensory assessors with demonstrated ability to distinguish between different aroma compounds.[7]
-
Sample Preparation: Prepare coded, identical, and odorless containers with cotton swabs dipped in 1% solutions of this compound and methyl salicylate in a non-odorous solvent (e.g., propylene (B89431) glycol).
-
Test Procedure:
-
Present each panelist with a set of three samples, where two are identical and one is different (e.g., two this compound and one methyl salicylate, or vice versa).[8][9]
-
The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.[8]
-
Instruct panelists to sniff each sample from left to right and identify the "odd" or "different" sample.[8][9]
-
A forced-choice method is used, meaning panelists must choose one sample even if they are uncertain.[9]
-
-
Data Analysis: Analyze the number of correct identifications using a chi-square test to determine if the results are statistically significant (p < 0.05).[8]
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive comparison of the odor profiles of this compound and methyl salicylate, integrating both instrumental and sensory analysis.
Caption: Workflow for the comparative analysis of salicylate odor profiles.
References
- 1. This compound, 607-85-2 [thegoodscentscompany.com]
- 2. methyl salicylate, 119-36-8 [thegoodscentscompany.com]
- 3. Methyl Salicylate (119-36-8) – Premium Sweet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Methyl salicylate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. scent.vn [scent.vn]
- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 8. Triangle Test [sensorysociety.org]
- 9. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
A Comparative Guide to the Biological Activities of Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various salicylate (B1505791) esters, focusing on their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to facilitate informed decisions in research and drug development.
Executive Summary
Salicylate esters are a class of compounds derived from salicylic (B10762653) acid, a well-known non-steroidal anti-inflammatory drug (NSAID). These esters often act as prodrugs, being hydrolyzed in the body to release salicylic acid, which then exerts its therapeutic effects. The primary mechanism of action for their anti-inflammatory and analgesic properties involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][2] However, the specific biological activities can vary between different ester forms due to differences in their physicochemical properties, which affect absorption, distribution, metabolism, and potency. This guide offers a side-by-side comparison of several salicylate esters to elucidate these differences.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the anti-inflammatory, analgesic, antimicrobial, and anticancer activities of selected salicylate esters. It is important to note that direct comparative studies for a wide range of these esters under identical conditions are limited, and the data presented here is compiled from various sources.[3]
Table 1: Comparative Anti-inflammatory and Analgesic Activity of Salicylate Esters
| Compound | Anti-inflammatory Activity (COX Inhibition) | Analgesic Activity (% Inhibition in Acetic Acid-Induced Writhing) |
| Methyl Salicylate | Weak inhibitor; primarily acts after hydrolysis to salicylic acid.[3] | Data not consistently available in comparative studies. |
| Ethyl Salicylate | Weak inhibitor; primarily acts after hydrolysis to salicylic acid.[1] | Data not consistently available in comparative studies. |
| Propyl Salicylate | Data not available. | Data not available. |
| Butyl Salicylate | Data not available. | Data not available. |
| Aspirin (B1665792) (Acetylsalicylic Acid) | IC50 (COX-1): ~1-10 µM, IC50 (COX-2): ~10-100 µM[2] | 38.19% inhibition at 100 mg/kg[1] |
| Sodium Salicylate | Very weak direct inhibitor of COX-1 and COX-2.[2] | Less potent than aspirin in some models.[1] |
Table 2: Comparative Antimicrobial Activity of Salicylate Esters
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL[3] |
| Escherichia coli | >3200 µg/mL[3] | |
| Methyl Salicylate | Staphylococcus aureus | Inhibitory potential at 200 mg/mL (as main component of an essential oil)[3] |
| Escherichia coli | Inhibitory potential at 200 mg/mL (as main component of an essential oil)[3] | |
| Ethyl Salicylate | Data not available. | Data not available. |
| Butyl Salicylate | Data not available. | Data not available. |
| Fatty Acid Salicylate Esters (Palmitic Acid conjugate) | Staphylococcus aureus | 31.25 - 125 µg/mL[3] |
| Escherichia coli | 31.25 - 125 µg/mL[3] |
Table 3: Comparative Anticancer Activity (Cytotoxicity) of Salicylate Esters against HeLa Cells
| Compound | IC50 (µg/mL)[2] | Activity Classification[2] |
| Salicylic Acid | 39.968 | Moderate |
| Methyl Salicylate | 14.096 | High |
| Ethyl Salicylate | 15.537 | High |
| Butyl Salicylate | 0.280 | High |
| Isoamyl Salicylate | 10.519 | High |
| Octyl Salicylate | 28.882 | Moderate |
| Doxorubicin (Positive Control) | 0.025 | High |
Table 4: Comparative Acute Toxicity of Salicylate Esters
| Compound | Route | Species | LD50 (g/kg) |
| Methyl Salicylate | Oral | Rat | 0.887 - 1.25[4][5] |
| Ethyl Salicylate | Oral | Rat | > 5[5] |
| Butyl Salicylate | Oral | Rat | > 5[6] |
| Butyloctyl Salicylate | Oral | Rat | > 5[4] |
| Tridecyl Salicylate | Dermal | Rat | > 2[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.[2]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (salicylate esters)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin (B15479496) production)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific duration (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To evaluate the peripheral analgesic activity of test compounds in mice.[1]
Materials:
-
Male Swiss albino mice (20-30 g)
-
Acetic acid solution (0.6% v/v in distilled water)
-
Test compounds (salicylate esters)
-
Standard analgesic drug (e.g., Aspirin, Diclofenac sodium)
-
Vehicle (e.g., normal saline, 0.5% carboxymethylcellulose)
-
Syringes and needles
Procedure:
-
Acclimatize the mice to the laboratory conditions.
-
Divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the test compounds, standard drug, or vehicle via an appropriate route (e.g., oral or intraperitoneal) 30-60 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 20-30 minutes.
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.[3]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (salicylate esters)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the growth medium in a 96-well microtiter plate.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing the diluted compounds) with the standardized bacterial suspension.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Anticancer Activity (Cytotoxicity)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (salicylate esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key biological pathways and experimental workflows relevant to the biological activities of salicylate esters.
Caption: COX pathway and the inhibitory action of salicylic acid derived from salicylate esters.
Caption: NF-κB signaling pathway and the inhibitory action of salicylates.
Caption: Experimental workflow for the acetic acid-induced writhing test.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Isopropyl Salicylate and Methyl Salicylate as Topical Analgesics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of topical analgesics, salicylates remain a cornerstone for providing localized pain relief. Among these, methyl salicylate (B1505791) is a well-established and widely utilized compound. This guide provides a comparative overview of the efficacy of isopropyl salicylate against the benchmark of methyl salicylate, drawing upon available experimental data to inform drug development and research. While direct comparative clinical efficacy studies are limited, an analysis of their physicochemical properties, percutaneous absorption, and established mechanisms of action for the salicylate class offers valuable insights.
Executive Summary
Both this compound and methyl salicylate function as topical analgesics primarily through a counter-irritant mechanism and by delivering salicylic (B10762653) acid to local tissues. Methyl salicylate has been more extensively studied and is a common ingredient in commercial topical pain relief products. The available data on cutaneous absorption suggests that the choice of salicylate ester can significantly influence the rate and extent of skin penetration, a critical factor in topical drug efficacy. This guide synthesizes the current understanding of these two compounds to facilitate informed decisions in research and development.
Mechanism of Action: A Shared Pathway
Topical salicylates, including isopropyl and methyl salicylate, exert their analgesic effects through a dual mechanism of action. Upon topical application, they are hydrolyzed to salicylic acid in the skin and surrounding tissues. Salicylic acid then acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2]
Furthermore, salicylates act as rubefacients or counter-irritants.[3] They produce a sensation of warmth and redness by causing vasodilation of cutaneous blood vessels. This localized irritation is thought to modulate pain perception by activating and then desensitizing epidermal nociceptors, effectively "masking" the underlying musculoskeletal pain.[3]
Comparative Data
| Parameter | This compound (data for Propyl Salicylate) | Methyl Salicylate | Reference |
| Relative Cutaneous Absorption | Trace to 0.20 (relative to Methyl Salicylate = 1.00) | 1.00 (benchmark) | [4] |
| Tissue Penetration | Data not available | Predominant penetration to the top muscle level | [5][6] |
| Systemic Absorption | Data not available | Readily absorbed and hydrolyzed to salicylic acid | [7][8] |
Note: Data for this compound is inferred from data on propyl salicylate, a closely related ester.
Experimental Protocols
To rigorously compare the efficacy of this compound and methyl salicylate, standardized experimental protocols are essential. The following outlines a typical methodology for evaluating topical analgesics in a preclinical animal model.
Objective: To compare the analgesic efficacy of topically applied this compound and methyl salicylate in a rat model of inflammatory pain.
Animal Model: Adult male Sprague-Dawley rats are commonly used.[5][9] Inflammation can be induced by injecting a phlogistic agent, such as carrageenan or Complete Freund's Adjuvant (CFA), into the plantar surface of the hind paw.[10]
Experimental Groups:
-
Control (vehicle cream/gel)
-
This compound (e.g., 10% w/w in vehicle)
-
Methyl Salicylate (e.g., 10% w/w in vehicle)
-
Positive Control (e.g., topical diclofenac)
Procedure:
-
Baseline Measurement: Before induction of inflammation, baseline pain thresholds are measured using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).[9]
-
Induction of Inflammation: Inject carrageenan or CFA into the plantar surface of one hind paw.
-
Topical Application: At a specified time post-injection (e.g., 2 hours), apply a standardized amount of the respective topical formulation to the inflamed paw.
-
Pain Assessment: Measure pain thresholds at various time points after topical application (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Data Analysis: Compare the changes in pain thresholds from baseline across the different treatment groups. Statistical analysis (e.g., ANOVA) is used to determine significant differences.
Discussion and Future Directions
The available evidence suggests that methyl salicylate exhibits superior percutaneous absorption compared to other short-chain alkyl salicylates like propyl salicylate.[4] This implies that for a given concentration, methyl salicylate may deliver a higher dose of salicylic acid to the target tissue, potentially leading to greater analgesic efficacy. However, formulation characteristics, such as the vehicle used, can significantly impact skin penetration and must be considered.[11]
The difference in the alkyl group (isopropyl vs. methyl) influences the lipophilicity and other physicochemical properties of the salicylate ester, which in turn affects its interaction with the stratum corneum and subsequent absorption. Further research is warranted to directly compare the analgesic efficacy of this compound and methyl salicylate in well-controlled clinical trials. Such studies should assess key efficacy parameters including onset of action, duration of pain relief, and peak analgesic effect.
Moreover, investigating the influence of different formulation technologies on the delivery of both compounds could lead to the development of more effective topical pain relief products. In vitro permeation studies using human skin models would also provide valuable data for formulation optimization.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 4. scispace.com [scispace.com]
- 5. Percutaneous absorption of salicylates from some commercially available topical products containing methyl salicylate or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 8. Salicylate Poisoning Potential of Topical Pain Relief Agents: From Age Old Remedies to Engineered Smart Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of local/topical analgesics on incisional pain in a pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
A Comparative Guide to Validating Isopropyl Salicylate Purity with HPLC-UV
Abstract: The accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates like isopropyl salicylate (B1505791) is critical for ensuring safety and efficacy in research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical techniques for validating the purity of isopropyl salicylate. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers and scientists in selecting the most appropriate method for their needs.
Introduction to this compound Purity Analysis
This compound, the ester formed from salicylic (B10762653) acid and isopropyl alcohol, is utilized in various pharmaceutical and cosmetic formulations.[1] Like any synthesized compound, it is susceptible to containing impurities, primarily residual starting materials such as salicylic acid and isopropyl alcohol, or by-products from the synthesis process.[2][3] Regulatory standards necessitate robust analytical methods to quantify the purity and impurity profile of such compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. When coupled with a UV detector, it provides a powerful tool for separating and quantifying aromatic compounds like this compound, which possess strong chromophores. This guide details a reliable HPLC-UV method and compares its performance characteristics with Gas Chromatography (GC), another widely used technique for ester analysis.[4][5]
High-Performance Liquid Chromatography (HPLC-UV) Method
The primary method for assessing this compound purity is a reversed-phase HPLC-UV protocol. This method is designed to provide excellent separation between the main compound and its most common process-related impurity, salicylic acid.
HPLC-UV Experimental Protocol
A standard HPLC system equipped with a UV detector is employed. The method is adapted from established protocols for similar salicylate esters like ethyl and methyl salicylate.[3][6]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (65:35 v/v) containing 0.1% Phosphoric Acid. The acid is added to the aqueous component to suppress the ionization of salicylic acid, ensuring better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 238 nm. This wavelength provides a strong absorbance for both this compound and the key impurity, salicylic acid.[3] Salicylates also show strong absorbance near 300-310 nm.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
HPLC-UV Analysis Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound using the described HPLC-UV method.
Comparison with Alternative Methods
While HPLC-UV is a robust method, Gas Chromatography with Flame Ionization Detection (GC-FID) is a viable and frequently used alternative, particularly for volatile esters.[4][9]
Gas Chromatography (GC-FID) Protocol
-
Instrumentation: Gas chromatograph with an FID detector and a capillary column.
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or similar.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of ~1 mg/mL. For less volatile impurities, derivatization (e.g., silylation) may be required.[10][11]
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the expected impurities, required sensitivity, and available equipment.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Partition chromatography in liquid phase | Partition chromatography in gas phase |
| Analyte Volatility | Not required | Required (or requires derivatization) |
| Specificity | High for chromophoric compounds | High, based on retention time |
| Primary Impurities | Excellent for salicylic acid (non-volatile) | Excellent for isopropyl alcohol (volatile) |
| Sensitivity | High (ng range) | High (ng range) |
| Sample Throughput | Moderate (typical run time 10-15 min) | Moderate (typical run time 15-20 min) |
| Instrumentation Cost | High | Moderate to High |
| Solvent Consumption | High | Low |
Method Selection Logic
The following diagram provides a decision-making framework for selecting the appropriate analytical technique.
Quantitative Data and Comparison
To illustrate the performance of the HPLC-UV method, a hypothetical sample of this compound containing a small amount of salicylic acid was analyzed. The results are presented below.
HPLC-UV Chromatographic Data
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Salicylic Acid | 2.85 | 15.6 | 0.35 |
| This compound | 5.42 | 4450.8 | 99.65 |
| Total | 4466.4 | 100.00 |
The data demonstrates a clear separation between the parent compound and the salicylic acid impurity, allowing for accurate quantification. The calculated purity of the this compound sample is 99.65%.
Conclusion
The reversed-phase HPLC-UV method presented provides a reliable, specific, and accurate means for validating the purity of this compound. It is particularly effective for quantifying non-volatile impurities like residual salicylic acid. While GC-FID serves as an excellent alternative, especially for analyzing volatile components, the HPLC-UV method is often preferred for its direct applicability to the primary compound and its key non-volatile precursors without the need for derivatization. For a complete impurity profile, employing both techniques may be the most comprehensive approach. This guide provides the necessary protocols and comparative data to empower researchers to make an informed decision based on their analytical objectives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. sciepub.com [sciepub.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparing catalytic efficiency of sulfuric acid vs solid acid catalysts for esterification
A Comparative Guide to the Catalytic Efficiency of Sulforic Acid Versus Solid Acid Catalysts for Esterification
For researchers, scientists, and drug development professionals engaged in ester synthesis, the choice of catalyst is a critical factor influencing reaction efficiency, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the performance of homogeneous sulfuric acid and heterogeneous solid acid catalysts in esterification reactions, supported by experimental data and detailed protocols.
Unveiling the Catalysts: A Head-to-Head Comparison
Traditionally, concentrated sulfuric acid has been the go-to catalyst for esterification due to its high activity and low cost.[1][2] However, its homogeneous nature presents significant drawbacks, including difficulties in separation from the reaction mixture, corrosivity, and environmental concerns associated with its disposal.[1][3] This has spurred the development and adoption of solid acid catalysts, which offer several advantages such as ease of separation, reusability, and a more environmentally benign profile.[1][4]
This comparison delves into the catalytic performance of sulfuric acid against prominent solid acid catalysts like Amberlyst-15 and sulfated zirconia.
Quantitative Performance Analysis
The following table summarizes experimental data from various studies, offering a direct comparison of catalyst performance under different reaction conditions.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (wt%) | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Lauric Acid | 2-Ethylhexanol | H₂SO₄@C-not-calcinated | - | - | - | - | ~90-99 (Yield) | [4] |
| Lauric Acid | 2-Ethylhexanol | Amberlyst-16 | - | 1.25:1 | 140 | >5 (in-flow) | >98 (Conversion & Yield) | [4] |
| Oleic Acid | Methanol | H₂SO₄ | - | 20:1 | - | - | - | [5] |
| Oleic Acid | Methanol | Sulfated Zirconia | 0.5, 1.0, 3.0, 5.0 | 20:1 | - | 3 | - | [5] |
| Lauric Acid | 2-Ethylhexanol | Sulfated Zirconia (chlorosulfuric acid method) | 10 | 1:1 | 170 | ~2 | ~90 (Conversion) | [6] |
| Lauric Acid | 2-Ethylhexanol | Sulfated Zirconia (sulfuric acid method) | 10 | 1:1 | 170 | ~2 | ~20 (Conversion) | [6] |
| Palmitic Acid | Methanol | 15 wt% TPA/SnO₂ | - | - | - | - | High | [7] |
| Palm Fatty Acid Distillate (PFAD) | Methanol | H₂SO₄ | 25 | 9:1 | - | 2 | 99.08 (Conversion) | [8] |
| Palm Fatty Acid Distillate (PFAD) | Methanol | p-Toluenesulfonic acid (PTSA) | 25 | 9:1 | - | 2 | 98.27 (Conversion) | [8] |
| Oleic Acid | Ethanol | Amberlyst-15 | - | - | 60 | - | - | [9] |
Note: Direct comparison of catalyst efficiency can be challenging due to variations in experimental conditions across different studies. The data presented aims to provide a general overview of performance.
Experimental Protocols
General Procedure for Sulfuric Acid Catalyzed Esterification
A typical experimental setup for Fischer esterification using sulfuric acid involves the following steps:[10][11][12]
-
Reactant and Catalyst Charging: The carboxylic acid and alcohol are charged into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A catalytic amount of concentrated sulfuric acid (typically 1-5 mol% of the carboxylic acid) is then carefully added to the mixture.[13]
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.[10] The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester.[10] Further purification can be achieved by distillation or column chromatography.
General Procedure for Solid Acid Catalyzed Esterification
The protocol for esterification using a solid acid catalyst is similar, with the key difference being the ease of catalyst separation:[3][4]
-
Reactant and Catalyst Charging: The carboxylic acid, alcohol, and the solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) are combined in a reaction vessel.
-
Reaction: The mixture is heated to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction can be carried out in a batch reactor or a continuous flow system.[4]
-
Catalyst Separation and Product Isolation: After the reaction, the solid catalyst is simply separated from the reaction mixture by filtration.[14] The filtrate, containing the ester and unreacted starting materials, is then worked up as described for the sulfuric acid-catalyzed reaction to isolate the pure ester.
-
Catalyst Regeneration and Reuse: The recovered solid catalyst can often be washed with a solvent, dried, and reused for subsequent reactions, which is a significant advantage over homogeneous catalysts.[3][14]
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative aspects of the two catalytic systems, the following diagrams are provided.
Caption: General experimental workflow for esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. US5302748A - Esterification process - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Skin Permeation: A Comparative Analysis of Isopropyl Salicylate and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of active pharmaceutical ingredients offers numerous advantages, including avoidance of first-pass metabolism and improved patient compliance. Salicylic (B10762653) acid and its esters are widely used in topical formulations for their keratolytic and anti-inflammatory properties. This guide provides a comparative overview of the skin permeation characteristics of isopropyl salicylate (B1505791) and its parent compound, salicylic acid.
Physicochemical Properties and Expected Permeation
Salicylic acid is a beta-hydroxy acid that is moderately soluble in water. Its permeation through the stratum corneum, the primary barrier of the skin, is influenced by its partition coefficient and the formulation in which it is incorporated. Isopropyl salicylate, as the ester of salicylic acid and isopropyl alcohol, is inherently more lipophilic. This increased lipophilicity is expected to enhance its partitioning into the lipid-rich stratum corneum, a key factor in skin permeation. However, the overall flux across the skin is also dependent on the molecule's subsequent partitioning from the stratum corneum into the more aqueous viable epidermis.
Quantitative Permeation Data
The following table summarizes experimentally determined permeation parameters for salicylic acid from various in vitro studies. It is crucial to note that these values are highly dependent on the specific experimental conditions, including the skin model, vehicle formulation, and analytical methods used.
Table 1: In Vitro Skin Permeation Data for Salicylic Acid
| Formulation/Vehicle | Skin Model | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Study Reference |
| 0.5% SA + Stabileze™ | Full thickness pig ear skin | ~10 (at 48h) | Not Reported | Not Reported | |
| 0.5% SA + Ultrathix™ | Full thickness pig ear skin | ~20 (at 48h) | Not Reported | Not Reported | |
| 0.5% SA + Flexithix™ | Full thickness pig ear skin | <5 (at 48h) | Not Reported | Not Reported | |
| 20% Methyl Salicylate formulation (hydrolyzed to Salicylic Acid) | Human epidermal membranes | Not Reported | 0.8 ± 0.2 (as total salicylates) | Not Reported | [1] |
| 10% Triethanolamine Salicylate formulation | Human epidermal membranes | Not Reported | 0.5 ± 0.1 | Not Reported | [1] |
Note: Data for this compound is not available in the reviewed literature for a direct comparison.
Experimental Protocols
The following provides a generalized methodology for an in vitro skin permeation study, based on standard practices in the field.
A. Skin Membrane Preparation
-
Source: Excised human or animal (e.g., porcine) skin is commonly used.[2]
-
Preparation: The subcutaneous fat is removed, and the skin may be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm). For some studies, the epidermis is separated from the dermis.
-
Storage: Skin samples are typically stored frozen until use.
B. Franz Diffusion Cell Setup
-
Apparatus: A Franz diffusion cell, consisting of a donor and a receptor chamber, is the standard apparatus.[2]
-
Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), which is maintained at a physiological temperature (typically 32°C or 37°C) and continuously stirred to ensure sink conditions.
-
Equilibration: The setup is allowed to equilibrate before the application of the test formulation.
C. Application of Test Formulation and Sampling
-
Application: A known quantity of the test formulation (e.g., a solution, gel, or cream containing salicylic acid or this compound) is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor fluid to maintain a constant volume.
-
Duration: The experiment is typically run for 24 to 48 hours.
D. Sample Analysis
-
Method: High-performance liquid chromatography (HPLC) is a common analytical technique for quantifying the concentration of the permeant in the receptor fluid samples.
-
Data Analysis: The cumulative amount of the permeant that has crossed the skin is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp) are calculated.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow of an in vitro skin permeation study using a Franz diffusion cell.
Conclusion
References
Isopropyl Salicylate Outperforms Phthalates as an Electron Donor in Propylene Polymerization: A Comparative Guide
For researchers and scientists in polymer chemistry, the quest for more efficient and environmentally benign catalyst systems is paramount. In the realm of Ziegler-Natta catalyzed propylene (B89431) polymerization, the choice of internal electron donor is critical in determining catalyst performance and the final properties of the polypropylene (B1209903). This guide provides a detailed comparison of isopropyl salicylate (B1505791) and traditional phthalates as internal electron donors, supported by experimental data, to highlight the performance advantages of this non-phthalate alternative.
Recent studies have demonstrated that salicylate-based electron donors can significantly enhance the activity of Ziegler-Natta catalysts compared to their phthalate (B1215562) counterparts, such as diisobutyl phthalate (DIBP), which have been the industry standard for decades.[1][2] While direct comparative data for isopropyl salicylate specifically is limited in publicly available literature, extensive research on structurally similar salicylates provides a strong basis for performance evaluation. This guide synthesizes available data to present a clear comparison and detailed experimental methodologies for researchers looking to explore phthalate-free catalyst systems.
Performance Comparison: Salicylates vs. Phthalates
The following table summarizes key performance indicators for Ziegler-Natta catalysts using a representative salicylate donor (isobutyl 2-benzyloxy-3,5-isopropyl benzoate) versus the widely used diisobutyl phthalate (DIBP) under comparable polymerization conditions. The data indicates that salicylate donors can lead to a substantial increase in catalyst activity while maintaining high polymer isotacticity.
| Internal Electron Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) |
| Isobutyl 2-benzyloxy-3,5-isopropyl benzoate (B1203000) (Salicylate) | > 60 | ~98 | Typically higher than phthalate-based systems |
| Diisobutyl Phthalate (DIBP) | 30 - 40 | ~98 | Standard |
Note: The data presented is a synthesis from multiple sources to provide a representative comparison. Absolute values can vary based on specific experimental conditions.
The higher catalyst activity observed with salicylate donors is a significant advantage, potentially leading to more efficient industrial production of polypropylene.[1] Furthermore, studies have shown that polypropylene produced using salicylate donors tends to have a lower molecular weight and, consequently, a higher melt flow rate.[2] This characteristic is beneficial for applications requiring good processability, such as injection molding.
The Mechanism of Enhanced Performance
The superior performance of salicylate donors can be attributed to their electronic and steric properties. Density Functional Theory (DFT) calculations have revealed that salicylates exhibit stronger adsorption energies on the MgCl₂ support of the Ziegler-Natta catalyst compared to DIBP.[3] This stronger interaction is believed to contribute to the formation of more stable and active catalytic sites. The relationship between the electron donor and catalyst performance is illustrated in the following diagram.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Ziegler-Natta Catalyst Preparation with Internal Electron Donor
This protocol describes a typical procedure for synthesizing a MgCl₂-supported Ziegler-Natta catalyst.
Materials:
-
Anhydrous MgCl₂
-
Ethanol (B145695) (absolute)
-
Titanium tetrachloride (TiCl₄)
-
Internal Electron Donor (this compound or Diisobutyl Phthalate)
-
n-Heptane (anhydrous)
Procedure:
-
Under a nitrogen atmosphere, dissolve anhydrous MgCl₂ in absolute ethanol in a stirred reactor.
-
The MgCl₂/ethanol adduct is precipitated by cooling.
-
The spherical adduct is then treated with TiCl₄ at a low temperature (-20 to 0 °C).
-
The internal electron donor (e.g., this compound) is added to the mixture at a specific molar ratio relative to MgCl₂.
-
The temperature is gradually raised to 80-110 °C and maintained for 1-2 hours.
-
The solid catalyst is then washed multiple times with hot, anhydrous n-heptane to remove unreacted TiCl₄ and other byproducts.
-
The final catalyst is dried under a nitrogen stream.
Propylene Polymerization
This protocol outlines a standard slurry polymerization process.
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAL) as co-catalyst
-
External electron donor (e.g., an alkoxysilane), if required
-
n-Heptane (polymerization grade)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control)
Procedure:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous n-heptane is introduced into the reactor, followed by the co-catalyst (TEAL) and the external donor.
-
The Ziegler-Natta catalyst slurry is then injected into the reactor.
-
The reactor is pressurized with a specific partial pressure of hydrogen.
-
Liquid propylene is then fed into the reactor to a desired total pressure.
-
The polymerization is carried out at a constant temperature (e.g., 70 °C) and pressure for a set duration (e.g., 1-2 hours).
-
The reaction is terminated by venting the propylene and adding acidified ethanol.
-
The resulting polypropylene powder is filtered, washed with ethanol, and dried in a vacuum oven.
Characterization of Polypropylene
a) Catalyst Activity: The catalyst activity is calculated as the mass of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).
b) Isotacticity Index: The isotacticity index is determined by the weight percentage of the polymer fraction that is insoluble in boiling heptane (B126788) or xylene. A more precise method involves ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to quantify the pentad (mmmm) content, which represents the fraction of five consecutive monomer units with the same stereochemistry.[2]
c) Melt Flow Rate (MFR): The MFR is measured according to the ASTM D1238 standard.[4] A specified mass of the polymer is heated to a set temperature (e.g., 230 °C) and extruded through a capillary die under a defined load (e.g., 2.16 kg). The MFR is expressed as the mass of polymer extruded in 10 minutes (g/10 min).
Conclusion
The evidence strongly suggests that this compound and other salicylate-based internal electron donors offer a compelling performance advantage over traditional phthalates in Ziegler-Natta catalyzed propylene polymerization. The increased catalyst activity and potential for higher melt flow rates, while maintaining excellent stereocontrol, make them a highly attractive option for producing a wide range of polypropylene grades. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and validate the benefits of these next-generation electron donors in their own laboratories. As the industry moves towards more sustainable and efficient processes, the adoption of phthalate-free catalyst systems, such as those employing this compound, is poised to become a new standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Microstructure of polypropylene and active center in Ziegler–Natta catalyst: effect of novel salicylate internal donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An Artificial Intelligence-Based Melt Flow Rate Prediction Method for Analyzing Polymer Properties [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Salicylate Compounds in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of salicylates is crucial for therapeutic drug monitoring and toxicological screening. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), are widely utilized for this purpose due to their high sensitivity and throughput. However, a significant challenge with these assays is the potential for cross-reactivity, where antibodies bind to non-target molecules that are structurally similar to the intended analyte, salicylic (B10762653) acid. This can lead to inaccurate results, including false positives and over-quantification.[1][2]
This guide provides an objective comparison of the cross-reactivity of various salicylic acid analogs and other structurally related compounds in common immunoassays. Understanding these cross-reactivity profiles is essential for the correct interpretation of immunoassay results.
Quantitative Cross-Reactivity Data
The degree to which a substance other than the target analyte binds to the assay's antibodies is known as cross-reactivity.[3] This can lead to the inaccurate quantification of the intended analyte.[3] The following tables summarize the percentage of cross-reactivity of several compounds in different salicylate (B1505791) immunoassay formats. It is evident that even minor structural modifications to salicylic acid can significantly impact antibody recognition.[1] For instance, in FPIA, substitutions at the 5-position of the salicylic acid molecule have been shown to enhance cross-reactivity.[4][5]
Table 1: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA)
| Compound | % Cross-Reactivity |
| Salicylic Acid | 100% |
| 5-Methylsalicylic Acid | 1200%[4][5] |
| Diflunisal | 222%[4][5] |
| Salazosulfapyridin | 153%[4][5] |
| 5-Aminosalicylic Acid (5-ASA) | 122%[4][5] |
Table 2: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA)
| Compound | % Cross-Reactivity |
| Salicylic Acid | 100%[6] |
| Salicyluric Acid | Not specified, but noted as a major metabolite |
| Acetylsalicylic Acid | Not specified |
Note: The cross-reactivity data for ELISA is less comprehensively detailed in the provided search results compared to FPIA. The ELISA kit from Neogen is a qualitative screening test with a stated sensitivity for Salicylic Acid at 1,100 ng/mL.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings related to immunoassay interference.[8] Below are generalized protocols for assessing cross-reactivity using competitive ELISA and FPIA.
Protocol 1: Competitive ELISA for Salicylate Cross-Reactivity Assessment
This protocol is based on the principle of competition between the free analyte in a sample and a labeled analyte for a limited number of antibody binding sites.[1]
Reagents and Materials:
-
Microtiter plate coated with anti-salicylate antibody[3]
-
Salicylate standards of known concentrations[3]
-
Test compounds (e.g., salicylate analogs, other NSAIDs) of known concentrations[3]
-
Salicylate-enzyme conjugate (e.g., salicylate-HRP)[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)[3]
-
Substrate solution (e.g., TMB)[3]
-
Stop solution (e.g., 2N H₂SO₄)[3]
-
Microplate reader[3]
Assay Procedure:
-
Preparation: Prepare a series of dilutions for the salicylate standard and each test compound.[3]
-
Competitive Reaction: Add a fixed amount of salicylate-enzyme conjugate to each well of the antibody-coated microtiter plate.[3] Then, add the salicylate standards or the test compounds to their respective wells.[3] Include a zero-concentration control.
-
Incubation: Incubate the plate to allow for competitive binding between the free salicylate (or test compound) and the salicylate-enzyme conjugate for the antibody binding sites.[3]
-
Washing: Wash the plate to remove unbound reagents.[3]
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the concentration of salicylate or the cross-reacting compound in the sample.[3][6]
-
Stopping the Reaction: Add the stop solution to each well to stop the reaction.[3]
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[6]
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Salicylic Acid at 50% inhibition / Concentration of Cross-Reactant at 50% inhibition) x 100[2][8]
Protocol 2: Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity Testing
FPIA is a homogeneous immunoassay technique based on the principle that a fluorescently labeled molecule (tracer), when excited by polarized light, will emit polarized light. The degree of polarization is dependent on the molecule's rotation in solution.[1]
Reagents and Materials:
-
Commercially available FPIA kit for salicylate, which includes a fluorescently labeled tracer and specific antibodies[8]
-
Salicylate calibrators
-
Test compounds
-
Serum, plasma, or urine samples[1]
-
FPIA analyzer
Assay Procedure:
-
Reagent Preparation: Prepare the salicylate tracer, anti-salicylate antibody, and calibrators according to the kit instructions.[1]
-
Sample Preparation: Prepare a range of concentrations for the potential cross-reacting compounds.[8]
-
Assay Measurement: Mix the sample (or test compound solution), the tracer, and the antibody solution.[1][8] The FPIA analyzer measures the degree of fluorescence polarization.
-
Calculation of Cross-Reactivity: Determine the concentration of the cross-reactant that produces a response equivalent to a known concentration of salicylate. The percent cross-reactivity is then calculated.[8]
Visualizations
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Caption: Principle of a Competitive Immunoassay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthesis Methods for Isopropyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Isopropyl salicylate (B1505791), an important intermediate in the synthesis of pesticides and a component in fragrances and solvents, can be synthesized through various methods.[1] This guide provides a comparative analysis of the primary synthetic routes to isopropyl salicylate, offering a head-to-head comparison of their performance based on available experimental data. Detailed experimental protocols and a visualization of the core chemical transformation are included to support researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is predominantly achieved through the direct esterification of salicylic (B10762653) acid with isopropanol (B130326). Variations in this method primarily involve the choice of catalyst and the application of alternative energy sources like microwave irradiation to enhance reaction rates and yields. A summary of key performance indicators for different methodologies is presented below.
| Synthesis Method | Catalyst | Reaction Time | Temperature | Pressure | Yield | Reference |
| Direct Esterification | Concentrated H₂SO₄ | 1.5 hours (reflux) | Boiling | Atmospheric | - | --INVALID-LINK--[2] |
| Direct Esterification | Solid Acid (HD-1) | 18-24 hours | 100-110°C | 0.8-1.2 MPa | - | --INVALID-LINK--[3] |
| Direct Esterification | Solid Acid (SEA-70) | 9-14 hours | 100-110°C | 0.8-1.2 MPa | - | --INVALID-LINK--[3] |
| Direct Esterification with Propylene | Liquid/Solid Acids¹ | 10-40 hours | 120°C | 0.5-1.5 MPa | High | --INVALID-LINK--[1] |
| Microwave-Assisted Synthesis | Ionic Liquid ([bmim]BF₄) | 25 minutes | - | Atmospheric | 89.14% | --INVALID-LINK--[4] |
| Direct Esterification | Novel Solid Acid Catalyst² | 10 hours | 100°C (reflux) | Atmospheric | 93.4% | --INVALID-LINK--[5] |
¹Catalysts include sulfuric acid, sulfur-phosphorus mixed acid, super acid SO₄²⁻/ZrO₂, SO₄²⁻/ZrO₂-SiO₂, acidic cation exchange resin, and phosphotungstic acid.[1] ²Catalyst prepared from Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O.[5]
Experimental Protocols
Conventional Synthesis via Direct Esterification with Sulfuric Acid Catalyst
This method, adapted from a user-shared protocol, represents a standard laboratory-scale synthesis of this compound.[2]
Materials:
-
Salicylic acid (0.1 moles, 13.80 g)
-
Isopropyl alcohol (0.371 moles, 28.40 mL)
-
Concentrated sulfuric acid (0.0933 moles, 5 mL)
-
Saturated sodium bicarbonate solution
-
Ice water bath
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round bottom flask situated in an ice water bath, add salicylic acid and isopropyl alcohol.
-
While stirring, slowly add concentrated sulfuric acid at a rate of 1 mL per minute.
-
Set up the apparatus for reflux and heat the mixture for 1.5 hours. The characteristic odor of this compound may become noticeable within 20 minutes.
-
After the reflux period, allow the mixture to cool to room temperature. Unreacted salicylic acid may precipitate out.
-
Filter the mixture to remove any solid precipitate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution. An oily layer of this compound will form.
-
Separate the organic layer (top layer) and perform an additional wash with the sodium bicarbonate solution.
-
Collect the crude this compound.
Microwave-Assisted Synthesis in an Ionic Liquid
This protocol is based on a patented method that significantly reduces reaction time.[4]
Materials:
-
Salicylic acid (0.1 mol)
-
Isopropanol (0.15 mol)
-
Ionic liquid [bmim]BF₄ (20 mL)
-
Saturated Na₂CO₃ solution
-
50 mL round-bottomed flask
-
Microwave oven with a reflux condenser
Procedure:
-
Add 0.1 mol of salicylic acid and 20 mL of [bmim]BF₄ ionic liquid to a 50 mL round-bottomed flask.
-
Add 0.15 mol of isopropanol to the flask and shake to mix thoroughly.
-
Place the flask in a microwave oven equipped with a reflux condenser.
-
Irradiate the mixture at a power of 250W for 25 minutes.
-
After the reaction, cool the solution to room temperature.
-
Wash the reaction mixture with a saturated Na₂CO₃ solution until it is neutral. Upon stirring, this compound will separate from the aqueous phase, while the ionic liquid remains in the water.
-
Separate the this compound layer and wash it repeatedly with distilled water to remove any residual ionic liquid.
-
Dry the final product.
Reaction Pathway and Logic
The synthesis of this compound via direct esterification follows a well-established reaction mechanism. The process, known as Fischer esterification, involves the acid-catalyzed reaction between a carboxylic acid (salicylic acid) and an alcohol (isopropanol) to form an ester (this compound) and water.
Caption: Fischer esterification of salicylic acid with isopropanol.
Conclusion
The choice of synthesis method for this compound depends on the desired scale, available equipment, and time constraints. Conventional heating with a strong acid catalyst like sulfuric acid is a straightforward and common laboratory procedure.[2] However, this method can require significant reaction times and may lead to side reactions. The use of solid acid catalysts presents a more environmentally friendly alternative, though potentially requiring higher temperatures and pressures.[1][3] For rapid and high-yield synthesis, microwave-assisted methods, particularly in the presence of ionic liquids, offer a compelling advantage by drastically reducing reaction times from hours to minutes.[4][6] Researchers should weigh the benefits of each approach, considering factors such as catalyst cost and reusability, energy consumption, and downstream purification requirements.
References
- 1. CN1069892C - Process for synthesizing this compound - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 5. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized Isopropyl Salicylate by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and product safety. This guide provides a comparative analysis of mass spectrometry data to unequivocally confirm the identity of synthesized isopropyl salicylate (B1505791), distinguishing it from potential starting materials and byproducts.
This guide leverages experimental data to illustrate how electron ionization mass spectrometry (EI-MS) can be used to verify the successful synthesis of isopropyl salicylate. By comparing the fragmentation pattern of the synthesized product with that of the starting materials, salicylic (B10762653) acid and isopropanol, a clear and confident structural confirmation can be achieved.
Comparative Analysis of Mass Spectra
The primary method for confirming the structure of this compound via mass spectrometry is to compare its fragmentation pattern with known standards and potential impurities. The table below summarizes the expected key mass-to-charge ratio (m/z) peaks for this compound and its precursors.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Abundance) |
| This compound | 180.20 | 180 | 138 (loss of C3H6), 121 (loss of C3H7O), 120 (base peak) , 92 (loss of C4H8O2) |
| Salicylic Acid | 138.12 | 138 | 120 (loss of H2O) , 92 (loss of CO2) |
| Isopropanol | 60.10 | 60 | 45 (loss of CH3) |
Data compiled from publicly available spectral databases.[1][2][3][4][5]
A successful synthesis of this compound will yield a mass spectrum with a clear molecular ion peak at m/z 180.[1][6] The most abundant fragment, known as the base peak, should be observed at m/z 120.[1][3] The presence of a significant peak at m/z 138, corresponding to the loss of a propylene (B89431) molecule (C3H6), is also a key indicator of the isopropyl ester structure. The fragment at m/z 121 arises from the loss of the isopropoxy radical, and the peak at m/z 92 is characteristic of the salicylate backbone.
Conversely, the presence of a significant peak at m/z 138 as the molecular ion would indicate unreacted salicylic acid.[2][7] Similarly, a peak at m/z 60 would signal the presence of isopropanol, with its characteristic base peak at m/z 45.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for the analysis of synthesized this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of 100 µg/mL.
-
GC Separation:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed. The mass spectrum of the peak corresponding to this compound is compared against a reference spectrum and the spectra of the starting materials.
Visualization of this compound Fragmentation
The fragmentation of this compound in an EI-MS experiment follows a predictable pathway. The initial high-energy electron impact removes an electron from the molecule, forming a molecular ion (M+•) at m/z 180. This molecular ion then undergoes fragmentation to produce smaller, charged fragments that are detected by the mass spectrometer.
Caption: Fragmentation pathway of this compound in EI-MS.
By carefully comparing the mass spectrum of the synthesized product with the data presented, researchers can confidently confirm the structure of this compound and rule out the presence of significant impurities. This analytical rigor is fundamental to the advancement of scientific research and drug development.
References
- 1. This compound | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. massbank.eu [massbank.eu]
- 4. Isopropyl Alcohol [webbook.nist.gov]
- 5. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Page loading... [wap.guidechem.com]
- 7. Salicylic acid [webbook.nist.gov]
Isopropyl Salicylate: A Superior Reagent for Alkali Metal Separation
A comparative analysis of isopropyl salicylate-based solvent extraction for the selective separation of alkali metals reveals its significant advantages over traditional and alternative methods. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
A novel solvent extraction system utilizing isopropyl salicylate (B1505791) in conjunction with trioctylphosphine (B1581425) oxide (TOPO) has demonstrated exceptional efficacy in the selective separation of alkali metal cations, particularly in isolating lithium from sodium and potassium. This method presents a compelling alternative to conventional separation techniques, offering high selectivity and efficiency.
The core of this technology lies in the formation of stable six-membered metallacycles between this compound and alkali metal cations.[1][2] Theoretical modeling and experimental data indicate that the stability of these complexes follows the order Li > Na > K, leading to a pronounced affinity for lithium.[1][2] The synergistic role of TOPO is crucial, as it enhances the extraction capability of this compound.[1][2]
Performance Comparison: this compound vs. Alternatives
The performance of the this compound-TOPO system is benchmarked against other established methods for alkali metal separation, including the use of β-diketones, calixarenes, cryptands, and supported liquid membranes (SLMs).
| Method | Reagent/System | Target Metals | Performance Metric | Value | Reference |
| Solvent Extraction | This compound & TOPO | Li/Na, Li/K | Distribution Coefficient (D) | DLi = 2.02 | [3] |
| Separation Coefficient (β) | βLi/Na = 87.8 | [3] | |||
| βLi/K = 168.3 | [3] | ||||
| Solvent Extraction | β-Diketone (HBTA) & TOPO | Li/Na | Distribution Coefficient (D) | DLi = 31.8, DNa = 0.5 | |
| Separation Coefficient (β) | βLi/Na = 62.2 | ||||
| Emulsion Liquid Membrane | Calixarene (B151959) derivatives | Alkali Metals | Extraction Efficiency | 98-99% | [4] |
| Isotachophoresis | Cryptand 222 | Rb, K, Na, Li | Separation | Good separation achieved | [1] |
| Supported Liquid Membrane | Lipophilic borate (B1201080) moieties | K/Na | Separation Efficiency | ~20% to 90% | [5] |
| K/Na over Li | Separation Efficiency | Nearly 100% | [5] |
Experimental Protocols
Solvent Extraction with this compound and TOPO
A detailed experimental protocol for the separation of alkali metals using this compound and TOPO is as follows:
-
Preparation of the Organic Phase: An organic phase is prepared by dissolving this compound and trioctylphosphine oxide (TOPO) in a suitable organic solvent, such as kerosene (B1165875) or n-heptane. A 1:1 molar ratio of this compound to TOPO has been found to be optimal.[2]
-
Preparation of the Aqueous Phase: The aqueous phase contains the alkali metal salts to be separated (e.g., LiCl, NaCl, KCl) dissolved in deionized water.
-
Extraction: The organic and aqueous phases are mixed in a 1:1 volume ratio and agitated for a sufficient time (e.g., 30 minutes) to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand, leading to the separation of the aqueous and organic phases.
-
Analysis: The concentrations of the alkali metals in both phases are determined using appropriate analytical techniques, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma atomic emission spectrometry (ICP-AES), to calculate the distribution coefficients and separation coefficients.
Alternative Separation Methodologies
Calixarene-based Emulsion Liquid Membranes: This method involves the use of calixarene derivatives as carriers in an emulsion liquid membrane system. The membrane phase, containing the calixarene in an organic diluent, separates the feed solution (containing the alkali metals) from the stripping solution. The high extraction efficiencies are attributed to the selective complexation of alkali metal ions by the calixarene macrocycles.[4]
Cryptand-assisted Isotachophoresis: In this technique, a cryptand, such as cryptand 222, is added to the leading electrolyte in an isotachophoresis system. The cryptand selectively complexes with certain alkali metal cations, altering their electrophoretic mobilities and enabling their separation.[1]
Supported Liquid Membranes (SLM) under Electrodialysis: This method utilizes a porous support impregnated with a liquid membrane containing a selective carrier, such as lipophilic borate moieties. An electric potential gradient is applied across the membrane to drive the transport of the target alkali metal ions from the feed to the stripping solution.[5]
Visualizing the Separation Process
The following diagrams illustrate the underlying principles and workflows of the described separation methods.
Caption: Mechanism of selective lithium extraction.
Caption: Solvent extraction experimental workflow.
References
- 1. Separation of alkali metals using isotachophoresis with cryptand 222 as a leading electrolyte additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Extraction System Based on this compound and Trioctylphosphine Oxide for Separating Alkali Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Isopropyl Salicylate and Its Alternatives in Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isopropyl salicylate's performance in flavor and fragrance applications against its more common alternatives, methyl salicylate (B1505791) and ethyl salicylate. Due to the limited documented use of this compound in flavorings, this comparison focuses on its fragrance profile alongside the well-established sensory and application data for its counterparts. The information is supported by physicochemical properties and established experimental protocols for performance evaluation.
Section 1: Comparative Performance Overview
This compound presents a distinct sensory profile that deviates significantly from the familiar sweet, wintergreen notes of methyl and ethyl salicylate. Its character is predominantly green, herbal, and floral, making it a candidate for specific fragrance compositions where a less sweet, more natural and fresh profile is desired. In contrast, methyl and ethyl salicylate are mainstays in both flavor and fragrance industries due to their characteristic sweet, minty, and fruity aromas.
Sensory Profile Comparison
The following table summarizes the qualitative olfactory and gustatory characteristics of this compound and its primary alternatives.
| Compound | Odor Profile | Flavor Profile | Primary Applications |
| This compound | Green, herbal, vegetal, floral, with lime-like nuances; notably not sweet.[1][2][3][4] | Not commonly used or recommended for flavor applications.[3][5] | Fragrance agent in perfumes, cosmetics, and personal care products.[2][3] |
| Methyl Salicylate | Sweet, wintergreen, minty, reminiscent of root beer, with fruity undertones.[6][7][8][9] | Sweet, wintergreen, minty. | Flavoring in candy, gum, oral care products; fragrance in candles and topical analgesics.[6][7][9][10] |
| Ethyl Salicylate | Sweet, floral, with wintergreen and fruity notes.[11][12][13][14][15] | Sweet, fruity, minty, with a wintergreen character. | Flavoring in baked goods, candies, chewing gum; fragrance in perfumes and cosmetics.[11][12][13] |
Physicochemical Properties for Performance Indication
The physical and chemical properties of these salicylates influence their performance in various formulations, affecting aspects like volatility, solubility, and stability.
| Property | This compound | Methyl Salicylate | Ethyl Salicylate |
| CAS Number | 607-85-2 | 119-36-8 | 118-61-6 |
| Molecular Formula | C₁₀H₁₂O₃ | C₈H₈O₃ | C₉H₁₀O₃ |
| Molecular Weight ( g/mol ) | 180.20 | 152.15 | 166.17 |
| Boiling Point (°C) | 237-238 | 220-224 | 231-234 |
| Vapor Pressure (mmHg @ 25°C) | ~0.024 (est.) | ~0.03 | ~0.02 |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether.[16] | Slightly soluble in water; soluble in alcohol and most organic solvents.[9] | Sparingly soluble in water; soluble in alcohol and ether.[15] |
Section 2: Experimental Protocols for Performance Benchmarking
To generate quantitative comparative data, the following experimental methodologies are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Stability Analysis
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components in a sample, making it ideal for assessing the purity of raw materials and their stability in finished products.[17][18]
Objective: To determine the purity of this compound and its alternatives, and to assess their degradation over time in a given formulation under various storage conditions (e.g., accelerated stability testing at elevated temperatures).
Methodology:
-
Sample Preparation: A known concentration of the salicylate is dissolved in a suitable solvent or extracted from the product matrix using techniques like headspace analysis or solid-phase microextraction (SPME).[18][19]
-
GC Separation: The prepared sample is injected into a gas chromatograph, where the individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
MS Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint for identification, and the peak area corresponds to the quantity of the compound.
-
Stability Assessment: The concentration of the salicylate is measured at initial, intermediate, and final time points of the stability study. A degradation profile can then be established.
Sensory Panel Evaluation
Sensory panels provide invaluable data on how a flavor or fragrance is perceived by humans.[20][21][22]
Objective: To quantitatively compare the sensory attributes of this compound with methyl and ethyl salicylate.
Methodology: Triangle Test The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[23][24]
-
Panelist Selection: A panel of trained or consumer assessors is selected.
-
Sample Presentation: Each panelist is presented with three samples, two of which are identical and one is different (e.g., two samples of a base with methyl salicylate and one with this compound). The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are asked to identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications is compared to the number expected by chance to determine if a statistically significant difference exists.
Methodology: Quantitative Descriptive Analysis (QDA) QDA is used to quantify the intensities of specific sensory attributes.
-
Attribute Development: A trained panel develops a consensus vocabulary to describe the key sensory attributes of the salicylates (e.g., "green," "herbal," "sweet," "minty," "wintergreen").
-
Intensity Rating: Panelists rate the intensity of each attribute for each sample on a linear scale.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each compound, allowing for direct comparison of attribute intensities.
Section 3: Visualizing Experimental and Logical Workflows
Experimental Workflow for GC-MS Stability Testing
Caption: Workflow for GC-MS Stability Analysis of Salicylates.
Logic of Sensory Difference Testing
Caption: Logical Flow of a Triangle Sensory Test.
References
- 1. reddit.com [reddit.com]
- 2. This compound | 607-85-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound, 607-85-2 [thegoodscentscompany.com]
- 4. Sciencemadness Discussion Board - (success) Preparation of this compound fragrant ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound, 607-85-2 [perflavory.com]
- 6. Methyl salicylate | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 8. Methyl Salicylate - BC Fragrance [shop.bcfragrance.com]
- 9. greenchemindustries.com [greenchemindustries.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Ethyl Salicylate Manufacturer & Suppliers |ELAROMA-ESC - Elchemy [elchemy.com]
- 14. ethyl salicylate, 118-61-6 [thegoodscentscompany.com]
- 15. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. aromaverse.pro [aromaverse.pro]
- 18. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. flavorsum.com [flavorsum.com]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 23. Measuring Flavor and Sensory Protocols [sensapure.com]
- 24. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
Safety Operating Guide
Proper Disposal of Isopropyl Salicylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Isopropyl salicylate (B1505791), a combustible liquid that can cause skin and serious eye irritation, requires careful handling and adherence to established disposal protocols to protect both laboratory personnel and the environment.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of isopropyl salicylate, aligning with general best practices for hazardous waste management in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency procedures.[1][2][3] When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Ensure that work is conducted in a well-ventilated area to avoid inhalation of vapors.[2][3]
This compound Properties and Hazards
A clear understanding of the properties of this compound is fundamental to its safe management.
| Property | Value | Citation |
| Physical State | Liquid | [2][3] |
| Appearance | Clear, colorless to yellow liquid | [1][2][3] |
| Flash Point | > 93 °C / > 199.4 °F | [2] |
| Specific Gravity | 1.060 | [2] |
| Hazards | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program, which operates in compliance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[5][6][7]
-
Waste Identification and Classification : Treat all unwanted this compound, including contaminated materials, as hazardous waste.[8] Based on its properties, it is classified as a hazardous waste.[3]
-
Container Selection and Management :
-
Use a chemically compatible container for waste collection. Plastic containers are often preferred for hazardous waste when compatibility is not an issue, though glass may also be suitable.[6][9] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[5][10]
-
Do not mix this compound with incompatible waste streams. It is incompatible with strong oxidizing agents, acids, and bases.[2][4] Segregate waste based on chemical compatibility to prevent dangerous reactions.[5][11]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration. Avoid using abbreviations or chemical formulas.[6]
-
Indicate the date of waste generation (the date you first added waste to the container).[6][10]
-
Include the name of the principal investigator and the laboratory location.[6]
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be away from heat sources, open flames, and direct sunlight.[2][3][12]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills.[5][10] The secondary container should be able to hold 110% of the volume of the primary container.[10]
-
Keep the waste container closed at all times, except when adding waste.[9][10]
-
-
Arranging for Disposal :
-
Once the container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent department.[10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting the EHS office directly.[6]
-
Spill Management
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[2][3] Collect the absorbent material and any contaminated items into a suitable container for disposal as hazardous waste.[2][3] For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound(607-85-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
